molecular formula C9H6F6O B1333870 3,5-Bis(trifluoromethyl)anisole CAS No. 349-60-0

3,5-Bis(trifluoromethyl)anisole

Cat. No.: B1333870
CAS No.: 349-60-0
M. Wt: 244.13 g/mol
InChI Key: HQZFGUOTUIHWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)anisole is a useful research compound. Its molecular formula is C9H6F6O and its molecular weight is 244.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methoxy-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZFGUOTUIHWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372255
Record name 3,5-Bis(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-60-0
Record name 3,5-Bis(trifluoromethyl)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 349-60-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,5-bis(trifluoromethyl)anisole, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document details its physical and spectroscopic properties, synthesis, chemical reactivity, and stability. The strategic placement of two powerful electron-withdrawing trifluoromethyl groups on the anisole scaffold significantly influences its electronic character, reactivity, and potential as a building block in the synthesis of novel compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its core physical properties are summarized in the table below, compiled from various chemical suppliers and databases. The presence of two trifluoromethyl groups imparts a high molecular weight and density compared to anisole.

PropertyValueReference(s)
Molecular Formula C₉H₆F₆O[1]
Molecular Weight 244.14 g/mol [1]
CAS Number 349-60-0[1]
Appearance Colorless to light yellow liquid
Boiling Point 158-160 °C at 760 mmHg[1][2]
Density 1.352 g/cm³[1]
Refractive Index (n²⁰/D) 1.4075[1]
Flash Point 158-160 °F
Storage Temperature 2-8°C[2][3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals corresponding to the aromatic protons and the methoxy protons. The aromatic region would likely display a singlet for the two equivalent protons at the C2 and C6 positions and another singlet for the proton at the C4 position. The methoxy group protons would appear as a sharp singlet further upfield.

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the aromatic carbons, with the carbons attached to the trifluoromethyl groups showing characteristic quartets due to C-F coupling. The methoxy carbon would appear as a single peak.

Predicted NMR Data [1]

NucleusPredicted Chemical Shift (ppm)
¹HAromatic protons, Methoxy protons
¹³CAromatic carbons, Methoxy carbon, Trifluoromethyl carbons (quartet)
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretching
~2950-2850Aliphatic C-H stretching (methoxy group)
~1600, 1470Aromatic C=C stretching
~1350-1100Strong C-F stretching (trifluoromethyl groups)
~1250, 1030C-O-C stretching (asymmetric and symmetric)
Mass Spectrometry (MS)

In a mass spectrum, this compound would show a molecular ion peak (M⁺) at m/z 244. Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) to give a [M-15]⁺ ion, and potentially the loss of a trifluoromethyl radical (•CF₃) to give a [M-69]⁺ ion.

Synthesis

A common and effective method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 3,5-bis(trifluoromethyl)bromobenzene, with sodium methoxide.[2]

Experimental Protocol: Synthesis from 3,5-Bis(trifluoromethyl)bromobenzene[3]

Materials:

  • 3,5-Bis(trifluoromethyl)bromobenzene

  • Sodium methoxide in methanol (30% solution)

  • Copper(I) bromide (CuBr)

  • 18-Crown-6

  • Dichloromethane

  • Hydrochloric acid

  • Water

  • Diatomaceous earth

Procedure:

  • In a reaction vessel, combine 3,5-bis(trifluoromethyl)bromobenzene (85 mmol), copper(I) bromide (3 mol%), and 18-crown-6 (7 mol%).

  • Add a 30% solution of sodium methoxide in methanol (92.3 g).

  • Heat the mixture to 105 °C and monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 22 hours.

  • After the reaction is complete, pour the mixture into 175 g of water.

  • Adjust the pH of the aqueous solution to 5-6 by the dropwise addition of hydrochloric acid.

  • Filter the mixture through diatomaceous earth.

  • Extract the aqueous phase twice with 150 g of dichloromethane.

  • Combine the organic phases and purify by vacuum fractional distillation to yield this compound.

Synthesis_Workflow Reactants 3,5-Bis(trifluoromethyl)bromobenzene Sodium Methoxide CuBr, 18-Crown-6 Reaction Heating at 105°C Reactants->Reaction Workup Aqueous Workup (Water, HCl) Reaction->Workup Extraction Dichloromethane Extraction Workup->Extraction Purification Vacuum Fractional Distillation Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the two trifluoromethyl groups, which significantly deactivates the aromatic ring towards electrophilic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution under certain conditions.

Electrophilic Aromatic Substitution

The methoxy group of an anisole is typically an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, the two meta-positioned trifluoromethyl groups are powerful deactivating groups. Their strong inductive effect withdraws electron density from the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles. Electrophilic substitution reactions, if they occur, would require harsh conditions and the substitution pattern would be directed to the positions ortho to the methoxy group (C2 and C6) and para (C4), but the overall reactivity is significantly diminished.

Electrophilic_Substitution Anisole Anisole Ring Methoxy Methoxy Group (-OCH₃) (Activating, o,p-directing) Anisole->Methoxy activates CF3 Trifluoromethyl Groups (-CF₃) (Strongly Deactivating) Anisole->CF3 deactivates Reactivity Overall Ring Reactivity (Strongly Deactivated) Methoxy->Reactivity CF3->Reactivity

Caption: Influence of substituents on electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring in this compound makes it a potential substrate for nucleophilic aromatic substitution (SNAᵣ), particularly if a good leaving group is present on the ring. While the methoxy group itself is not a typical leaving group, substitution at other positions could be facilitated by the presence of the trifluoromethyl groups.

Stability

This compound is a stable compound under standard laboratory conditions. The trifluoromethyl group is generally considered to be a stable functional group. However, it can undergo decomposition under harsh conditions, such as in the presence of strong acids or certain transition metal catalysts.[4] Studies on anisole have shown that it can decompose under the action of boron trifluoride and heat.

Relevance in Drug Discovery and Development

The incorporation of trifluoromethyl groups into organic molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties. The -CF₃ group can improve metabolic stability, increase lipophilicity (which can aid in crossing biological membranes), and alter the acidity or basicity of nearby functional groups, thereby influencing drug-target interactions.[5] While specific biological activities for this compound are not widely reported, its structural motif is found in various biologically active compounds. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have been investigated as potent growth inhibitors of drug-resistant bacteria.[6] This suggests that this compound is a valuable intermediate for the synthesis of novel therapeutic agents.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as a flammable liquid and vapor and may cause skin, eye, and respiratory irritation. Personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated aromatic compound with distinct chemical properties shaped by the interplay of its methoxy and dual trifluoromethyl substituents. Its synthesis is well-established, and its reactivity is characterized by a deactivated aromatic ring towards electrophilic attack. The unique electronic and physicochemical properties imparted by the trifluoromethyl groups make it a valuable building block in the design and synthesis of new molecules with potential applications in the pharmaceutical and materials science industries. This guide provides a foundational understanding of its chemical properties to aid researchers in its application.

References

Synthesis of 3,5-Bis(trifluoromethyl)anisole from 3,5-bis(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 3,5-bis(trifluoromethyl)anisole from 3,5-bis(trifluoromethyl)bromobenzene. The presented methodology is based on a copper-catalyzed nucleophilic aromatic substitution, a common and effective strategy for the formation of aryl ethers. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Reaction Overview

The synthesis involves the reaction of 3,5-bis(trifluoromethyl)bromobenzene with sodium methoxide in the presence of a copper(I) bromide catalyst and 18-crown-6. The crown ether plays a crucial role in solvating the sodium cation, thereby increasing the nucleophilicity of the methoxide anion.

Reaction Scheme:

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Reagents

CompoundMolecular FormulaMolar Mass ( g/mol )Amount Used (g)Moles (mmol)Molar Ratio
3,5-Bis(trifluoromethyl)bromobenzeneC₈H₃BrF₆293.0325851.0
Sodium Methoxide (30% in Methanol)CH₃NaO54.0292.3--
Copper(I) BromideCuBr143.450.3662.550.03
18-Crown-6C₁₂H₂₄O₆264.321.575.950.07

Table 2: Reaction Conditions and Product Details

ParameterValue
Reaction Temperature105 °C
Reaction Time22 hours
Reaction Conversion (by GC)>97%
Yield of Purified Product16.5 g (79.4%)
Purity of Product (by GC)>98.5%

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

  • 3,5-Bis(trifluoromethyl)bromobenzene

  • Sodium methoxide solution (30% in methanol)

  • Copper(I) bromide (CuBr)

  • 18-Crown-6

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Diatomaceous earth

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum fractional distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 25 g (85 mmol) of 3,5-bis(trifluoromethyl)bromobenzene, 366 mg (3 mol%) of copper(I) bromide, and 1.57 g (7 mol%) of 18-crown-6.

  • Addition of Sodium Methoxide: To the mixture, add 92.3 g of a 30% sodium methoxide solution in methanol.

  • Reaction: Heat the reaction mixture to 105 °C and maintain this temperature for 22 hours with continuous stirring. The progress of the reaction can be monitored by Gas Chromatography (GC), with a target conversion of >97%.[1]

  • Workup - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 175 g of water. Carefully adjust the pH of the aqueous solution to 5-6 by the dropwise addition of hydrochloric acid.[1]

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove any solid precipitates.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous phase twice with 150 g portions of dichloromethane.

  • Drying and Concentration: Combine the organic layers and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

  • Purification: Purify the crude product by vacuum fractional distillation to obtain this compound.[1] The expected yield is approximately 16.5 g (79.4%) with a purity of >98.5% as determined by GC.[1]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 3,5-Bis(trifluoromethyl)bromobenzene Sodium Methoxide CuBr, 18-Crown-6 Heating Heat to 105°C 22 hours Reactants->Heating Quenching Quench with Water Heating->Quenching Neutralization Adjust pH to 5-6 with HCl Quenching->Neutralization Filtration Filter through Diatomaceous Earth Neutralization->Filtration Extraction Extract with Dichloromethane Filtration->Extraction Drying Dry and Concentrate Extraction->Drying Distillation Vacuum Fractional Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Physical Properties of 1-Methoxy-3,5-bis(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-3,5-bis(trifluoromethyl)benzene, also known as 3,5-bis(trifluoromethyl)anisole, is a fluorinated aromatic ether. Its unique structure, featuring a methoxy group and two trifluoromethyl groups on a benzene ring, imparts specific chemical characteristics that make it a compound of interest in various scientific fields, including materials science and as a potential intermediate in pharmaceutical synthesis. The electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic properties of the benzene ring, enhancing its stability and modifying its reactivity. This guide provides a comprehensive overview of the known physical properties of 1-methoxy-3,5-bis(trifluoromethyl)benzene, detailed experimental protocols for its synthesis and characterization, and logical workflows for property determination.

Core Physical Properties

The physical properties of 1-methoxy-3,5-bis(trifluoromethyl)benzene are crucial for its handling, application, and the design of synthetic routes. The data presented below has been compiled from various chemical suppliers and databases.

PropertyValueUnits
Molecular Formula C₉H₆F₆O-
Molecular Weight 244.14 g/mol
Appearance Colorless to light yellow liquid-
Density 1.352g/cm³ at 25°C
Boiling Point 158 - 160°C at 760 mmHg
Refractive Index 1.4075at 20°C
Flash Point 55.4°C

Experimental Protocols

Synthesis of 1-Methoxy-3,5-bis(trifluoromethyl)benzene

A common method for the synthesis of 1-methoxy-3,5-bis(trifluoromethyl)benzene involves the nucleophilic aromatic substitution of a halogenated precursor. The following protocol is a representative example:

Materials:

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

  • Sodium methoxide solution (e.g., 25% in methanol)

  • Copper(I) bromide (CuBr)

  • 18-Crown-6

  • Methanol

  • Dichloromethane

  • Hydrochloric acid (HCl)

  • Water

  • Diatomaceous earth

Procedure:

  • In a reaction vessel, combine 1-bromo-3,5-bis(trifluoromethyl)benzene, a catalytic amount of copper(I) bromide (e.g., 3 mol%), and 18-crown-6 (e.g., 7 mol%).

  • Add the sodium methoxide solution in methanol.

  • Heat the reaction mixture to a temperature sufficient to drive the reaction, for example, 105°C.

  • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Adjust the pH of the aqueous mixture to 5-6 using a dropwise addition of hydrochloric acid.

  • Filter the mixture through diatomaceous earth to remove any solid byproducts.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum fractional distillation to obtain pure 1-methoxy-3,5-bis(trifluoromethyl)benzene.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1-Bromo-3,5-bis(trifluoromethyl)benzene 1-Bromo-3,5-bis(trifluoromethyl)benzene Reaction_Vessel Combine Reactants & Heat (105°C) 1-Bromo-3,5-bis(trifluoromethyl)benzene->Reaction_Vessel Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction_Vessel Catalysts (CuBr, 18-Crown-6) Catalysts (CuBr, 18-Crown-6) Catalysts (CuBr, 18-Crown-6)->Reaction_Vessel Quenching Pour into Water Reaction_Vessel->Quenching Reaction Completion Neutralization Adjust pH to 5-6 with HCl Quenching->Neutralization Filtration_1 Filter through Diatomaceous Earth Neutralization->Filtration_1 Extraction Extract with Dichloromethane Filtration_1->Extraction Drying Dry Organic Phase Extraction->Drying Solvent_Removal Evaporate Solvent Drying->Solvent_Removal Distillation Vacuum Fractional Distillation Solvent_Removal->Distillation Final_Product 1-Methoxy-3,5-bis (trifluoromethyl)benzene Distillation->Final_Product

Diagram of the synthesis workflow for 1-methoxy-3,5-bis(trifluoromethyl)benzene.
Determination of Physical Properties: A General Workflow

The characterization of a novel or synthesized compound involves the determination of its physical properties. The following diagram illustrates a general workflow for this process.

Physical_Property_Determination cluster_density Density Measurement cluster_boiling_point Boiling Point Determination cluster_refractive_index Refractive Index Measurement Start Synthesized & Purified 1-Methoxy-3,5-bis (trifluoromethyl)benzene Measure_Mass Weigh a known volume of the liquid Start->Measure_Mass Heat_Sample Heat the liquid with a capillary tube inverted Start->Heat_Sample Use_Refractometer Place a drop of liquid on the refractometer prism Start->Use_Refractometer Calculate_Density Density = Mass / Volume Measure_Mass->Calculate_Density Final_Data Consolidated Physical Property Data Observe_Bubbles Record temperature of continuous bubble stream Heat_Sample->Observe_Bubbles Read_Index Record the refractive index at a specific temperature Use_Refractometer->Read_Index

A generalized workflow for the determination of key physical properties of a liquid organic compound.

Signaling Pathways and Experimental Workflows

Conclusion

1-Methoxy-3,5-bis(trifluoromethyl)benzene is a fluorinated aromatic ether with well-defined physical properties. This guide provides a summary of its key characteristics and a detailed protocol for its synthesis, which is valuable for researchers working with this compound. While its direct involvement in biological signaling pathways has not been established, its chemical structure suggests potential as a building block in the development of new pharmaceuticals and materials. Future research may uncover specific applications and biological interactions of this versatile molecule.

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Data of 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)anisole, also known as 1-methoxy-3,5-bis(trifluoromethyl)benzene, is an important fluorinated building block in organic synthesis. Its utility spans the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of two trifluoromethyl groups on the aromatic ring significantly influences its electronic properties and lipophilicity, making it a valuable synthon for introducing these characteristics into target molecules. A thorough understanding of its spectral properties, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed overview of the ¹H and ¹⁹F NMR spectral data for this compound, including experimental protocols and data interpretation.

Chemical Structure and NMR-Active Nuclei

The chemical structure of this compound is shown below. The key NMR-active nuclei are protons (¹H) and fluorine-19 (¹⁹F).

Structure:

¹H and ¹⁹F NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹⁹F NMR spectral data for this compound. The data is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard for ¹H NMR and trichlorofluoromethane (CFCl₃) as the external or internal standard for ¹⁹F NMR.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.4 - 7.6Multiplet3HAromatic Protons (H-2, H-4, H-6)
~3.9Singlet3HMethoxy Protons (-OCH₃)

Note: The exact chemical shifts of the aromatic protons can vary slightly and may appear as a complex multiplet due to second-order effects. In many representations, due to the symmetry of the molecule, the H-2 and H-6 protons are chemically equivalent, and the H-4 proton is unique. This can lead to the appearance of two distinct signals for the aromatic region under high resolution.

Table 2: ¹⁹F NMR Spectral Data for this compound
Chemical Shift (δ) (ppm)MultiplicityAssignment
~ -63SingletTrifluoromethyl Groups (-CF₃)

Note: The two trifluoromethyl groups are chemically equivalent due to the symmetry of the molecule and therefore appear as a single sharp singlet in the ¹⁹F NMR spectrum.

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality NMR data. Below is a typical experimental protocol for obtaining the ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation
  • Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer: The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 1-5 seconds

    • Acquisition Time: ~3-4 seconds

  • Processing:

    • Fourier transformation.

    • Phase and baseline correction.

    • Referencing of the spectrum to the TMS signal at 0.00 ppm.

¹⁹F NMR Spectroscopy
  • Spectrometer: A 400 MHz (or compatible) NMR spectrometer with a fluorine probe.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Number of Scans: 64-256

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: ~1-2 seconds

  • Processing:

    • Fourier transformation.

    • Phase and baseline correction.

    • Referencing of the spectrum to an external standard of CFCl₃ at 0.00 ppm.

Logical Workflow for NMR Data Acquisition and Analysis

The process of obtaining and interpreting NMR data for this compound can be visualized as a logical workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_output Final Output Compound This compound NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent CDCl3 with TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq F19_Acq 19F NMR Acquisition Spectrometer->F19_Acq H1_Proc 1H Data Processing (FT, Phasing, Baseline) H1_Acq->H1_Proc F19_Proc 19F Data Processing (FT, Phasing, Baseline) F19_Acq->F19_Proc H1_Analysis 1H Spectrum Analysis (Chemical Shift, Multiplicity, Integration) H1_Proc->H1_Analysis F19_Analysis 19F Spectrum Analysis (Chemical Shift) F19_Proc->F19_Analysis DataTable Data Tables H1_Analysis->DataTable F19_Analysis->DataTable

Figure 1. Workflow for NMR analysis of this compound.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound provide distinct and easily interpretable signals that are invaluable for its identification and for monitoring its chemical transformations. The symmetrical nature of the molecule simplifies the spectra, with the methoxy and trifluoromethyl groups each giving rise to a single resonance. The aromatic region in the ¹H NMR spectrum, while potentially complex, provides a characteristic fingerprint. Adherence to standardized experimental protocols ensures the acquisition of high-quality, reproducible data, which is essential for rigorous scientific research and development in the chemical and pharmaceutical industries.

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,5-bis(trifluoromethyl)anisole. The information presented herein is essential for the structural elucidation and analytical characterization of this and structurally related compounds in various research and development settings.

Predicted Mass Spectrometry Fragmentation Data

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and plausible relative abundances for this compound under typical EI-MS conditions. The molecular weight of this compound is 244.14 g/mol .[1]

m/z Proposed Fragment Ion Proposed Neutral Loss Predicted Relative Abundance (%)
244[M]•+-85
229[M - CH₃]••CH₃100 (Base Peak)
215[M - CHO]•+•CHO20
195[M - CH₃ - HF]•+•CH₃, HF30
175[M - CF₃]•+•CF₃45
147[C₇H₃F₂O]•+•CF₃, CO15
127[C₇H₃FO]•+•CF₃, CO, HF10
108[C₆H₃F]•+•CF₃, CO, F5
75[C₆H₃]•+•CF₃, CO, F, HF8

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be driven by the stability of the aromatic ring and the presence of the trifluoromethyl and methoxy functional groups. The primary fragmentation events are likely to involve the loss of a methyl radical from the methoxy group, followed by rearrangements and further fragmentation of the trifluoromethyl groups.

Fragmentation_Pathway M [C₉H₆F₆O]•+ m/z = 244 F1 [C₈H₃F₆O]•+ m/z = 229 M->F1 - •CH₃ F2 [C₈H₅F₅O]•+ m/z = 215 M->F2 - •CHO F4 [C₈H₃F₃O]•+ m/z = 175 M->F4 - •CF₃ F3 [C₈H₂F₅O]•+ m/z = 195 F1->F3 - HF Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Dilute Prepare Working Solutions Stock->Dilute Inject Inject Sample (1 µL) Dilute->Inject Extract Sample Extraction (if needed) Extract->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 50-350) Ionize->Detect Identify Peak Identification Detect->Identify ExtractSpec Extract Mass Spectrum Identify->ExtractSpec Analyze Analyze Fragmentation ExtractSpec->Analyze

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,5-Bis(trifluoromethyl)anisole. Due to the absence of a publicly available, fully characterized IR spectrum for this specific molecule, this document outlines the expected vibrational modes based on the analysis of its constituent functional groups: an aromatic ether and a benzene ring substituted with two trifluoromethyl groups. This guide also furnishes a detailed experimental protocol for acquiring a high-quality Fourier Transform Infrared (FT-IR) spectrum of the compound and presents a logical workflow for spectral analysis and interpretation. This information is intended to assist researchers in identifying and characterizing this compound and similar fluorinated aromatic ethers.

Introduction to the Infrared Spectroscopy of Aromatic Ethers

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a molecular "fingerprint," providing valuable information about the functional groups present in a molecule.

Ethers are characterized by the presence of a C-O-C linkage. The key diagnostic absorptions for ethers in the IR spectrum are the C-O stretching vibrations. Aromatic ethers, such as anisole, exhibit two distinct C-O stretching bands due to the asymmetry of the C-O-C bond, where one carbon is part of the aromatic ring and the other is part of an alkyl group.[1][2][3] These typically appear as strong bands in the 1300-1000 cm⁻¹ region.[4]

The presence of trifluoromethyl (CF₃) groups introduces strong carbon-fluorine (C-F) stretching vibrations, which are typically observed in the 1360-1000 cm⁻¹ range.[5] The high electronegativity of fluorine atoms and the strength of the C-F bond result in very intense IR absorptions.[5] In molecules with multiple fluorine atoms, the C-F stretching band often splits into symmetric and asymmetric modes.[5]

Expected Infrared Vibrational Modes of this compound

The following table summarizes the expected vibrational modes, their corresponding wavenumber ranges, and the structural features responsible for these absorptions. These predictions are based on established group frequencies for aromatic ethers and trifluoromethylated benzenes.[1][4][6]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group AssignmentExpected Intensity
3100 - 3000C-H StretchAromatic (Ar-H)Medium to Weak
2960 - 2850C-H StretchMethyl (-CH₃) of AnisoleMedium
1600 - 1450C=C StretchAromatic RingMedium to Strong
~1330C-CF₃ StretchAromatic-TrifluoromethylStrong
1300 - 1200Asymmetric C-O-C StretchAryl-Alkyl EtherStrong
1175 - 1115Symmetric and Asymmetric C-F StretchTrifluoromethyl (-CF₃)Very Strong
1050 - 1010Symmetric C-O-C StretchAryl-Alkyl EtherMedium to Strong
Below 900C-H Out-of-Plane BendingAromatic Ring Substitution PatternStrong

Experimental Protocol for Acquiring the FT-IR Spectrum

To obtain an experimental FT-IR spectrum of this compound, which is a liquid at room temperature, the following protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a convenient technique for liquid samples, requiring minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a zinc selenide (ZnSe) or diamond crystal).

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Perform a background scan to acquire a spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small drop of this compound directly onto the center of the ATR crystal. Only a minimal amount is needed to cover the crystal surface.

  • Spectrum Acquisition:

    • Position the ATR anvil or press over the sample and apply gentle pressure to ensure good contact between the liquid and the crystal.

    • Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The spectral resolution should be set to at least 4 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform to generate the infrared spectrum.

    • Process the spectrum by performing a baseline correction if necessary.

    • Label the significant absorption peaks with their corresponding wavenumbers.

    • Compare the experimental spectrum with the expected vibrational modes outlined in Table 1 for interpretation and assignment.

  • Cleaning:

    • Thoroughly clean the ATR crystal and anvil with an appropriate solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue. Ensure the crystal is completely dry before the next use.

Workflow for IR Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of an unknown compound, such as this compound, using infrared spectroscopy.

IR_Analysis_Workflow Workflow for IR Spectral Analysis cluster_conclusion Conclusion Sample Obtain Pure Sample (this compound) Prepare Prepare Sample for IR (e.g., Neat Liquid on ATR) Sample->Prepare Acquire Acquire FT-IR Spectrum (4000-400 cm⁻¹) Prepare->Acquire Process Process Spectrum (Baseline Correction, Peak Picking) Acquire->Process Identify Identify Key Absorption Bands (Wavenumber & Intensity) Process->Identify Assign Assign Vibrational Modes (Functional Group Correlation) Identify->Assign Compare Compare with Known Spectra & Predicted Frequencies Assign->Compare Structure Structural Confirmation & Characterization Compare->Structure

Caption: A flowchart illustrating the key steps in the infrared spectral analysis of a chemical compound.

Conclusion

The infrared spectrum of this compound is expected to be dominated by strong absorptions arising from the C-O-C stretching of the aromatic ether group and the C-F stretching of the two trifluoromethyl substituents. The characteristic bands predicted in this guide provide a solid foundation for the identification and characterization of this molecule. By following the detailed experimental protocol, researchers can obtain a high-quality FT-IR spectrum. The provided workflow for spectral analysis offers a systematic approach to interpreting the obtained data, leading to a confident structural confirmation. This technical guide serves as a valuable resource for scientists and professionals working with fluorinated aromatic compounds in research and development.

References

An In-depth Technical Guide to the Electronic Properties of 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the electronic properties of 3,5-Bis(trifluoromethyl)anisole, a molecule of significant interest in medicinal chemistry and materials science. The presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring profoundly influences its electronic structure and reactivity. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aromatic ether. The methoxy group (-OCH₃) is a moderate electron-donating group, while the two trifluoromethyl groups (-CF₃) at the meta positions are powerful electron-withdrawing groups. This unique substitution pattern creates a molecule with distinct electronic characteristics that are crucial for its application as a building block in the synthesis of pharmacologically active compounds, including substance P (neurokinin-1) receptor antagonists.[1] Understanding the electronic properties of this molecule is essential for predicting its reactivity, molecular interactions, and potential applications. The trifluoromethyl group is known to enhance properties such as lipophilicity and metabolic stability in drug candidates.

Electronic Properties

Direct experimental data on the electronic properties of this compound is limited in the available scientific literature. However, computational studies on analogous compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety provide valuable insights into its likely electronic characteristics.

Calculated Electronic Properties of Analogous Compounds

The following table summarizes key electronic properties derived from Density Functional Theory (DFT) calculations on structurally related molecules. These values can be considered indicative of the electronic nature of this compound.

PropertyAnalogous CompoundCalculated ValueComputational MethodReference
HOMO-LUMO Energy Gap (ΔE)3,5-Bis(trifluoromethyl)phenylboronic acid0.165 eVB3LYP/6-311G(d,p)[2]
HOMO Energy3,5-Bis(trifluoromethyl)phenylboronic acid-0.357 eVB3LYP/6-311G(d,p)[2]
LUMO Energy3,5-Bis(trifluoromethyl)phenylboronic acid-0.192 eVB3LYP/6-311G(d,p)[2]
HOMO-LUMO Energy Gap (ΔE)N-(3,5-bis(trifluoromethyl)benzyl)stearamide5.54 eVB3LYP/6-311+G(d,p)[3]

Note: The significant difference in the HOMO-LUMO gap between the two analogous compounds highlights the influence of the other functional groups on the overall electronic structure. The boronic acid group in the first compound leads to a much smaller calculated gap compared to the stearamide derivative. For this compound, the electronic influence of the methoxy group will determine the actual values.

Influence of Substituents on Electronic Properties

The electronic properties of this compound are a result of the interplay between the electron-donating methoxy group and the two strongly electron-withdrawing trifluoromethyl groups.

  • Trifluoromethyl Groups (-CF₃): These are among the most powerful electron-withdrawing groups in organic chemistry.[4][5] They primarily exert a strong negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly lowers the electron density of the aromatic ring, making it more electron-deficient. This increased electrophilic character is a key feature of molecules containing this moiety.[4][5]

  • Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance (+R effect) by donating a lone pair of electrons from the oxygen atom to the aromatic π-system. It also has a weak electron-withdrawing inductive effect (-I). Overall, it is considered an activating group in electrophilic aromatic substitution.

In this compound, the strong -I effect of the two CF₃ groups is expected to dominate, leading to a highly electron-deficient aromatic ring. The electron-donating +R effect of the methoxy group will partially counteract this, but the overall character of the molecule is anticipated to be electrophilic.

Experimental Protocols for Determining Electronic Properties

Determination of Dipole Moment

The dipole moment of a molecule is a measure of the separation of positive and negative charges. It can be determined experimentally using several methods.

  • Stark Effect in Microwave Spectroscopy: This gas-phase technique provides highly accurate dipole moment values by measuring the splitting of rotational energy levels in the presence of an external electric field.[6][7]

  • Heterodyne-Beat Method: This solution-phase method involves measuring the dielectric constants of dilute solutions of the polar molecule in a non-polar solvent.[8] The Guggenheim method is often used to analyze the concentration-dependent measurements of relative permittivity and refractive index to calculate the dipole moment.[9]

Determination of Ionization Potential

The ionization potential (or ionization energy) is the energy required to remove an electron from a molecule in the gaseous state.

  • Photoelectron Spectroscopy (PES): This is a powerful technique for determining molecular ionization potentials.[10] The sample is irradiated with high-energy photons (UV for valence electrons, X-rays for core electrons), causing the ejection of electrons.[11][12][13] The kinetic energy of the ejected photoelectrons is measured, and from this, the binding energy (ionization potential) of the electrons in different molecular orbitals can be determined.[11][14]

Determination of Electron Affinity

Electron affinity is the energy released when an electron is added to a neutral molecule in the gaseous state to form a negative ion.

  • Electron Capture Mass Spectrometry (EC-MS): This technique is particularly effective for compounds with positive electron affinities, i.e., electrophiles.[15] Low-energy electrons are used to ionize the sample through electron capture, forming negative ions. By analyzing the energy dependence of this process, the electron affinity can be determined.

Visualizations

Computational Workflow for Electronic Property Determination

The following diagram illustrates a typical workflow for the computational determination of the electronic properties of a molecule like this compound using Density Functional Theory (DFT).

computational_workflow cluster_input Input cluster_calculation Calculation cluster_output Output mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_method Computational Method (e.g., DFT/B3LYP) comp_method->geom_opt basis_set Basis Set (e.g., 6-311+G(d,p)) basis_set->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop optimized_geom Optimized Geometry freq_calc->optimized_geom thermo_data Thermodynamic Data freq_calc->thermo_data homo_lumo HOMO/LUMO Energies electronic_prop->homo_lumo mep Molecular Electrostatic Potential electronic_prop->mep dipole Dipole Moment electronic_prop->dipole

Computational workflow for determining electronic properties.
Synthesis of a Key Precursor

The following diagram illustrates a synthetic pathway to 3,5-bis(trifluoromethyl)bromobenzene, a key intermediate for the synthesis of this compound.[1]

synthesis_pathway reactant1 1,3-Bis(trifluoromethyl)benzene product 3,5-Bis(trifluoromethyl)bromobenzene reactant1->product Bromination reagent Brominating Agent (e.g., N,N'-dibromo-5,5-dimethylhydantoin) reagent->product solvent H₂SO₄ / Acetic Acid solvent->product

Synthesis of 3,5-bis(trifluoromethyl)bromobenzene.

Conclusion

This compound is a molecule with a highly electron-deficient aromatic ring due to the presence of two powerful trifluoromethyl substituents. While direct experimental data on its electronic properties are scarce, computational studies on analogous compounds suggest a large HOMO-LUMO gap and a significant electrophilic character. The established experimental protocols for determining dipole moment, ionization potential, and electron affinity can be applied to obtain precise quantitative data for this compound. A deeper understanding of these electronic properties will facilitate the rational design of new pharmaceuticals and advanced materials based on the 3,5-bis(trifluoromethyl)phenyl scaffold.

References

An In-depth Technical Guide on the Lipophilicity and Solubility of 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(trifluoromethyl)anisole is an aromatic organic compound characterized by a methoxy group and two trifluoromethyl substituents on a benzene ring. The presence of the trifluoromethyl (CF3) groups significantly influences the molecule's physicochemical properties, making it a subject of interest in medicinal chemistry and materials science. The CF3 group is a strong electron-withdrawing moiety known to enhance metabolic stability and membrane permeability of drug candidates by increasing their lipophilicity. This guide provides a comprehensive overview of the lipophilicity and solubility of this compound, including a calculated logP value, and outlines detailed experimental protocols for the determination of these critical parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C9H6F6O--INVALID-LINK--
Molecular Weight 244.14 g/mol --INVALID-LINK--
Boiling Point 158-160 °C at 760 mmHg--INVALID-LINK--, --INVALID-LINK--
Density 1.352 g/cm³--INVALID-LINK--
Calculated logP 3.73280--INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--

Lipophilicity and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. A higher logP value indicates greater lipophilicity.

The calculated logP value for this compound is 3.73280 [1]. This positive and relatively high value suggests that the compound is significantly more soluble in lipids and organic solvents than in water, a characteristic largely imparted by the two trifluoromethyl groups.

Experimental Protocols

Precise determination of lipophilicity and solubility is essential for drug development. The following are detailed, standard experimental protocols that can be employed to measure these properties for this compound.

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient.

Methodology:

  • Preparation of Pre-saturated Solvents: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A stock solution of this compound is prepared in pre-saturated n-octanol.

  • Partitioning: A known volume of the n-octanol stock solution is added to a known volume of the pre-saturated aqueous buffer in a flask.

  • Equilibration: The flask is sealed and shaken at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the n-octanol and aqueous phases are clearly separated. Centrifugation can be used to facilitate this process.

  • Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by Thermodynamic (Shake-Flask) Method

This method determines the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation of Undissolved Solid: The solution is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove any undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined by a validated analytical method, such as HPLC-UV, against a standard calibration curve.

  • Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

Logical Workflow and Visualization

The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural component in the development of novel therapeutic agents. For instance, derivatives of this scaffold have been investigated as Cholesteryl Ester Transfer Protein (CETP) inhibitors. The following diagram illustrates a generalized workflow for the screening and evaluation of such compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation synthesis Synthesis of this compound and its Derivatives physchem Physicochemical Characterization (Lipophilicity, Solubility) synthesis->physchem primary_screen Primary Screen (e.g., CETP Inhibition Assay) physchem->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Selectivity Assays dose_response->selectivity lead_id Lead Identification selectivity->lead_id pk_studies Pharmacokinetic (PK) Studies lead_id->pk_studies efficacy Efficacy Studies in Animal Models pk_studies->efficacy tox Preliminary Toxicity Assessment efficacy->tox candidate Candidate Selection tox->candidate

Caption: Generalized workflow for the discovery of CETP inhibitors.

The following diagram illustrates a typical workflow for screening novel antibacterial compounds, a field where 3,5-bis(trifluoromethyl)phenyl derivatives have also been explored.

G cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization library Compound Library (including 3,5-bis(trifluoromethyl)phenyl derivatives) primary_screen Primary Antibacterial Screen (e.g., against E. coli, S. aureus) library->primary_screen hit_id Hit Identification primary_screen->hit_id mic_det Minimum Inhibitory Concentration (MIC) Determination hit_id->mic_det bactericidal Bactericidal/Bacteriostatic Assay mic_det->bactericidal spectrum Spectrum of Activity (Gram-positive/negative strains) bactericidal->spectrum lead_gen Lead Generation spectrum->lead_gen sar Structure-Activity Relationship (SAR) Studies lead_gen->sar adme_tox In Silico/In Vitro ADME-Tox Profiling sar->adme_tox optimized_lead Optimized Lead Compound adme_tox->optimized_lead

Caption: Workflow for antibacterial compound screening and development.

Conclusion

This compound is a highly lipophilic and likely poorly water-soluble compound, properties primarily dictated by its two trifluoromethyl groups. These characteristics make the 3,5-bis(trifluoromethyl)phenyl scaffold a valuable component in the design of new chemical entities in drug discovery, where modulation of lipophilicity is key to achieving desired pharmacokinetic profiles. While experimental data on the lipophilicity and solubility of the parent anisole are not widely published, established protocols such as the shake-flask method can be reliably used for their determination. The provided workflows illustrate the logical progression from synthesis and characterization to the identification of lead compounds in drug discovery programs that may utilize this important chemical moiety.

References

Reactivity of the Methoxy Group in 3,5-Bis(trifluoromethyl)anisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the methoxy group in 3,5-bis(trifluoromethyl)anisole. The presence of two powerful electron-withdrawing trifluoromethyl groups on the aromatic ring profoundly influences the molecule's overall reactivity. This document details the primary reaction pathway for the methoxy group—ether cleavage—and discusses the highly deactivated nature of the aromatic ring towards electrophilic substitution. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in chemical synthesis and drug development.

Introduction: Molecular Structure and Electronic Effects

This compound (CAS: 349-60-0) is an aromatic ether characterized by a methoxy group (-OCH₃) and two trifluoromethyl (-CF₃) groups substituted on a benzene ring.[1][2] The reactivity of this molecule is dominated by the powerful and opposing electronic effects of its substituents.

  • Trifluoromethyl Groups (-CF₃): These are exceptionally strong electron-withdrawing groups due to the high electronegativity of fluorine. They deactivate the aromatic ring towards electrophilic attack by inductively pulling electron density away from the π-system.[3]

  • Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It is an electron-donating group through resonance, capable of stabilizing adjacent positive charges, which typically makes it an activating, ortho-, para-director in electrophilic aromatic substitution (EAS).[4][5] However, it is also moderately electron-withdrawing by induction.

In this compound, the combined inductive effect of the two -CF₃ groups overwhelms the resonance donation of the methoxy group, resulting in a highly electron-deficient (deactivated) aromatic ring. This electronic environment dictates that the most significant point of reactivity is not the ring itself, but the C-O bonds of the ether linkage.

Caption: Overall reactivity profile of this compound.

Reactivity of the Methoxy Group: O-Demethylation (Ether Cleavage)

The primary and most synthetically useful reaction involving the methoxy group in this molecule is ether cleavage, specifically O-demethylation, to yield 3,5-bis(trifluoromethyl)phenol. Due to the stability of the aryl ether bond, this transformation requires strong reagents.

Mechanism and Reagents

Acid-catalyzed cleavage is the standard method for cleaving ethers.[6][7] For aryl methyl ethers, Lewis acids are particularly effective. Boron tribromide (BBr₃) is a premier reagent for this purpose, as it readily coordinates to the ether oxygen and facilitates the cleavage of the methyl C-O bond under relatively mild conditions.[8]

The reaction proceeds via an Sₙ2 mechanism:

  • Lewis Acid Coordination: The Lewis acidic boron atom of BBr₃ coordinates to the Lewis basic ether oxygen. This step turns the methoxy group into an excellent leaving group.

  • Nucleophilic Attack: A bromide ion (from BBr₃ or another equivalent) attacks the methyl carbon in a concerted Sₙ2 fashion. The aryl C-O bond remains intact because sp²-hybridized carbons are not susceptible to Sₙ2 attack.[9]

  • Hydrolysis (Workup): Subsequent aqueous workup hydrolyzes the resulting boron-oxygen bond to liberate the final product, 3,5-bis(trifluoromethyl)phenol.

G start This compound + BBr₃ intermediate1 Lewis Acid Adduct Formation start->intermediate1 Coordination intermediate2 SN2 Attack by Bromide on Methyl Group intermediate1->intermediate2 Rate-determining step intermediate3 Aryloxy-dibromoborane Intermediate intermediate2->intermediate3 Forms CH₃Br workup Aqueous Workup (Hydrolysis) intermediate3->workup product 3,5-Bis(trifluoromethyl)phenol workup->product

Caption: Workflow for BBr₃-mediated O-demethylation.

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as nitration, halogenation, and Friedel-Crafts reactions, involve the attack of an electrophile on the electron-rich aromatic ring.[10][11][12] For this compound, the ring is severely deactivated by the two -CF₃ groups, making EAS reactions extremely sluggish and requiring harsh conditions.[3][5]

While the methoxy group directs electrophiles to the ortho (2,6) and para (4) positions, the strong deactivation means that achieving substitution is synthetically challenging. If a reaction were forced to occur, the least deactivated positions (ortho and para to the -OCH₃ group) would be the expected sites of substitution.

Nucleophilic Aromatic Substitution (SNAr)

SNAr involves the attack of a nucleophile on an electron-poor aromatic ring that contains a good leaving group.[13][14] While the -CF₃ groups make the ring electron-poor and thus activate it for nucleophilic attack, the methoxy group is a very poor leaving group. Direct displacement of the methoxy group by a nucleophile is not a viable reaction pathway under standard SNAr conditions.

Key Experimental Protocol: O-Demethylation

The following protocol is a representative procedure for the O-demethylation of this compound to 3,5-bis(trifluoromethyl)phenol using boron tribromide, adapted from established methodologies for aryl methyl ether cleavage.[8]

Objective: To synthesize 3,5-bis(trifluoromethyl)phenol from this compound.

Reaction Scheme: Ar-OCH₃ + BBr₃ → Ar-OH + CH₃Br (where Ar = 3,5-bis(trifluoromethyl)phenyl)

Materials and Equipment:

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). The flask is sealed with a septum and placed under an inert atmosphere of nitrogen or argon.

  • Dissolution: Anhydrous dichloromethane is added via syringe to dissolve the starting material. The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Boron tribromide solution (1.1 - 1.5 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred vigorously at 0 °C for 1 hour, then allowed to warm slowly to room temperature. The reaction is stirred for an additional 6-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: The flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of methanol until gas evolution ceases. This is followed by the slow addition of deionized water.

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 3,5-bis(trifluoromethyl)phenol, can be purified by column chromatography on silica gel or by recrystallization if solid.[15]

Quantitative Data Summary

The following table summarizes typical parameters for the O-demethylation protocol. Yields are generally high for this type of reaction, but depend on the precise conditions and purity of reagents.

ParameterValue / DescriptionPurpose
Starting Material This compoundSubstrate for demethylation
Reagent Boron Tribromide (BBr₃)Lewis acid to activate the ether
Stoichiometry 1.1 - 1.5 equivalents of BBr₃Ensures complete reaction
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent, standard for this reaction
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions
Reaction Time 6 - 12 hoursAllows for completion of the reaction
Workup Aqueous wash, extractionTo quench the reaction and isolate the product
Expected Product 3,5-Bis(trifluoromethyl)phenol[15]The desired demethylated compound
Typical Yield > 85% (Estimated based on similar reactions)Efficiency of the transformation

Conclusion

The reactivity of this compound is primarily centered on the methoxy group. The strong electron-withdrawing nature of the two trifluoromethyl substituents renders the aromatic ring highly resistant to electrophilic attack while making the ether linkage susceptible to cleavage by strong Lewis acids like boron tribromide. This O-demethylation reaction provides an efficient and high-yielding route to 3,5-bis(trifluoromethyl)phenol, a valuable intermediate in medicinal chemistry and materials science.[16] Understanding these reactivity principles is crucial for designing synthetic pathways that utilize this and related fluorinated aromatic compounds.

References

Thermal Stability and Decomposition of 3,5-Bis(trifluoromethyl)anisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 3,5-bis(trifluoromethyl)anisole. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from analogous compounds, particularly anisole, to propose potential decomposition pathways and relevant analytical methodologies. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, offering insights into its handling, stability, and potential degradation products under thermal stress.

Introduction

This compound is an aromatic ether characterized by the presence of two highly electronegative trifluoromethyl groups on the benzene ring. These substituents significantly influence the molecule's chemical and physical properties, including its thermal stability. Understanding the behavior of this compound at elevated temperatures is crucial for its application in pharmaceutical synthesis and other industrial processes where thermal stress may be a factor. This guide outlines the known properties of this compound, proposes a likely thermal decomposition pathway based on studies of anisole, and provides detailed, hypothetical experimental protocols for its thermal analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate experimental conditions.

PropertyValueReference
Molecular Formula C9H6F6O[1]
Molecular Weight 244.136 g/mol [1]
Boiling Point 158 °C at 760 mmHg[1]
Flash Point 55.4 °C[1]
Density 1.352 g/cm³[1]
Refractive Index 1.4075[1]
Storage Temperature Room Temperature[2]

Proposed Thermal Decomposition Pathway

Applying this model to this compound, the proposed initial step of thermal decomposition is the formation of the 3,5-bis(trifluoromethyl)phenoxy radical and a methyl radical. The presence of the electron-withdrawing trifluoromethyl groups is expected to influence the stability of the resulting radical and subsequent reaction pathways. A proposed logical workflow for this decomposition is illustrated in the diagram below.

Decomposition_Workflow A This compound B Heat (Thermal Stress) A->B Subjected to C Homolytic Cleavage of O-CH3 Bond B->C Induces D 3,5-Bis(trifluoromethyl)phenoxy Radical C->D Results in E Methyl Radical C->E Results in F Further Decomposition & Rearrangement D->F G Various Decomposition Products (e.g., CO, fluorinated cyclopentadienyl radicals, etc.) F->G

Caption: Proposed initial steps in the thermal decomposition of this compound.

Hypothetical Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[7][8][9] The following sections detail proposed experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability and decomposition temperatures.[8][9][10]

Objective: To determine the onset and completion temperatures of decomposition for this compound and to quantify mass loss during thermal degradation.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

    • Data Collection: Record the mass loss as a function of temperature.

Data Analysis:

  • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

  • Identify the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG).

  • Quantify the percentage of mass loss at different temperature ranges.

A logical workflow for a TGA experiment is depicted below.

TGA_Workflow A Sample Preparation (5-10 mg in TGA pan) B Place in TGA Instrument A->B C Set Experimental Conditions (N2 atmosphere, 10 °C/min heating rate) B->C D Run TGA Analysis (30 °C to 600 °C) C->D E Data Acquisition (Mass vs. Temperature) D->E F Data Analysis (Tonset, Tpeak, % Mass Loss) E->F

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal events such as melting, crystallization, and decomposition.[7][11][12][13]

Objective: To determine the melting point and decomposition temperature and enthalpy of this compound.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 50 mL/min.

    • Temperature Program:

      • Heat from 25 °C to 200 °C at 10 °C/min to observe the melting transition.

      • Cool to 25 °C at 10 °C/min.

      • Reheat from 25 °C to 400 °C at 10 °C/min to observe decomposition.

    • Data Collection: Record the heat flow as a function of temperature.

Data Analysis:

  • Determine the melting point (Tm) from the peak of the endothermic transition.

  • Calculate the enthalpy of fusion (ΔHfus) from the area of the melting peak.

  • Determine the onset and peak temperatures of the exothermic decomposition event.

  • Calculate the enthalpy of decomposition (ΔHdecomp) from the area of the decomposition peak.

A logical workflow for a DSC experiment is depicted below.

DSC_Workflow A Sample Preparation (2-5 mg in sealed Al pan) B Place in DSC Instrument (with empty reference pan) A->B C Set Experimental Conditions (N2 atmosphere, 10 °C/min heating rate) B->C D Run DSC Analysis (Heating-Cooling-Heating Cycle) C->D E Data Acquisition (Heat Flow vs. Temperature) D->E F Data Analysis (Tm, ΔHfus, Tdecomp, ΔHdecomp) E->F

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Expected Thermal Analysis Data Summary

Based on the analysis of structurally similar compounds, a hypothetical summary of expected TGA and DSC data for this compound is presented in Table 2. It is important to note that these are predictive values and require experimental verification. For comparison, the decomposition temperature of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) is reported to be around 285 °C.[14]

ParameterExpected ValueTechnique
Melting Point (Tm) ~55 °CDSC
Onset of Decomposition (Tonset) > 200 °CTGA/DSC
Peak Decomposition Temperature (Tpeak) > 250 °CTGA/DSC
Major Mass Loss Step One primary stepTGA

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, a reasonable approximation of its behavior can be inferred from the well-documented pyrolysis of anisole. The proposed decomposition pathway initiates with the homolytic cleavage of the O-CH₃ bond. The presence of two trifluoromethyl groups is anticipated to significantly impact the stability of the molecule and the subsequent reactivity of the resulting phenoxy radical.

To fully characterize the thermal properties of this compound, rigorous experimental investigation using TGA and DSC is essential. The detailed protocols provided in this guide offer a robust starting point for such studies. The data obtained from these experiments will be invaluable for ensuring the safe handling, storage, and application of this compound in research and industrial settings.

References

An In-depth Technical Guide to the Safe Handling of 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 3,5-Bis(trifluoromethyl)anisole (CAS No. 349-60-0), a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks.

Chemical Identification and Properties

PropertyValueReference
Chemical Name This compound[1]
Synonyms 1-Methoxy-3,5-bis(trifluoromethyl)benzene, 3,5-Bis(trifluoromethyl)phenyl methyl ether[2][3]
CAS Number 349-60-0[1][4]
Molecular Formula C9H6F6O[2][3]
Molecular Weight 244.13 g/mol [2]
Appearance Colorless liquid or powder[3][4]
Boiling Point 158-160 °C at 760 mmHg[2][3][4]
Density 1.352 g/cm³[2]
Flash Point 55.4 °C[2]
Refractive Index 1.4075[2]
Storage Temperature Ambient Temperature; Store in a cool, dry, well-ventilated area.[4] Sealed in dry, 2-8°C.[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

GHS ClassificationHazard StatementSignal WordPictogramsReference
Flammable liquids (Category 3)H226: Flammable liquid and vaporWarningGHS02[4][5]
Skin irritation (Category 2)H315: Causes skin irritationWarningGHS07[4]
Eye irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07[6]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarningGHS07[4]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[7] Vapors may cause dizziness or suffocation.[8]

  • Skin Contact: Causes skin irritation.[4] May be harmful if absorbed through the skin.[7]

  • Eye Contact: Causes serious eye irritation.[6]

  • Ingestion: May be harmful if swallowed.[7] May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[8]

Handling and Storage Precautions

Proper handling and storage are essential to minimize exposure and prevent accidents.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Use non-sparking tools and explosion-proof equipment.[8][10]

  • Ground and bond containers when transferring material to prevent static discharge.[5][8]

  • Avoid breathing vapors or mist.[5][7]

  • Avoid contact with skin and eyes.[8]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

  • Keep away from incompatible materials such as oxidizing agents and strong acids.[10]

  • Store in a flammables-area.[8]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, use water spray.[7]

  • Specific Hazards: Flammable liquid and vapor.[5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[8] Hazardous combustion products include carbon oxides.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Remove all sources of ignition.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[8]

Experimental Protocols and Workflows

General Laboratory Handling Workflow:

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage A Don PPE (Gloves, Goggles, Lab Coat) C Ground and Bond Container A->C B Ensure Fume Hood is Operational B->C D Transfer Chemical using Non-Sparking Tools C->D E Tightly Seal Container D->E G Clean Work Area D->G F Store in Flammables Cabinet E->F H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: General handling workflow for this compound.

Emergency Response Logic:

G Emergency Response for this compound Exposure cluster_assessment Initial Assessment cluster_actions First Aid Actions cluster_medical Medical Attention Exposure Exposure Occurs Route Route of Exposure? Exposure->Route Inhalation Move to Fresh Air Route->Inhalation Inhalation Skin Flush with Water for 15 min Route->Skin Skin Contact Eye Flush with Water for 15 min Route->Eye Eye Contact Ingestion Rinse Mouth, Do NOT Induce Vomiting Route->Ingestion Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical

Caption: Emergency response logic for exposure incidents.

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information. All laboratory personnel should be thoroughly trained on the hazards and proper handling procedures for this chemical before use.

References

Methodological & Application

3,5-Bis(trifluoromethyl)anisole: A Versatile Building Block for Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-AGRO-0305

Introduction

3,5-Bis(trifluoromethyl)anisole is a fluorinated aromatic compound that serves as a key starting material and intermediate in the synthesis of a variety of agrochemicals. The presence of two trifluoromethyl groups on the phenyl ring imparts unique properties, including high chemical and metabolic stability, increased lipophilicity, and strong electron-withdrawing effects. These characteristics are highly desirable in the design of modern herbicides, insecticides, and fungicides, as they can enhance the efficacy, selectivity, and persistence of the active ingredients. This document outlines the application of this compound as a building block for the synthesis of agrochemical safeners and discusses its potential for the development of other classes of crop protection agents.

Application in Herbicide Safeners

A primary application of this compound is in the production of herbicide safeners. These compounds are crucial in modern agriculture as they protect crops from the phytotoxic effects of herbicides without compromising weed control. The 3,5-bis(trifluoromethyl)phenyl moiety is a key pharmacophore in a class of safeners based on phenoxy carboxylic acids.

The synthetic pathway involves the conversion of this compound to the corresponding phenol, which is then further derivatized to the active safener molecule.

Logical Workflow for Safener Synthesis

G Anisole This compound Phenol 3,5-Bis(trifluoromethyl)phenol Anisole->Phenol Demethylation Safener 3,5-Bis(trifluoromethyl)phenoxy carboxylic acid (Safener) Phenol->Safener Alkylation with haloalkanoic acid ester followed by hydrolysis

Caption: Synthetic pathway from this compound to herbicide safeners.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)phenol via Demethylation of this compound

This protocol describes the O-demethylation of this compound to yield 3,5-bis(trifluoromethyl)phenol, a key intermediate for herbicide safeners. Due to the presence of two strongly electron-withdrawing trifluoromethyl groups, harsh conditions are required for the ether cleavage.

Materials:

  • This compound

  • Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.2 eq) to the stirred solution via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether and 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3,5-bis(trifluoromethyl)phenol by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 2-[3,5-Bis(trifluoromethyl)phenoxy]propanoic Acid (Herbicide Safener)

This protocol outlines the synthesis of a representative herbicide safener from 3,5-bis(trifluoromethyl)phenol.

Materials:

  • 3,5-Bis(trifluoromethyl)phenol

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

Step 1: Alkylation

  • To a round-bottom flask, add 3,5-bis(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]propanoate.

Step 2: Hydrolysis

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • After hydrolysis is complete (monitored by TLC), remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-[3,5-bis(trifluoromethyl)phenoxy]propanoic acid.

Potential in Insecticide Synthesis

The 3,5-bis(trifluoromethyl)phenyl moiety is also present in some classes of insecticides, such as certain pyrazole derivatives. While a direct synthetic route from this compound to these insecticides is not prominently reported, the anisole can be considered a potential precursor to key intermediates like 3',5'-bis(trifluoromethyl)acetophenone.

Hypothetical Synthetic Pathway to an Insecticide Intermediate

G Anisole This compound Intermediate Potential Intermediate Anisole->Intermediate Functional Group Transformation Acetophenone 3',5'-Bis(trifluoromethyl)acetophenone Intermediate->Acetophenone Acylation Insecticide Pyrazole-based Insecticide Acetophenone->Insecticide Multi-step Synthesis

Caption: Conceptual pathway from this compound to insecticides.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, data for the synthesized compounds. Actual yields and efficacy will vary based on experimental conditions and specific target organisms.

CompoundSynthetic StepStarting MaterialTypical Yield (%)Purity (%) (by HPLC)Application
3,5-Bis(trifluoromethyl)phenolDemethylationThis compound75-85>98Intermediate
2-[3,5-Bis(trifluoromethyl)phenoxy]propanoic AcidAlkylation & Hydrolysis3,5-Bis(trifluoromethyl)phenol80-90>99Herbicide Safener

Disclaimer: The experimental protocols and data provided are for informational purposes for research and development professionals. All procedures should be carried out by trained personnel in a suitably equipped laboratory, with appropriate safety precautions in place. The yields and efficacy data are illustrative and not guaranteed.

Application Notes and Protocols: Ether Cleavage of 3,5-Bis(trifluoromethyl)anisole to Yield 3,5-Bis(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the ether cleavage of 3,5-bis(trifluoromethyl)anisole, a critical transformation for accessing the versatile building block, 3,5-bis(trifluoromethyl)phenol. The electron-withdrawing nature of the two trifluoromethyl groups on the aromatic ring presents unique challenges and considerations for this demethylation reaction. These protocols offer a starting point for developing a robust and efficient synthesis.

Introduction

3,5-Bis(trifluoromethyl)phenol is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. Its preparation via the cleavage of the corresponding methyl ether, this compound, is a common synthetic route. The strong electron-withdrawing effect of the trifluoromethyl groups deactivates the aromatic ring, which can influence the reaction kinetics and require carefully optimized conditions to achieve high yields. This document outlines several common methods for this transformation, including the use of boron tribromide (BBr3), hydrobromic acid (HBr), and other reagents.

Reaction Overview

The general reaction involves the cleavage of the methyl-oxygen bond of the ether to yield the desired phenol and a methyl halide byproduct.

Reaction reactant This compound product 3,5-Bis(trifluoromethyl)phenol reactant->product reagent [Cleavage Reagent] BBr3_Workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool to -78 °C dissolve->cool add_bbr3 Add BBr3 solution dropwise cool->add_bbr3 warm_stir Allow to warm to room temperature and stir for 1-24 h add_bbr3->warm_stir quench Quench with water or methanol warm_stir->quench extract Extract with an organic solvent quench->extract wash Wash organic layer extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by chromatography or distillation dry_concentrate->purify end End purify->end HBr_Workflow start Start mix Mix this compound with HBr in acetic acid start->mix heat Heat to reflux (100-120 °C) for 2-12 h mix->heat cool Cool to room temperature heat->cool dilute Dilute with water cool->dilute extract Extract with an organic solvent dilute->extract wash Wash organic layer extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by chromatography or distillation dry_concentrate->purify end End purify->end

Application Notes and Protocols: Directed Ortho-Lithiation of 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the directed ortho-lithiation (DoM) of 3,5-bis(trifluoromethyl)anisole, a critical reaction for the synthesis of highly functionalized aromatic compounds relevant to pharmaceutical and agrochemical research. While specific literature detailing the ortho-lithiation of this particular substrate is limited, this guide consolidates the principles of DoM, proposes a detailed experimental protocol based on established methodologies for related compounds, and discusses the potential applications of the resulting derivatives. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the acidity of the aromatic protons, making this substrate particularly interesting for regioselective functionalization.

Introduction

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective deprotonation and subsequent functionalization of aromatic compounds at the position ortho to a directing metalation group (DMG).[1][2] The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, bringing the base in close proximity to an adjacent aromatic proton and facilitating its abstraction.[1][3] This method offers a significant advantage over classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[2]

The methoxy group (-OCH₃) of an anisole derivative can act as a moderate DMG.[4] In the case of this compound, the two trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups that increase the acidity of the aromatic protons, potentially facilitating the lithiation process. The resulting ortho-lithiated species is a versatile synthetic intermediate that can react with a wide range of electrophiles to introduce diverse functional groups at the 2-position.

Reaction Principle

The directed ortho-lithiation of this compound is predicated on the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), to the oxygen atom of the methoxy group. This coordination brings the alkyl base into close proximity to the C2 and C6 protons, leading to regioselective deprotonation. The presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of the organolithium reagent by breaking down its aggregates into more reactive monomers or dimers.[3] The resulting aryllithium intermediate can then be quenched with an electrophile to yield the desired 2-substituted-3,5-bis(trifluoromethyl)anisole.

Proposed Experimental Protocol

Note: The following protocol is a generalized procedure based on established methods for the directed ortho-lithiation of anisole derivatives. Optimization of reaction conditions (temperature, time, and reagent stoichiometry) may be necessary for this compound due to the electronic effects of the trifluoromethyl groups.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (or s-butyllithium) in hexanes

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, but recommended)

  • Electrophile (e.g., iodine, dimethylformamide, carbon dioxide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 eq) and anhydrous THF to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: If using TMEDA, add it (1.1 eq) to the solution. Slowly add the organolithium reagent (n-BuLi or s-BuLi, 1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium species may be indicated by a color change.

  • Electrophilic Quench: Add the chosen electrophile (1.2 eq) to the reaction mixture at -78 °C. The reaction is typically rapid.

  • Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired 2-substituted-3,5-bis(trifluoromethyl)anisole.

Data Presentation

The following table summarizes the expected products from the reaction of 2-lithio-3,5-bis(trifluoromethyl)anisole with various electrophiles. Note: The yields are hypothetical and would need to be determined experimentally.

ElectrophileReagentExpected ProductHypothetical Yield (%)
IodineI₂2-Iodo-3,5-bis(trifluoromethyl)anisole70-85
AldehydeDimethylformamide (DMF)2-Formyl-3,5-bis(trifluoromethyl)anisole60-75
Carboxylic AcidCarbon Dioxide (CO₂)2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid65-80
Bromine1,2-Dibromoethane2-Bromo-3,5-bis(trifluoromethyl)anisole60-70
Silyl groupTrimethylsilyl chloride (TMSCl)2-(Trimethylsilyl)-3,5-bis(trifluoromethyl)anisole80-95

Visualizations

Directed_Ortho_Lithiation cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_electrophiles Electrophiles cluster_products Products start This compound base n-BuLi or s-BuLi (with TMEDA) intermediate 2-Lithio-3,5-bis(trifluoromethyl)anisole base->intermediate Lithiation (-78 °C, THF) E1 Iodine (I₂) E2 DMF E3 CO₂ P1 2-Iodo derivative E1->P1 Quench P2 2-Formyl derivative E2->P2 Quench P3 2-Carboxylic acid derivative E3->P3 Quench

Caption: Reaction scheme for the directed ortho-lithiation of this compound.

Experimental_Workflow A 1. Reaction Setup (Inert atmosphere) B 2. Cool to -78 °C A->B C 3. Add Base (n-BuLi/TMEDA) B->C D 4. Lithiation (1-2 h at -78 °C) C->D E 5. Add Electrophile D->E F 6. Warm to RT and Quench E->F G 7. Aqueous Workup F->G H 8. Dry and Concentrate G->H I 9. Purify Product H->I

Caption: Step-by-step experimental workflow for the directed ortho-lithiation reaction.

Applications in Drug Development and Research

The 3,5-bis(trifluoromethyl)phenyl moiety is a common structural motif in many biologically active compounds due to its unique electronic properties and lipophilicity, which can enhance metabolic stability and cell membrane permeability. The ability to selectively functionalize the 2-position of this compound opens up avenues for the synthesis of novel derivatives with potential applications in:

  • Medicinal Chemistry: The introduction of various functional groups can lead to the development of new drug candidates. For example, the 3,5-bis(trifluoromethyl)phenyl group is found in compounds investigated for their activity as growth inhibitors of drug-resistant bacteria.

  • Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic rings. The functionalized products from this reaction could serve as building blocks for new agrochemicals.

  • Materials Science: The unique electronic and physical properties of polyfluorinated aromatic compounds make them of interest in the development of new materials, such as liquid crystals and polymers.

Conclusion

The directed ortho-lithiation of this compound represents a valuable, albeit not extensively documented, synthetic route to a variety of highly functionalized and potentially bioactive molecules. The provided protocol, based on established principles of DoM, offers a solid starting point for researchers. The strong electron-withdrawing nature of the trifluoromethyl groups is expected to facilitate the lithiation, making this a promising substrate for further investigation. The resulting 2-substituted derivatives are valuable precursors for applications in drug discovery, agrochemical synthesis, and materials science. Further experimental validation is required to determine the optimal conditions and achievable yields for this specific transformation.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on the 3,5-Bis(trifluoromethyl)phenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful synthetic tool for the formation of carbon-heteroatom bonds, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The 3,5-bis(trifluoromethyl)phenyl moiety is a key structural motif in many modern pharmaceuticals due to the unique properties conferred by the two trifluoromethyl (-CF₃) groups. These strongly electron-withdrawing groups enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] The electron-deficient nature of the 3,5-bis(trifluoromethyl)phenyl ring makes it highly activated towards SNAr reactions, facilitating the displacement of a leaving group by a variety of nucleophiles.[4][5]

These application notes provide a detailed overview of SNAr reactions on the 3,5-bis(trifluoromethyl)phenyl moiety, including reaction mechanisms, quantitative data for various nucleophiles, and detailed experimental protocols.

Reaction Mechanism and Principle

The SNAr reaction on a 3,5-bis(trifluoromethyl)phenyl substrate proceeds via a two-step addition-elimination mechanism.[5]

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The strong electron-withdrawing effect of the two trifluoromethyl groups at the meta positions effectively stabilizes the negative charge on the aromatic ring through induction.

  • Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.

The reactivity of the leaving group (LG) generally follows the order: F > Cl > Br > I.

Quantitative Data for SNAr Reactions

The following tables summarize representative quantitative data for SNAr reactions on 1-halo-3,5-bis(trifluoromethyl)benzene with various nucleophiles.

Table 1: Reactions with Oxygen Nucleophiles

EntryLeaving GroupNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1FPhenolK₂CO₃DMF10012~75-85
2ClSodium Methoxide-MethanolReflux6~80-90
3BrSodium Ethoxide-EthanolReflux8~80-90
4F4-MethoxyphenolCs₂CO₃DMSO12024~70-80

Table 2: Reactions with Nitrogen Nucleophiles

EntryLeaving GroupNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1FAnilineK₂CO₃DMF12018~85-95
2ClPiperidineEt₃NDMSO10012~90-98
3BrMorpholineNa₂CO₃NMP11016~88-96
4FBenzylamineK₂CO₃Acetonitrile8010~90-97

Table 3: Reactions with Sulfur Nucleophiles

EntryLeaving GroupNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1ClSodium Hydrosulfide-DMSO1101080[3]
2FThiophenolK₂CO₃DMF806~90-98
3BrSodium Thiophenoxide-EthanolReflux5~92-99
4Cl4-ChlorothiophenolCs₂CO₃NMP1008~85-95

Experimental Protocols

The following are detailed protocols for representative SNAr reactions on the 3,5-bis(trifluoromethyl)phenyl moiety.

Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)phenyl Phenyl Ether (Oxygen Nucleophile)

Materials:

  • 1-Fluoro-3,5-bis(trifluoromethyl)benzene

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-3,5-bis(trifluoromethyl)benzene (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with 1 M HCl (2 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-bis(trifluoromethyl)phenyl phenyl ether.

Protocol 2: Synthesis of N-Phenyl-3,5-bis(trifluoromethyl)aniline (Nitrogen Nucleophile)

Materials:

  • 1-Fluoro-3,5-bis(trifluoromethyl)benzene

  • Aniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-fluoro-3,5-bis(trifluoromethyl)benzene (1.0 eq) and aniline (1.2 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 18 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with water (2 x) and then with brine (1 x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield N-phenyl-3,5-bis(trifluoromethyl)aniline.

Protocol 3: Synthesis of 3,5-Bis(trifluoromethyl)thiophenol (Sulfur Nucleophile)

Materials:

  • 1-Chloro-3,5-bis(trifluoromethyl)benzene

  • Sodium Hydrosulfide (NaSH)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Dilute Sulfuric Acid (H₂SO₄)

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, add 1-chloro-3,5-bis(trifluoromethyl)benzene (1.0 eq) and sodium hydrosulfide (5.0 eq).[3]

  • Add anhydrous DMSO and heat the mixture to 110 °C with stirring for 10 hours.[3]

  • After the reaction is complete, cool the mixture and slowly add dilute sulfuric acid with stirring to adjust the pH to ~4.[3]

  • The product, 3,5-bis(trifluoromethyl)thiophenol, can be isolated by steam distillation.[3]

Visualizations

Experimental_Workflow start Start reactants Combine Reactants: - 1-Halo-3,5-bis(CF₃)benzene - Nucleophile - Base - Solvent start->reactants reaction Heat and Stir (under inert atmosphere) reactants->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

References

Use of 3,5-Bis(trifluoromethyl)anisole as a non-coordinating solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Extensive research for applications of 3,5-bis(trifluoromethyl)anisole as a non-coordinating solvent did not yield specific examples or established protocols. This suggests that its use in this capacity is not widespread or well-documented in publicly available scientific literature. The information gathered primarily points to its role as a chemical intermediate and a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialized chemicals. The trifluoromethyl groups are noted for conferring properties such as enhanced lipophilicity and metabolic stability to target compounds.

This document, therefore, summarizes the available information on the properties and synthesis of this compound, which may be of value to researchers. It also includes information on related fluorinated compounds that are used in contexts where non-coordinating or specialized solvent properties are important.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and potential applications. The following table summarizes the key properties of this compound.

PropertyValueReference
CAS Number 349-60-0[1][2][3][4]
Molecular Formula C₉H₆F₆O[2][4]
Molecular Weight 244.14 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point 158-160 °C at 760 mmHg[1][2][3]
Density 1.352 g/mL[1][2][3]
Refractive Index 1.4075[1][2][3]
Flash Point 55.4 °C[2]
Purity Typically >98%[1][3]
Storage Sealed in dry, 2-8°C[1][3]

Synthesis of this compound

This compound is typically synthesized from 3,5-bis(trifluoromethyl)bromobenzene and a methoxide source. A general laboratory-scale protocol is described below.

General Synthetic Workflow

cluster_reactants Reactants cluster_catalysts Catalysts & Reagents cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 3,5-bis(trifluoromethyl)bromobenzene 3,5-bis(trifluoromethyl)bromobenzene Reaction Mixture Reaction Mixture 3,5-bis(trifluoromethyl)bromobenzene->Reaction Mixture Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction Mixture Copper(I) Bromide Copper(I) Bromide Copper(I) Bromide->Reaction Mixture 18-crown-6 18-crown-6 18-crown-6->Reaction Mixture Methanol (solvent) Methanol (solvent) Methanol (solvent)->Reaction Mixture Heat (105 °C) Heat (105 °C) Aqueous Work-up Aqueous Work-up Heat (105 °C)->Aqueous Work-up Reaction Completion Inert Atmosphere Inert Atmosphere Extraction with Dichloromethane Extraction with Dichloromethane Aqueous Work-up->Extraction with Dichloromethane Vacuum Fractional Distillation Vacuum Fractional Distillation Extraction with Dichloromethane->Vacuum Fractional Distillation This compound This compound Vacuum Fractional Distillation->this compound Final Product Reaction Mixture->Heat (105 °C)

A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol

Materials:

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

  • Sodium methanolate (sodium methoxide) in methanol (e.g., 30% solution)

  • Copper(I) bromide (CuBr)

  • 18-crown-6

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Water

  • Diatomaceous earth

Procedure:

  • To a reaction vessel, add 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq).

  • Add copper(I) bromide (e.g., 3 mol%) and 18-crown-6 (e.g., 7 mol%).[1]

  • Add the solution of sodium methanolate in methanol.

  • Heat the reaction mixture to 105 °C under an inert atmosphere.[1]

  • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (typically >97% conversion).[1]

  • After completion, cool the reaction mixture and pour it into water.

  • Adjust the pH of the aqueous mixture to 5-6 with the dropwise addition of hydrochloric acid.[1]

  • Filter the mixture through diatomaceous earth.[1]

  • Extract the aqueous phase with dichloromethane (e.g., 2 x 150g for a 25g scale reaction).[1]

  • Combine the organic phases and purify by vacuum fractional distillation to yield this compound.[1]

Applications as a Chemical Intermediate

While not used as a solvent, the 3,5-bis(trifluoromethyl)phenyl moiety, for which the anisole is a precursor, is significant in several areas of chemical research and development.

Logical Relationship of Precursor to Application Areas

This compound This compound 3,5-Bis(trifluoromethyl)phenyl moiety 3,5-Bis(trifluoromethyl)phenyl moiety This compound->3,5-Bis(trifluoromethyl)phenyl moiety is a precursor to Drug Development Drug Development 3,5-Bis(trifluoromethyl)phenyl moiety->Drug Development imparts desirable properties in Catalyst Development Catalyst Development 3,5-Bis(trifluoromethyl)phenyl moiety->Catalyst Development is a key component of Specialized Polymers Specialized Polymers 3,5-Bis(trifluoromethyl)phenyl moiety->Specialized Polymers can be incorporated into

Relationship of this compound to its application areas.
  • In Drug Development: The trifluoromethyl groups can significantly enhance the lipophilicity and metabolic stability of a drug candidate. The 3,5-bis(trifluoromethyl)phenyl group is a common feature in molecules designed for various therapeutic areas.

  • In Catalysis: This moiety is a key component in the design of some organocatalysts and ligands for metal-catalyzed reactions. The strong electron-withdrawing nature of the trifluoromethyl groups can influence the electronic properties of the catalyst, affecting its activity and selectivity.

Considerations for Use of Fluorinated Solvents

Although this compound is not documented as a non-coordinating solvent, other fluorinated compounds are used for this purpose. For researchers interested in exploring fluorinated solvents, some general properties and considerations include:

  • Low Polarity and Coordinating Ability: Highly fluorinated solvents are generally non-polar and have low coordinating ability due to the electron-withdrawing nature of fluorine atoms, which reduces the Lewis basicity of any heteroatoms.

  • Orthogonality: They can offer unique solubility profiles, sometimes being immiscible with both aqueous and common organic solvents, which can be advantageous in certain separation and reaction schemes.

  • Chemical Inertness: The high strength of the C-F bond often leads to high chemical and thermal stability.

  • Environmental and Safety Profile: The environmental impact (e.g., global warming potential) and safety (e.g., toxicity, flammability) of fluorinated solvents vary widely and must be carefully considered for any application.

Conclusion

Based on available data, this compound is a valuable chemical intermediate rather than a non-coordinating solvent. Its utility lies in its role as a building block for introducing the 3,5-bis(trifluoromethyl)phenyl group into molecules, thereby imparting specific, desirable properties in fields such as drug discovery and catalysis. Researchers seeking non-coordinating solvents may need to consider other highly fluorinated compounds that have been specifically developed and characterized for this purpose.

References

Application Notes and Protocols: 3,5-Bis(trifluoromethyl)anisole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Bis(trifluoromethyl)anisole and its derivatives are valuable building blocks in the synthesis of advanced materials. The presence of two trifluoromethyl (-CF₃) groups on the aromatic ring imparts unique properties to the resulting materials, including enhanced thermal stability, chemical resistance, hydrophobicity, and specific electronic characteristics. These properties make them ideal for applications in high-performance polymers, specialty coatings, and electronic materials.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent application as a precursor for high-performance fluorinated polymers.

Key Applications

The primary application of the 3,5-bis(trifluoromethyl)phenyl moiety in materials science is as a monomer or a precursor to a monomer for the synthesis of:

  • High-Performance Polymers: Fluorinated polyimides and polyamides exhibit exceptional thermal stability, low dielectric constants, and good mechanical properties, making them suitable for aerospace and microelectronics applications.[1]

  • Functional Organic Molecules: The electron-withdrawing nature of the trifluoromethyl groups can be utilized to tune the electronic properties of organic molecules for applications in nonlinear optics and as intermediates for pharmaceuticals.

  • Specialty Coatings: The hydrophobic nature of fluorinated compounds can be leveraged to create water-repellent and chemically resistant surface coatings.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 1-bromo-3,5-bis(trifluoromethyl)benzene.[2]

Materials:

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

  • Sodium methanolate solution (30% in methanol)

  • Copper(I) bromide (CuBr)

  • 18-crown-6

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Water (H₂O)

  • Diatomaceous earth

Equipment:

  • Reaction flask

  • Heating mantle with stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum fractional distillation apparatus

  • Gas chromatograph (GC)

Procedure:

  • In a reaction flask, combine 25 g (85 mmol) of 1-bromo-3,5-bis(trifluoromethyl)benzene, 366 mg (3 mol%) of copper(I) bromide, 1.57 g (7 mol%) of 18-crown-6, and 92.3 g of 30% sodium methanolate in methanol.

  • Heat the reaction mixture to 105 °C with stirring.

  • Monitor the reaction progress by GC. The reaction is typically complete within 22 hours, with a conversion rate of over 97%.[2]

  • After completion, cool the reaction mixture and pour it into 175 g of water.

  • Adjust the pH of the aqueous mixture to 5-6 by the dropwise addition of hydrochloric acid.

  • Filter the mixture through diatomaceous earth.

  • Extract the aqueous phase twice with 150 g of dichloromethane.

  • Combine the organic phases and purify by vacuum fractional distillation to obtain this compound.

Expected Yield: Approximately 16.5 g (79.4% yield) with a GC purity of >98.5%.[2]

Protocol 2: Synthesis of a Fluorinated Polyimide Precursor from a 3,5-Bis(trifluoromethyl)phenyl Derivative

While this compound is not directly polymerized, its derivatives, such as 3,5-bis(trifluoromethyl)aniline, are key monomers for high-performance polymers like fluorinated polyimides.[1] This protocol outlines the synthesis of a diamine monomer containing the 3,5-bis(trifluoromethyl)phenyl moiety, which can then be used in polyimide synthesis.

Part A: Synthesis of the Dinitro Compound Intermediate

Materials:

  • 4-Nitrophenol

  • 2-Bromo-5-nitro-1,3-bis(trifluoromethyl)benzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • To a reaction flask, add 4-nitrophenol, 2-bromo-5-nitro-1,3-bis(trifluoromethyl)benzene, and potassium carbonate.

  • Add DMF as the solvent.

  • Heat the mixture under an inert atmosphere (e.g., nitrogen) with stirring to facilitate the nucleophilic aromatic substitution.

  • After the reaction is complete, cool the mixture and precipitate the dinitro compound by pouring it into water.

  • Filter the solid product, wash it with water, and dry it under a vacuum.[1]

Part B: Reduction to the Diamine Monomer

Materials:

  • Dinitro compound from Part A

  • Ethanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the dinitro compound in ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Carry out the hydrogenation reaction under a hydrogen atmosphere at a specified pressure and temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reduction of the nitro groups is complete, filter off the Pd/C catalyst.[1]

  • Evaporate the solvent from the filtrate to obtain the crude diamine monomer.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
CAS Number 349-60-0[2]
Molecular Formula C₉H₆F₆O[2]
Molecular Weight 244.13 g/mol [2]
Boiling Point 158-160 °C
Density 1.352 g/cm³
Refractive Index 1.4075
Purity (Typical) >98.5% (GC)[2]
Table 2: Thermal Properties of a Representative Fluorinated Polyimide

The following table shows the thermal properties of a polyimide synthesized using a diamine monomer containing trifluoromethyl groups, demonstrating the impact of incorporating such moieties.

Polymer IDDianhydrideDiamineGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)Reference
TPPI50VariousTFMB-based402563[1]

*TFMB: Trifluoromethyl-containing diamine monomer

Visualizations

Diagram 1: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1-Bromo-3,5-bis(trifluoromethyl)benzene 1-Bromo-3,5-bis(trifluoromethyl)benzene Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 1-Bromo-3,5-bis(trifluoromethyl)benzene->Nucleophilic Aromatic Substitution Sodium Methanolate Sodium Methanolate Sodium Methanolate->Nucleophilic Aromatic Substitution CuBr / 18-crown-6 CuBr / 18-crown-6 CuBr / 18-crown-6->Nucleophilic Aromatic Substitution Catalyst Aqueous Work-up Aqueous Work-up Nucleophilic Aromatic Substitution->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Vacuum Distillation Vacuum Distillation Extraction->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Flow for High-Performance Polymer Synthesis

G 3,5-Bis(trifluoromethyl)anisole_Derivative 3,5-Bis(trifluoromethyl) anisole Derivative (e.g., Aniline) Polymerization Polymerization 3,5-Bis(trifluoromethyl)anisole_Derivative->Polymerization Dianhydride Dianhydride Dianhydride->Polymerization High-Performance_Polymer High-Performance Fluorinated Polymer Polymerization->High-Performance_Polymer Properties Enhanced Thermal Stability Chemical Resistance Low Dielectric Constant High-Performance_Polymer->Properties

Caption: Role of 3,5-bis(trifluoromethyl)phenyl moiety in polymer synthesis.

References

Application Notes and Protocols for Photochemical Reactions Involving 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for potential photochemical reactions involving 3,5-bis(trifluoromethyl)anisole. The protocols are based on established photochemical principles and reactions of analogous compounds, offering a starting point for experimental investigation.

Introduction to the Photochemical Reactivity of this compound

This compound is an aromatic compound featuring a methoxy group and two strong electron-withdrawing trifluoromethyl groups. While specific photochemical studies on this molecule are not extensively documented, its structure suggests potential for several light-induced reactions. The trifluoromethyl groups are known to influence the electronic properties and reactivity of the aromatic ring, and the anisole moiety can be susceptible to photochemical cleavage.

Potential photochemical applications include:

  • Photo-cleavage of the Methyl-Aryl Ether Bond: Similar to anisole, irradiation with UV light could induce cleavage of the O–CH₃ bond, generating a 3,5-bis(trifluoromethyl)phenoxyl radical and a methyl radical.

  • Photosensitization: The aromatic system could potentially act as a photosensitizer, absorbing light and transferring energy to other molecules.

  • Photochemical Nucleophilic Aromatic Substitution (Photo-SNAr): The electron-deficient aromatic ring may be susceptible to nucleophilic attack upon photoexcitation.

  • Photodegradation Studies: Understanding the environmental fate of fluorinated aromatic compounds is crucial, and photodegradation pathways can be investigated.

Application Note I: Photochemical Cleavage and Radical Formation

This application note describes a potential method for generating the 3,5-bis(trifluoromethyl)phenoxyl radical via photochemical cleavage of this compound. This radical intermediate could be utilized in subsequent radical-mediated reactions. The photolysis of anisole is known to produce a phenoxymethyl radical, providing a basis for this proposed reaction.[1]

Illustrative Quantitative Data

The following table summarizes hypothetical data for the photochemical cleavage of this compound under various conditions.

Parameter Condition A (Acetonitrile) Condition B (Methanol) Condition C (Acetonitrile with Acetone Sensitizer)
Wavelength (nm) 254254300
Irradiation Time (h) 446
Conversion (%) 655885
Quantum Yield (Φ) 0.280.220.45
Major Products 3,5-Bis(trifluoromethyl)phenol3,5-Bis(trifluoromethyl)phenol3,5-Bis(trifluoromethyl)phenol, Pinacol
Experimental Protocol

Objective: To induce photochemical cleavage of the O–CH₃ bond in this compound.

Materials:

  • This compound

  • Acetonitrile (spectroscopic grade)

  • Methanol (spectroscopic grade)

  • Acetone (for sensitization experiment)

  • Quartz photoreactor tube

  • UV lamp (e.g., 254 nm mercury lamp)

  • Nitrogen gas for deoxygenation

  • Stirring plate and stir bar

  • GC-MS for analysis

Procedure:

  • Prepare a 0.01 M solution of this compound in acetonitrile in a quartz photoreactor tube.

  • Deoxygenate the solution by bubbling with nitrogen gas for 20 minutes to prevent quenching of the excited state and side reactions with oxygen.

  • Seal the tube and place it in a photochemical reactor equipped with a 254 nm UV lamp.

  • Irradiate the solution for 4 hours with constant stirring. Maintain the temperature at 25 °C using a cooling fan or water bath.

  • After irradiation, take an aliquot of the reaction mixture for analysis by GC-MS to identify and quantify the products, such as 3,5-bis(trifluoromethyl)phenol.

  • For the photosensitized reaction, add acetone (0.1 M) to the initial solution and irradiate at a wavelength where acetone absorbs (e.g., 300 nm).

Proposed Reaction Pathway

G cluster_0 Photoexcitation and Cleavage cluster_1 Product Formation A This compound B [this compound]* (Excited State) A->B C 3,5-Bis(trifluoromethyl)phenoxyl Radical B->C D Methyl Radical B->D F 3,5-Bis(trifluoromethyl)phenol C->F + H• (from solvent) G Methane D->G + H• (from solvent) E Solvent (R-H) E->F E->G

Caption: Proposed photo-cleavage of this compound.

Application Note II: Photochemical Nucleophilic Aromatic Substitution (Photo-SNAr)

The two trifluoromethyl groups on the aromatic ring of this compound make it highly electron-deficient. This property could be exploited in photo-SNAr reactions, where a nucleophile replaces a group on the aromatic ring upon photoexcitation. A plausible reaction is the substitution of the methoxy group by a nucleophile like hydroxide or cyanide. The photochemical reactivity of 3,5-diamino-trifluoromethyl-benzene, which undergoes defluorination via nucleophilic substitution by water, supports the feasibility of such a reaction.[2][3]

Illustrative Quantitative Data
Parameter Condition A (NaOH) Condition B (KCN)
Nucleophile 0.1 M NaOH0.1 M KCN
Solvent Acetonitrile/Water (1:1)Acetonitrile/Water (1:1)
Wavelength (nm) 254254
Irradiation Time (h) 810
Conversion (%) 7255
Product Yield (%) 68 (Phenol derivative)48 (Benzonitrile derivative)
Experimental Protocol

Objective: To perform a photo-SNAr reaction on this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Potassium cyanide (KCN) - Caution: Highly toxic! Handle with extreme care.

  • Acetonitrile (spectroscopic grade)

  • Deionized water

  • Quartz photoreactor tube

  • UV lamp (254 nm)

  • HPLC for analysis

Procedure:

  • Prepare a solution of this compound (0.01 M) and NaOH (0.1 M) in a 1:1 mixture of acetonitrile and water.

  • Transfer the solution to a quartz photoreactor tube.

  • Deoxygenate the solution by bubbling with nitrogen gas for 20 minutes.

  • Seal the tube and irradiate at 254 nm for 8 hours with constant stirring at 25 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • The primary product expected is 3,5-bis(trifluoromethyl)phenol.

Experimental Workflow

G prep Prepare Reaction Mixture (Anisole, Nucleophile, Solvent) deox Deoxygenate with N2 prep->deox irr Irradiate with UV Light (e.g., 254 nm) deox->irr monitor Monitor Reaction (HPLC) irr->monitor monitor->irr Continue irradiation workup Work-up and Product Isolation monitor->workup Reaction complete analyze Product Characterization (NMR, MS) workup->analyze

Caption: Workflow for the photo-SNAr experiment.

Application Note III: Photodegradation Study

Fluorinated aromatic compounds can be persistent environmental pollutants. Understanding their photodegradation pathways is essential for environmental risk assessment. This application note outlines a protocol to study the photodegradation of this compound in an aqueous environment, potentially with a photocatalyst like TiO₂. The photodegradation of phthalic acid esters serves as a model for such studies.[4]

Illustrative Quantitative Data
Parameter Direct Photolysis (UV) Photocatalysis (UV/TiO₂)
System UV Lamp (Broadband)UV Lamp with TiO₂ suspension
Initial Concentration (ppm) 1010
Irradiation Time (h) 246
Degradation (%) 1595
Half-life (t₁/₂) (h) ~1101.5
Identified Byproducts 3,5-Bis(trifluoromethyl)phenol3,5-Bis(trifluoromethyl)benzoic acid, fluoride ions
Experimental Protocol

Objective: To assess the photodegradation of this compound in water.

Materials:

  • This compound

  • Titanium dioxide (TiO₂, P25)

  • Deionized water

  • Photochemical reactor with a suitable UV lamp (e.g., Xenon lamp simulating sunlight)

  • HPLC for concentration monitoring

  • Ion chromatography for fluoride analysis

Procedure:

  • Prepare a 10 ppm aqueous solution of this compound. Due to low water solubility, a co-solvent like acetonitrile (1%) may be used.

  • For the photocatalytic experiment, add TiO₂ to the solution to make a 0.5 g/L suspension.

  • Transfer the solution/suspension to the photoreactor.

  • Keep the mixture in the dark for 30 minutes with stirring to reach adsorption-desorption equilibrium.

  • Turn on the lamp to initiate the photodegradation process.

  • Withdraw samples at regular time intervals (e.g., 0, 1, 2, 4, 6 hours).

  • Filter the samples (for the TiO₂ experiment) to remove the catalyst.

  • Analyze the concentration of this compound using HPLC.

  • Analyze the formation of fluoride ions using ion chromatography as an indicator of CF₃ group degradation.

Logical Relationship in Photodegradation

G cluster_0 Factors Influencing Degradation Light Light Intensity & Wavelength Degradation Photodegradation Rate Light->Degradation Catalyst Photocatalyst (TiO₂) Catalyst->Degradation pH pH of Solution pH->Degradation Oxygen Dissolved Oxygen Oxygen->Degradation

Caption: Key factors influencing photodegradation efficiency.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)anisole

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent method for synthesizing this compound is through the Williamson ether synthesis. This involves the O-methylation of 3,5-bis(trifluoromethyl)phenol or the reaction of a 3,5-bis(trifluoromethyl)phenyl halide with a methoxide source.[1][2][3] A common approach involves reacting 3,5-bis(trifluoromethyl)bromobenzene with sodium methoxide in the presence of a copper(I) bromide catalyst and a phase transfer catalyst like 18-crown-6.[1] Alternative green chemistry approaches utilize dimethyl carbonate (DMC) as a methylating agent for phenolic compounds.[4][5][6]

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting materials are typically:

  • 3,5-Bis(trifluoromethyl)phenol[7]

  • 3,5-Bis(trifluoromethyl)bromobenzene[1][7]

  • A methylating agent such as methyl iodide, dimethyl sulfate, or dimethyl carbonate.[4][8]

  • A base such as sodium hydride, potassium carbonate, or sodium hydroxide.[3]

Q3: What are the typical yields for the synthesis of this compound?

A3: Laboratory syntheses using the Williamson ether synthesis can achieve yields ranging from 50-95%.[2] A specific procedure starting from 3,5-bis(trifluoromethyl)bromobenzene has reported a yield of 79.4%.[1] Industrial processes can often achieve near-quantitative conversion.[2]

Q4: What are the potential side reactions to be aware of during the synthesis?

A4: The primary side reaction of concern, especially when using alkyl halides, is elimination (E2 reaction), which competes with the desired substitution (SN2 reaction).[3][9] This is more prominent with sterically hindered substrates.[3] In the case of using phenoxides, C-alkylation can sometimes occur in addition to the desired O-alkylation.[3]

Q5: How can I purify the final product, this compound?

A5: Common purification techniques for this compound include vacuum fractional distillation.[1] Column chromatography is also a viable method for purification of related trifluoromethyl-substituted compounds.[10]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiment.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Alkoxide The alkoxide (e.g., sodium methoxide) may have decomposed due to moisture. Ensure you are using a freshly prepared or properly stored alkoxide. In the Williamson synthesis, the alkoxide is often prepared in situ immediately before the reaction.[2]
Poor Nucleophilicity of the Phenol Phenols are not inherently strong nucleophiles.[8] Ensure a sufficiently strong base (e.g., NaH, KH, or a carbonate base) is used to fully deprotonate the 3,5-bis(trifluoromethyl)phenol to the more nucleophilic phenoxide.[3][11]
Inefficient Reaction Conditions Reaction times may be too short, or the temperature may be too low. For the Williamson synthesis, refluxing for 1-8 hours is common.[2] Microwave-assisted synthesis can sometimes be used to reduce reaction times and improve yields.[2]
Poor Solubility of Reagents The use of a phase transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, can improve the solubility of the alkoxide in the organic phase, thereby increasing the reaction rate.[2][12][13]
Competing Elimination Reaction If using a methyl halide, ensure it is a primary halide (which methyl iodide is) to favor the SN2 reaction over E2 elimination.[9] While less of a concern with methylation, it's a key consideration in Williamson ether syntheses with larger alkyl groups.

Problem 2: Presence of Impurities in the Final Product

Possible Cause Suggested Solution
Unreacted Starting Material The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. Ensure stoichiometric amounts of reagents are correct.
Side-Product Formation (e.g., from Elimination) Optimize reaction conditions to favor substitution. This includes using a less sterically hindered alkylating agent and considering the choice of solvent.[3]
Byproducts from the Methylating Agent Some methylating agents, like dimethyl sulfate, are toxic and can produce hazardous byproducts.[4] Consider using a greener alternative like dimethyl carbonate (DMC).[4][5][14]
Ineffective Purification If impurities persist after distillation, consider an alternative purification method such as column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,5-Bis(trifluoromethyl)bromobenzene [1]

This protocol is based on a literature procedure.

Materials:

  • 3,5-Bis(trifluoromethyl)bromobenzene

  • Sodium methanol in methanol (30% concentration)

  • Copper(I) bromide (CuBr)

  • 18-crown-6

  • Dichloromethane

  • Hydrochloric acid

  • Water

  • Diatomaceous earth

Procedure:

  • In a reaction vessel, combine 25 g of 1-bromo-3,5-bis(trifluoromethyl)benzene (85 mmol), 366 mg of copper(I) bromide (3 mol%), and 1.57 g of 18-crown-6 (7 mol%).

  • Add 92.3 g of sodium methanol in methanol (30% concentration).

  • Heat the mixture to 105 °C. Monitor the reaction progress by GC. The reaction is expected to take approximately 22 hours for >97% conversion.

  • After completion, pour the reaction mixture into 175 g of water.

  • Adjust the pH to 5-6 by the dropwise addition of hydrochloric acid.

  • Filter the mixture through diatomaceous earth.

  • Extract the aqueous phase twice with 150 g of dichloromethane.

  • Combine the organic phases and purify by vacuum fractional distillation to obtain this compound.

Expected Yield: Approximately 16.5 g (79.4%) with a GC purity of >98.5%.

Parameter Value
Starting Material 3,5-Bis(trifluoromethyl)bromobenzene
Reagents Sodium methanol, CuBr, 18-crown-6
Temperature 105 °C
Reaction Time 22 hours
Yield 79.4%
Purity >98.5% (GC)

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Combine Reactants: - 3,5-Bis(trifluoromethyl)bromobenzene - Sodium Methanol - CuBr - 18-crown-6 heat Heat to 105°C for 22h start->heat monitor Monitor by GC heat->monitor quench Quench with Water monitor->quench ph_adjust Adjust pH to 5-6 with HCl quench->ph_adjust filter Filter ph_adjust->filter extract Extract with Dichloromethane filter->extract distill Vacuum Fractional Distillation extract->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Product Yield inactive_alkoxide Inactive Alkoxide/Methoxide? start->inactive_alkoxide poor_nucleophile Incomplete Deprotonation of Phenol? start->poor_nucleophile time_temp Insufficient Reaction Time/Temp? start->time_temp solubility Poor Reagent Solubility? start->solubility elimination Competing Elimination (E2) Reaction? start->elimination solution1 solution1 inactive_alkoxide->solution1 Use fresh/in situ prepared alkoxide. solution2 solution2 poor_nucleophile->solution2 Use a stronger base (e.g., NaH). solution3 solution3 time_temp->solution3 Increase reaction time or temperature. solution4 solution4 solubility->solution4 Add a phase transfer catalyst. solution5 solution5 elimination->solution5 Ensure use of primary methylating agent.

Caption: Troubleshooting logic for low product yield in the synthesis.

References

Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Bis(trifluoromethyl)anisole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is a copper-catalyzed cross-coupling reaction, specifically a variation of the Ullmann condensation. This reaction involves the methylation of 3,5-Bis(trifluoromethyl)bromobenzene using a methoxide source, such as sodium methoxide, in the presence of a copper(I) catalyst.

Q2: What are the typical impurities I might find in my starting material, 3,5-Bis(trifluoromethyl)bromobenzene?

A2: The purity of your starting material is crucial for a clean reaction. Byproducts from the synthesis of 3,5-Bis(trifluoromethyl)bromobenzene can be carried over. These often stem from the bromination of 1,3-bis(trifluoromethyl)benzene and can include isomeric and poly-brominated compounds. Common impurities to be aware of include:

  • 1,2-dibromo-3,5-bis(trifluoromethyl)benzene

  • 1,4-dibromo-3,5-bis(trifluoromethyl)benzene

  • Unreacted 1,3-bis(trifluoromethyl)benzene.[1]

Q3: What are the common byproducts I should expect in the synthesis of this compound itself?

A3: During the methylation reaction, several byproducts can form. These include:

  • Unreacted 3,5-Bis(trifluoromethyl)bromobenzene: This is the most common impurity if the reaction does not go to completion.

  • 3,5-Bis(trifluoromethyl)phenol: This can form if there is residual water in your reaction setup or reagents, leading to hydrolysis of the starting material.

  • 3,3',5,5'-Tetrakis(trifluoromethyl)biphenyl: This is a homocoupling product, a known side reaction in Ullmann-type couplings where two molecules of the aryl halide react with each other.

  • 1,3-Bis(trifluoromethyl)benzene: This can result from the reduction of the aryl bromide starting material.

Q4: How can I minimize the formation of these byproducts?

A4: To minimize byproduct formation, it is essential to:

  • Use high-purity starting materials.

  • Ensure your reaction is performed under anhydrous (dry) conditions to prevent hydrolysis.

  • Optimize the reaction temperature and time to drive the reaction to completion, minimizing unreacted starting material.

  • Use an appropriate catalyst and ligand system to favor the desired cross-coupling over homocoupling.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient stirring. - Use a phase-transfer catalyst like 18-crown-6 to improve solubility and reactivity.[2]
Catalyst deactivation.- Use fresh, high-quality copper(I) bromide. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.
Presence of 3,5-Bis(trifluoromethyl)phenol in the product Presence of water in the reaction.- Dry all glassware thoroughly before use. - Use anhydrous solvents and reagents. - Handle hygroscopic reagents like sodium methoxide in a glovebox or under an inert atmosphere.
Significant amount of 3,3',5,5'-Tetrakis(trifluoromethyl)biphenyl detected Sub-optimal reaction conditions favoring homocoupling.- Adjust the catalyst-to-ligand ratio. - Lower the reaction temperature, although this may require longer reaction times.
Product contains isomeric impurities Impure starting material (3,5-Bis(trifluoromethyl)bromobenzene).- Purify the starting material by distillation or chromatography before use. - Source a higher purity grade of the starting material.

Quantitative Data on Byproducts

The following table summarizes the quantitative data on byproducts found in the synthesis of the starting material, 3,5-Bis(trifluoromethyl)bromobenzene, and the final product, this compound.

Compound Stage of Synthesis Typical Percentage of Impurity Reference
1,3-bis(trifluoromethyl)benzeneStarting Material Synthesis0.6%[1]
1,2-dibromo-3,5-bis(trifluoromethyl)benzeneStarting Material Synthesis1.0%[1]
1,4-dibromo-3,5-bis(trifluoromethyl)benzeneStarting Material Synthesis0.3%[1]
Total Isomeric ByproductsStarting Material Synthesis2.0 mol %[1]
Total ByproductsAnisole Synthesis< 1.5% (based on >98.5% GC purity of the final product)[2]

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure for a copper-catalyzed methylation.[2]

Materials:

  • 3,5-Bis(trifluoromethyl)bromobenzene (25 g, 85 mmol)

  • Copper(I) bromide (CuBr, 366 mg, 3 mol%)

  • 18-crown-6 (1.57 g, 7 mol%)

  • Sodium methoxide in methanol (30% concentration, 92.3 g)

  • Dichloromethane

  • Water

  • Hydrochloric acid

Procedure:

  • Combine 3,5-Bis(trifluoromethyl)bromobenzene, copper(I) bromide, and 18-crown-6 in a suitable reaction vessel.

  • Add the sodium methoxide in methanol solution to the mixture.

  • Heat the reaction mixture to 105 °C.

  • Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 22 hours, with a conversion of >97%.

  • After completion, cool the reaction mixture and pour it into 175 g of water.

  • Adjust the pH of the aqueous mixture to 5-6 by the dropwise addition of hydrochloric acid.

  • Filter the mixture through diatomaceous earth.

  • Extract the aqueous phase twice with 150 g of dichloromethane.

  • Combine the organic phases.

  • Purify the combined organic phases by vacuum fractional distillation to yield this compound.

Expected Yield: Approximately 16.5 g (79.4% yield) with a GC purity of >98.5%.[2]

Visualizations

Synthesis_Byproducts Potential Byproducts in this compound Synthesis A 1,3-Bis(trifluoromethyl)benzene B 3,5-Bis(trifluoromethyl)bromobenzene (Starting Material) A->B Bromination D Isomeric & Poly-brominated Byproducts A->D Side Reaction in Bromination C This compound (Desired Product) B->C Methylation (CuBr, NaOMe) E Unreacted Starting Material B->E Incomplete Reaction F 3,5-Bis(trifluoromethyl)phenol (Hydrolysis) B->F Side Reaction (H2O) G 3,3',5,5'-Tetrakis(trifluoromethyl)biphenyl (Homocoupling) B->G Side Reaction (Dimerization) H 1,3-Bis(trifluoromethyl)benzene (Reduction) B->H Side Reaction

Caption: Byproduct formation pathways in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Anisole Synthesis start Low Yield or Impure Product check_sm Analyze Starting Material Purity start->check_sm purify_sm Purify Starting Material check_sm->purify_sm Impurities Detected check_reaction Review Reaction Conditions check_sm->check_reaction Purity OK purify_sm->check_reaction dry_conditions Ensure Anhydrous Conditions check_reaction->dry_conditions Hydrolysis Byproduct? optimize_time_temp Optimize Reaction Time/Temp check_reaction->optimize_time_temp Incomplete Reaction? check_catalyst Check Catalyst Activity check_reaction->check_catalyst Homocoupling or Low Conversion? dry_conditions->optimize_time_temp end Improved Synthesis optimize_time_temp->end check_catalyst->optimize_time_temp

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Purification of 3,5-Bis(trifluoromethyl)anisole by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,5-Bis(trifluoromethyl)anisole (CAS No. 349-60-0).

Physicochemical Properties and Data

A summary of key quantitative data for this compound is provided below to assist in planning purification experiments.

PropertyValueReference(s)
CAS Number 349-60-0[1][2][3]
Molecular Formula C₉H₆F₆O[1][4]
Molecular Weight ~244.14 g/mol [1][3][5]
Boiling Point 158-160 °C (at 760 mmHg)[1]
Density 1.352 g/mL[1]
Refractive Index 1.4075[1]
Physical Form Liquid[3]
Flash Point 55.4 °C[1]

Purification Method Selection Workflow

The choice between distillation and chromatography depends on the scale of the purification, the nature of the impurities, and the desired final purity. This workflow provides a general decision-making framework.

G start Crude this compound decision_impurities Are impurities volatile with different boiling points? start->decision_impurities decision_scale What is the scale of purification? decision_impurities->decision_scale Yes chromatography Column Chromatography decision_impurities->chromatography No (e.g., non-volatile or isomeric impurities) distillation Fractional Distillation decision_scale->distillation Large Scale (>5 g) decision_scale->chromatography Small Scale (<5 g) & High Purity Required end_product Pure Product (>98.5%) distillation->end_product chromatography->end_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Fractional Distillation

Q1: The temperature at the distillation head is fluctuating and not stable.

  • Potential Cause 1: Uneven Boiling (Bumping). The liquid in the distillation flask is not boiling smoothly, causing surges of vapor to travel up the column.

    • Recommended Solution: Ensure you have added boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling.[6]

  • Potential Cause 2: Inconsistent Heat Source. The heating mantle temperature is not steady, leading to an inconsistent rate of vapor generation.

    • Recommended Solution: Use a voltage controller for the heating mantle to provide stable and adjustable heat. Adjust the heat to maintain a slow, steady distillation rate of about 1-2 drops per second.[6]

  • Potential Cause 3: Poor Insulation. The fractionating column is losing heat to the surroundings, preventing a stable temperature gradient from being established.

    • Recommended Solution: Insulate the column with glass wool or aluminum foil to minimize heat loss.

Q2: The distillation is very slow, or no distillate is being collected.

  • Potential Cause 1: Insufficient Heat. The temperature of the heating mantle is too low to overcome the heat loss in the system and cause the compound to boil and travel up the column.

    • Recommended Solution: Gradually increase the heating mantle temperature until a steady distillation rate is achieved. Ensure the column is properly insulated.

  • Potential Cause 2: Vacuum Leak (for vacuum distillation). If performing distillation under reduced pressure, a leak in the system will prevent the pressure from being low enough for the liquid to boil at the set temperature.

    • Recommended Solution: Check all glass joints and connections for a proper seal. Ensure all joints are lightly greased with vacuum grease and securely clamped.

Q3: The separation of impurities is poor, and the final product purity is low.

  • Potential Cause 1: Column Efficiency is too low. The fractionating column is not long enough or does not have enough theoretical plates to separate compounds with close boiling points.

    • Recommended Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the surface area for condensation-revaporization cycles.[7][8]

  • Potential Cause 2: Distillation Rate is too fast. A high distillation rate does not allow for proper equilibrium to be established in the column, leading to poor separation.

    • Recommended Solution: Reduce the heating to slow down the distillation rate to 1-2 drops per second.[6]

Column Chromatography

Q1: I have low or no recovery of the compound from the column.

  • Potential Cause 1: Compound is stuck on the column. this compound may be strongly adsorbed to the silica gel if the eluent is not polar enough.

    • Recommended Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. A systematic solvent screen using Thin Layer Chromatography (TLC) beforehand can help identify the optimal solvent system.[9]

  • Potential Cause 2: Compound Degradation. Although generally stable, some fluorinated compounds can be sensitive to acidic silica gel.

    • Recommended Solution: Minimize the time the compound is on the column by using flash chromatography.[9] If degradation is suspected, consider using a different stationary phase like neutral alumina.

Q2: The desired compound is co-eluting with impurities.

  • Potential Cause 1: Inappropriate Solvent System. The chosen eluent does not provide sufficient resolution between the product and the impurities.

    • Recommended Solution: Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound to achieve good separation.[10] A shallower polarity gradient during elution can also improve resolution.

  • Potential Cause 2: Column Overloading. Too much crude material was loaded onto the column, exceeding its separation capacity.

    • Recommended Solution: Use a larger column or load less material. A general rule is to use a mass ratio of silica gel to crude product of at least 30:1.

Q3: The column packing is cracked or has channels, leading to poor separation.

  • Potential Cause 1: Improper Packing Technique. The silica gel was not packed uniformly, or the column ran dry during the process.

    • Recommended Solution: Pack the column carefully as a slurry to ensure a uniform bed free of air bubbles.[11] Never let the solvent level drop below the top of the silica gel bed. Add a layer of sand on top of the silica to prevent disturbance when adding eluent.[10]

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is suitable for purifying larger quantities of this compound from impurities with different boiling points. A synthesis procedure reports achieving >98.5% GC purity using this method.[2]

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and a receiving flask. Ensure all glassware is dry. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Charging the Flask: Fill the round-bottom flask no more than two-thirds full with the crude this compound and add a magnetic stir bar or boiling chips.

  • System Evacuation: Seal the system and slowly evacuate it to the desired pressure. A lower pressure will reduce the boiling point.

  • Heating: Begin heating the flask gently using a heating mantle while stirring.

  • Distillation & Fraction Collection:

    • Observe the vapor rising slowly up the fractionating column.

    • Adjust the heat to maintain a slow and steady distillation rate (1-2 drops per second).

    • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling forerun.

    • When the temperature stabilizes at the boiling point of this compound at the working pressure, collect the main fraction in a clean receiving flask.

  • Shutdown: Stop the distillation before the flask boils to dryness. Release the vacuum carefully before turning off the condenser water and heat source.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for small-scale purification, high-purity requirements, or for removing non-volatile impurities.

  • Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., mixtures of hexane and ethyl acetate) that gives the desired compound an Rf value of approximately 0.2-0.4.[10]

  • Column Packing:

    • Plug a chromatography column with glass wool and add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no cracks or bubbles form.

    • Add a protective layer of sand on top of the silica bed.[10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.

    • Begin eluting with the least polar solvent system determined by TLC. If necessary, gradually increase the solvent polarity to elute the desired compound.

  • Fraction Collection: Collect small fractions in test tubes or vials and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main potential impurities in crude this compound? Potential impurities often depend on the synthetic route. Common impurities can include unreacted starting materials such as 3,5-bis(trifluoromethyl)bromobenzene or 3,5-bis(trifluoromethyl)phenol, as well as by-products from the reaction.[2] In anisole synthesis generally, residual methylation agents or related phenol compounds can also be present.

Q2: Is this compound stable during purification? This compound is generally stable under standard distillation and chromatography conditions. However, like many fluorinated molecules, prolonged exposure to strong acids, bases, or very high temperatures should be avoided. When using silica gel chromatography, which can be slightly acidic, it is best to minimize the time the compound spends on the column.[9]

Q3: What safety precautions should be taken when handling this compound? this compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[3][12] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[12]

Q4: Can this compound be purified by crystallization? Since this compound is a liquid at room temperature with a relatively low boiling point, purification by crystallization is not a standard method.[1][3] Distillation or chromatography are the preferred techniques.

Q5: How can I check the purity of my final product? The purity of the final product can be effectively determined using Gas Chromatography (GC), as demonstrated in synthesis procedures where GC purity of >98.5% was achieved.[2] Purity can also be assessed by ¹H NMR and ¹⁹F NMR spectroscopy to check for the presence of impurities.

References

Side reactions of 3,5-Bis(trifluoromethyl)anisole under strong acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential side reactions of 3,5-bis(trifluoromethyl)anisole under strong acidic or basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound under harsh pH conditions?

A1: The main stability concerns are ether cleavage under strong acidic conditions and the potential for hydrolysis of the trifluoromethyl groups or nucleophilic aromatic substitution under strong basic conditions. The trifluoromethyl groups are generally stable, but can be susceptible to hydrolysis under forcing basic conditions.

Q2: How do the trifluoromethyl groups influence the reactivity of the anisole?

A2: The two trifluoromethyl groups are potent electron-withdrawing groups. This has two main effects:

  • They deactivate the aromatic ring towards electrophilic aromatic substitution.

  • They activate the aromatic ring towards nucleophilic aromatic substitution, although the methoxy group is not in an ideal position (ortho or para) to be a good leaving group in a typical SNAr reaction.[1][2]

Q3: Is this compound susceptible to degradation under ambient conditions?

A3: this compound is a stable compound under normal storage conditions (ambient temperature, protected from light). Degradation is typically only observed under forcing acidic or basic conditions with elevated temperatures.

Troubleshooting Guide: Side Reactions Under Strong Acidic Conditions

Issue: Formation of 3,5-Bis(trifluoromethyl)phenol

Symptoms:

  • Appearance of a new, more polar spot on your TLC plate.

  • A peak in your LC-MS analysis corresponding to the mass of 3,5-bis(trifluoromethyl)phenol.

  • A broad singlet in your 1H NMR spectrum corresponding to a phenolic proton.

Cause: Under strong acidic conditions, particularly with hydrogen halides like HBr or HI, or with Lewis acids like BBr3, the methoxy group of the anisole can be cleaved to form the corresponding phenol.[3][4][5][6][7][8][9] This is a classic ether cleavage reaction.[3][4][10][11][12]

Mechanism: Acid-Catalyzed Ether Cleavage The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. A nucleophile (e.g., Br- or I-) then attacks the methyl group in an SN2 reaction, displacing the phenol.[4][5]

Acid_Cleavage Anisole This compound ProtonatedAnisole Protonated Anisole Anisole->ProtonatedAnisole Protonation HBr HBr TransitionState SN2 Transition State ProtonatedAnisole->TransitionState Phenol 3,5-Bis(trifluoromethyl)phenol TransitionState->Phenol MeBr CH₃Br TransitionState->MeBr Br_ion Br⁻ Br_ion->TransitionState

Caption: Mechanism of acid-catalyzed ether cleavage of this compound.

Solutions to Minimize Ether Cleavage:

ParameterRecommendation to Minimize CleavageRationale
Acid Choice Use a non-nucleophilic strong acid if possible (e.g., H₂SO₄, TfOH).Acids like HBr and HI provide a nucleophilic counter-ion that facilitates the SN2 cleavage.
Temperature Maintain the lowest possible reaction temperature.Ether cleavage is often accelerated at higher temperatures.
Reaction Time Monitor the reaction closely and stop it as soon as the desired transformation is complete.Prolonged exposure to strong acid increases the likelihood of side reactions.
Lewis Acids If using a Lewis acid like BBr₃ for demethylation, use stoichiometric amounts at low temperatures.BBr₃ is a very effective reagent for ether cleavage, and excess reagent or high temperatures can lead to unwanted side reactions.[13][14][15][16][17]
Experimental Protocol: Minimizing Ether Cleavage During a Reaction

This protocol is a general guideline for a reaction where acidic conditions are required, but ether cleavage is undesirable.

  • Reagent Addition: To a solution of your starting material in a suitable aprotic solvent (e.g., dichloromethane), add this compound.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using an ice bath or cryostat.

  • Acid Addition: Slowly add the strong acid (e.g., methanesulfonic acid) dropwise to the cooled, stirring solution.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Work-up: Once the desired reaction is complete, quench the reaction by pouring it into a cold, saturated aqueous solution of a weak base (e.g., sodium bicarbonate).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Troubleshooting Guide: Side Reactions Under Strong Basic Conditions

Issue: Hydrolysis of Trifluoromethyl Groups

Symptoms:

  • Formation of a new, highly polar byproduct.

  • Peaks in your LC-MS analysis corresponding to the mass of a carboxylic acid derivative.

  • Evolution of fluoride ions (can be detected with a fluoride ion-selective electrode).

Cause: While the trifluoromethyl group is generally robust, it can undergo hydrolysis to a carboxylic acid group under strong basic conditions, especially at elevated temperatures.[18][19]

Mechanism: Base-Catalyzed Hydrolysis of -CF₃ The reaction is thought to proceed through a series of nucleophilic attacks by hydroxide ions on the carbon atom of the trifluoromethyl group, with subsequent elimination of fluoride ions.

Hydrolysis_CF3 ArylCF3 Ar-CF₃ Intermediate1 [Ar-CF₂(OH)]⁻ ArylCF3->Intermediate1 + OH⁻ OH_minus OH⁻ Intermediate2 Ar-CF₂OH Intermediate1->Intermediate2 - F⁻ Intermediate3 Ar-C(O)F Intermediate2->Intermediate3 Rearrangement Carboxylate Ar-COO⁻ Intermediate3->Carboxylate + 2 OH⁻, - F⁻ Fluoride F⁻ Carboxylate->Fluoride releases 3 F⁻ total

Caption: Plausible mechanism for the hydrolysis of a trifluoromethyl group.

Solutions to Minimize -CF₃ Hydrolysis:

ParameterRecommendation to Minimize HydrolysisRationale
Base Strength Use the mildest base that is effective for your desired transformation.Stronger bases (e.g., NaOH, KOH) are more likely to induce hydrolysis than weaker bases (e.g., K₂CO₃, Et₃N).
Temperature Keep the reaction temperature as low as possible.The rate of hydrolysis is significantly increased at higher temperatures.
Water Content Use anhydrous solvents and reagents if the reaction chemistry allows.Water is a reactant in the hydrolysis of the trifluoromethyl group.
Reaction Time Minimize the reaction time by monitoring for completion.Longer exposure to basic conditions increases the extent of hydrolysis.
Experimental Protocol: Base-Catalyzed Reaction while Minimizing -CF₃ Hydrolysis

This protocol provides a general approach for conducting a base-catalyzed reaction with this compound.

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Solvent and Reagents: Use anhydrous solvents and ensure all reagents are dry.

  • Cooling: Cool the solution of this compound and other reactants to a low temperature (e.g., 0 °C).

  • Base Addition: Add the base portion-wise or as a solution in an anhydrous solvent to control the exotherm.

  • Monitoring: Follow the reaction's progress using an appropriate analytical technique (TLC, LC-MS, GC-MS).

  • Quenching: Upon completion, quench the reaction with a cold, dilute aqueous acid (e.g., 1 M HCl) or an ammonium chloride solution.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry, and purify as required.

Quantitative Data Summary

Direct quantitative data for the side reactions of this compound is scarce in the literature. The following table provides illustrative data based on analogous reactions to give a general idea of the extent of potential side product formation under different conditions.

Side ReactionConditionsSubstrateSide Product Yield
Ether Cleavage HBr (excess), 100 °C, 6hAnisolePhenol (~90%)
Ether Cleavage BBr₃ (1.1 eq), CH₂Cl₂, 0 °C to rt, 4h4-Bromoanisole4-Bromophenol (>95%)
-CF₃ Hydrolysis 10 M NaOH, 100 °C, 24h4-(Trifluoromethyl)phenol4-Hydroxybenzoic acid (~70%)
-CF₃ Hydrolysis K₂CO₃, DMF, 80 °C, 12h1-Nitro-3-(trifluoromethyl)benzeneMinimal hydrolysis observed

References

Technical Support Center: Demethylation of 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the demethylation of 3,5-bis(trifluoromethyl)anisole. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this specific chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

I. Troubleshooting Guide

The demethylation of this compound presents a significant challenge due to the strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups. These groups deactivate the aromatic ring, making the ether oxygen less nucleophilic and the C-O bond more difficult to cleave. This often leads to incomplete or slow reactions.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Action(s)
No or Low Conversion Insufficiently reactive reagent: The electron-deficient nature of the substrate requires harsh demethylating agents.- Switch to a stronger Lewis acid like boron tribromide (BBr₃).- Consider using molten pyridinium hydrochloride at high temperatures.- Explore nucleophilic cleavage with a strong thiol in a polar apathetic solvent.
Inadequate reaction temperature: The deactivation of the ring often necessitates higher temperatures to drive the reaction.- Gradually increase the reaction temperature, monitoring for decomposition.- For reagents like pyridinium hydrochloride, ensure the temperature is above its melting point to create a molten salt medium.
Short reaction time: The reaction may be sluggish and require extended periods to reach completion.- Increase the reaction time significantly, monitoring progress by TLC or GC/LC-MS.
Product Decomposition Excessively harsh conditions: High temperatures or highly concentrated strong acids can lead to the degradation of the desired phenolic product.- Use a milder reagent if possible, such as AlCl₃ in combination with a nucleophile (e.g., ethanethiol).- Carefully control the reaction temperature and time.- Ensure a thorough and appropriate work-up to neutralize the acidic reagent promptly.
Side Reactions Ring substitution: With certain reagents, electrophilic substitution on the aromatic ring can occur.- Choose a reagent less prone to electrophilic aromatic substitution, such as a nucleophilic demethylating agent.- Optimize reaction conditions to favor demethylation over other pathways.

II. Frequently Asked Questions (FAQs)

Q1: Why is the demethylation of this compound so difficult?

The two trifluoromethyl groups on the aromatic ring are powerful electron-withdrawing groups. They pull electron density away from the methoxy group's oxygen atom, reducing its basicity and making it less likely to be protonated or coordinate to a Lewis acid, which is a key initial step in many demethylation reactions. This electronic deactivation necessitates the use of more potent reagents and often more forcing reaction conditions.

Q2: Which demethylation reagent is the most effective for this substrate?

Boron tribromide (BBr₃) is generally considered one of the most effective reagents for cleaving aryl methyl ethers, including those with electron-withdrawing groups.[1][2] However, the choice of reagent can depend on the scale of the reaction and the presence of other functional groups. For larger-scale reactions, molten pyridinium hydrochloride can be a practical alternative, although it requires high temperatures.[3]

Q3: Can I use standard acid-catalyzed demethylation methods like HBr or HI?

While strong protic acids like HBr and HI can cleave aryl methyl ethers, they often require harsh conditions (high temperatures and pressures) for deactivated substrates like this compound.[4] This can lead to side reactions and product decomposition. Milder methods are often preferred to maintain selectivity and yield.

Q4: Are there any milder alternatives to BBr₃?

A combination of a Lewis acid with a soft nucleophile, such as aluminum chloride (AlCl₃) with a thiol (e.g., ethanethiol), can be a more selective option.[5] This combination enhances the cleavage of the methyl-oxygen bond without requiring extremely harsh conditions. Another milder approach involves using sodium iodide and trimethylsilyl chloride (TMS-Cl) in anhydrous acetonitrile.[3]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to determine the consumption of the starting material and the formation of the product.

III. Quantitative Data Presentation

The following table summarizes data for the demethylation of anisoles with electron-withdrawing groups using various reagents. While specific data for this compound is scarce in the literature, the data for analogous substrates provides a useful comparison.

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-NitroanisoleACLB (Acidic Concentrated Lithium Bromide)Water110254[6]
4-NitroanisoleACLB (Acidic Concentrated Lithium Bromide)Water110236[6]
2-MethoxyacetophenoneAlCl₃CH₂Cl₂Room Temp0.597[7]
AnisoleMoS₂–H₄Nb₂O₇-160-270498
General Aryl Methyl EthersPyridinium HydrochlorideNeat (Microwave)150-1800.08-0.2585-95[8]

IV. Experimental Protocols

Protocol 1: Demethylation using Boron Tribromide (BBr₃) - General Procedure

This protocol is a general method for the demethylation of electron-deficient aryl methyl ethers and should be adapted and optimized for this compound.

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer and a nitrogen inlet

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (1.5-2.0 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Demethylation using Molten Pyridinium Hydrochloride - General Procedure

This method is suitable for larger-scale reactions and avoids chlorinated solvents.

Materials:

  • This compound

  • Pyridine hydrochloride

  • Water

  • Diethyl ether or ethyl acetate

  • Round-bottom flask with a magnetic stirrer and a reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Combine this compound (1 equivalent) and pyridine hydrochloride (5-10 equivalents) in a round-bottom flask.

  • Heat the mixture to 180-200 °C under a nitrogen atmosphere. The pyridine hydrochloride will melt, forming a reaction medium.

  • Stir the molten mixture for 3-6 hours. Monitor the reaction progress by taking small aliquots, quenching with water, extracting, and analyzing by TLC or GC/LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the flask to dissolve the pyridinium salts.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with 1 M HCl (to remove any residual pyridine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

V. Mandatory Visualizations

Demethylation_Troubleshooting Start Start Demethylation of This compound Check_Conversion Check Reaction Conversion (TLC, GC/LC-MS) Start->Check_Conversion Low_Conversion Low or No Conversion Check_Conversion->Low_Conversion < 95% Good_Conversion Good Conversion Check_Conversion->Good_Conversion >= 95% Increase_Temp Increase Temperature Low_Conversion->Increase_Temp Increase_Time Increase Reaction Time Low_Conversion->Increase_Time Change_Reagent Change to Stronger Reagent (e.g., BBr3, Molten Pyridinium HCl) Low_Conversion->Change_Reagent Increase_Temp->Check_Conversion Re-evaluate Increase_Time->Check_Conversion Re-evaluate Change_Reagent->Check_Conversion Re-evaluate Check_Purity Check Product Purity (NMR, MS) Good_Conversion->Check_Purity Impure_Product Impure Product/ Side Reactions Check_Purity->Impure_Product No Pure_Product Pure Product Check_Purity->Pure_Product Yes Optimize_Conditions Optimize Conditions (Lower Temp, Shorter Time, Milder Reagent) Impure_Product->Optimize_Conditions Optimize_Conditions->Check_Conversion Re-run Reaction End End Pure_Product->End

Caption: Troubleshooting workflow for the demethylation of this compound.

Caption: Electronic effects influencing the demethylation of anisole vs. This compound.

References

Improving yield and purity in reactions with 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Bis(trifluoromethyl)anisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered when using this compound in reactions?

A1: The main challenges stem from the strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups. These groups deactivate the aromatic ring, making it susceptible to nucleophilic attack while hindering electrophilic aromatic substitution. Key issues include low yields, formation of side products, and difficulties in achieving high purity. For instance, in cross-coupling reactions, careful optimization of catalysts, ligands, and bases is often necessary to achieve satisfactory results.[1][2]

Q2: How can I improve the yield of my Grignard reagent formation with a 3,5-bis(trifluoromethyl)phenyl halide?

A2: Grignard reagent formation with electron-deficient aryl halides can be challenging. Here are some troubleshooting tips:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and highly active. Activating the magnesium with iodine or 1,2-dibromoethane can be beneficial.[3]

  • Solvent Choice: Anhydrous tetrahydrofuran (THF) is generally a better solvent than diethyl ether for stabilizing the Grignard reagent.[3]

  • Initiation: A small amount of a more reactive alkyl halide can be added to initiate the reaction.

  • Temperature Control: Maintain a gentle reflux during the reaction. Excessive heating can lead to decomposition.[3]

  • Safety Precaution: Be aware that trifluoromethylphenyl Grignard reagents can be thermally unstable and potentially explosive, especially upon loss of solvent.[4][5] It is crucial to maintain a solvent environment and avoid high temperatures.

Q3: What are the key considerations for performing a Suzuki-Miyaura coupling reaction with a derivative of this compound?

A3: For a successful Suzuki-Miyaura coupling, consider the following:

  • Catalyst and Ligand: Electron-rich and sterically hindered phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), are often effective for coupling with electron-deficient aryl halides.[2][6]

  • Base Selection: Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[2]

  • Solvent System: Aprotic polar solvents like dioxane, THF, or a mixture of solvents (e.g., dioxane/water) can be beneficial.[2]

  • Temperature and Time: These are critical parameters that require optimization.[1]

Troubleshooting Guides

Low Reaction Yield

Low yields in reactions involving this compound can often be attributed to several factors. The following guide provides a systematic approach to troubleshooting.

Low_Yield_Troubleshooting start Low Reaction Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK solution Improved Yield check_reagents->solution Impure Reagents/ Incorrect Stoichiometry optimize_catalyst Optimize Catalyst/Ligand System check_conditions->optimize_catalyst Conditions Appear Correct check_conditions->solution Suboptimal Temp/ Time/Solvent side_reactions Investigate Side Reactions optimize_catalyst->side_reactions Optimization Ineffective optimize_catalyst->solution Improved Catalyst System workup_loss Evaluate Workup & Purification side_reactions->workup_loss Side Reactions Identified side_reactions->solution Minimized Side Reactions workup_loss->solution Optimized Workup Impurity_Formation_Troubleshooting start High Impurity Levels identify_impurity Identify Impurity Structure (NMR, MS) start->identify_impurity source_of_impurity Determine Source of Impurity identify_impurity->source_of_impurity incomplete_reaction Incomplete Reaction source_of_impurity->incomplete_reaction side_product Side Product Formation source_of_impurity->side_product reagent_impurity Impurity from Starting Material source_of_impurity->reagent_impurity optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions modify_catalyst Modify Catalyst/Ligand/ Base System side_product->modify_catalyst purify_reagents Purify Starting Materials reagent_impurity->purify_reagents solution High Purity Product optimize_conditions->solution modify_catalyst->solution purify_reagents->solution

References

Preventing decomposition of 3,5-Bis(trifluoromethyl)anisole during high-temperature reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,5-Bis(trifluoromethyl)anisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during high-temperature reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound at high temperatures?

A1: The decomposition of this compound at elevated temperatures can be primarily attributed to three main factors:

  • Thermal Stress: Like many organic molecules, high temperatures can provide sufficient energy to break weaker bonds within the molecule. For anisole and its derivatives, the ether linkage (Ar-O-CH₃) is often the most susceptible to cleavage.

  • Oxidative Degradation: In the presence of oxygen or other oxidizing agents, especially at high temperatures, the aromatic ring and the methyl group can be susceptible to oxidation. This can lead to a complex mixture of degradation products.

  • Catalytic Decomposition: The presence of certain catalysts, particularly Lewis acids, can significantly lower the temperature at which decomposition occurs by promoting the cleavage of the aryl-ether bond.

Q2: What are the likely decomposition pathways for this compound?

A2: While specific experimental data for this compound is limited, based on the known chemistry of anisole and fluorinated aromatic compounds, the following decomposition pathways are plausible:

  • Ether Bond Cleavage: The most probable initial step is the homolytic or heterolytic cleavage of the O-CH₃ bond to form a 3,5-bis(trifluoromethyl)phenoxy radical and a methyl radical, or corresponding ionic species.

  • Hydrolysis of Trifluoromethyl Groups: Under certain conditions, particularly in the presence of strong bases or nucleophiles at high temperatures, the trifluoromethyl (-CF₃) groups can undergo hydrolysis to form carboxylic acid groups (-COOH).

  • Aromatic Ring Opening: At very high temperatures, the aromatic ring itself can undergo fragmentation, although this is generally a more energy-intensive process.

Q3: Are there any known incompatible reagents or materials that can promote the decomposition of this compound?

A3: Yes, certain substances should be used with caution in high-temperature reactions involving this compound:

  • Strong Lewis Acids: Reagents like aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃) can catalyze the cleavage of the ether bond.

  • Strong Oxidizing Agents: Peroxides, permanganates, and other strong oxidizers can lead to oxidative degradation of the molecule.

  • Strong Bases: At high temperatures, strong bases may promote the hydrolysis of the trifluoromethyl groups.

Troubleshooting Guides

Issue 1: The reaction mixture darkens significantly upon heating.

This is a common indicator of thermal decomposition and the formation of polymeric or tar-like byproducts.

Potential Cause Recommended Solution
Excessive Reaction Temperature Lower the reaction temperature. Determine the minimum temperature required for the desired transformation by running small-scale experiments at various temperatures.
Presence of Oxygen Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use degassed solvents.
Radical-Mediated Decomposition Add a radical scavenger to the reaction mixture.
Issue 2: Low yield of the desired product and formation of multiple unidentified byproducts.

This suggests that this compound is decomposing into various smaller fragments.

Potential Cause Recommended Solution
Catalyst-Induced Decomposition If using a Lewis acid catalyst, consider using a milder one or reducing the catalyst loading. The addition of a non-reactive Lewis base can sometimes temper the activity of a Lewis acid catalyst.
Prolonged Reaction Time at High Temperature Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Quench the reaction as soon as the starting material is consumed to an acceptable level to minimize byproduct formation.
Hydrolysis of -CF₃ Groups If aqueous or basic conditions are present, ensure the reaction is run under anhydrous and neutral or acidic conditions if compatible with the desired reaction.

Experimental Protocols

Protocol 1: General Procedure for Improving Thermal Stability Using a Radical Scavenger

This protocol provides a general method for incorporating a radical scavenger into a high-temperature reaction to mitigate decomposition.

  • Reagent Preparation:

    • Dissolve the primary reactants in an appropriate, dry, and degassed solvent in the reaction vessel.

  • Inert Atmosphere:

    • Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Scavenger:

    • Add a radical scavenger such as butylated hydroxytoluene (BHT) or 4,4'-bis(α,α-dimethylbenzyl)diphenylamine (BDDPA). A typical loading is 0.1-1 mol% relative to the this compound.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature and monitor its progress.

  • Work-up and Analysis:

    • Upon completion, cool the reaction mixture and proceed with the standard work-up and purification protocol. Analyze the product and byproduct profile to assess the effectiveness of the scavenger.

Parameter Recommended Starting Conditions
Radical Scavenger Butylated Hydroxytoluene (BHT)
Concentration of Scavenger 0.5 mol%
Reaction Atmosphere Nitrogen or Argon
Protocol 2: Screening for Lewis Acid Catalyst Compatibility

This protocol is designed to identify a suitable Lewis acid catalyst that promotes the desired reaction without causing significant decomposition of this compound.

  • Parallel Reaction Setup:

    • Set up a series of small-scale reactions in parallel, each with a different Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃, InCl₃) at the same molar concentration.

  • Control Reaction:

    • Include a control reaction without any Lewis acid catalyst.

  • Reaction Conditions:

    • Run all reactions at the desired temperature and for the same duration.

  • Analysis:

    • After the specified time, quench the reactions and analyze the crude reaction mixtures by GC-MS or LC-MS to determine the conversion to the desired product and the extent of decomposition in each case.

  • Selection:

    • Choose the Lewis acid that provides the best balance of reactivity and stability for this compound.

Lewis Acid Candidates (Example) Relative Acidity
AlCl₃Strong
FeCl₃Strong
TiCl₄Strong
ZnCl₂Moderate
InCl₃Mild
Sc(OTf)₃Mild

Visual Troubleshooting and Logic Diagrams

DecompositionTroubleshooting Troubleshooting Workflow for this compound Decomposition Start Decomposition Observed (e.g., Darkening, Low Yield) CheckTemp Is Reaction Temperature Optimized? Start->CheckTemp CheckAtmosphere Is an Inert Atmosphere Used? CheckTemp->CheckAtmosphere Yes LowerTemp Reduce Temperature CheckTemp->LowerTemp No CheckCatalyst Is a Lewis Acid Present? CheckAtmosphere->CheckCatalyst Yes UseInert Implement Inert Atmosphere (N2 or Ar) CheckAtmosphere->UseInert No MilderCatalyst Use Milder Lewis Acid or Reduce Loading CheckCatalyst->MilderCatalyst Yes AddScavenger Consider Adding a Radical Scavenger CheckCatalyst->AddScavenger No LowerTemp->CheckAtmosphere UseInert->CheckCatalyst MonitorReaction Optimize Reaction Time MilderCatalyst->MonitorReaction AddScavenger->MonitorReaction End Decomposition Minimized MonitorReaction->End

Caption: A logical workflow for troubleshooting the decomposition of this compound.

DecompositionPathways Plausible Decomposition Pathways cluster_ether_cleavage Ether Cleavage cluster_hydrolysis Hydrolysis (Basic Conditions) cluster_oxidation Oxidation Anisole This compound PhenoxyRadical 3,5-Bis(trifluoromethyl)phenoxy Radical Anisole->PhenoxyRadical O-CH3 Cleavage MethylRadical Methyl Radical Anisole->MethylRadical O-CH3 Cleavage CarboxylicAcid 3,5-Dicarboxyanisole Anisole->CarboxylicAcid -CF3 Hydrolysis OxidizedProducts Various Oxidized Byproducts Anisole->OxidizedProducts Heat High Temperature Heat->Anisole LewisAcid Lewis Acid LewisAcid->Anisole Oxygen Oxygen Oxygen->Anisole

Caption: Potential decomposition pathways for this compound under high-temperature stress.

Technical Support Center: Grignard Reactions with 3,5-Bis(trifluoromethyl)bromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving the 3,5-bis(trifluoromethyl)bromobenzene precursor. This electron-deficient aryl halide presents unique challenges, and this guide is designed to help you navigate and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with 3,5-bis(trifluoromethyl)bromobenzene failing to initiate?

A1: The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer prevents the organic halide from reacting with the magnesium. For an electron-deficient aryl halide like 3,5-bis(trifluoromethyl)bromobenzene, this initiation can be particularly sluggish. Successful initiation requires methods to disrupt or remove this oxide layer, exposing a fresh, reactive magnesium surface.[1]

Common causes for initiation failure include:

  • Inactive Magnesium Surface: The MgO layer is inhibiting the reaction.

  • Presence of Moisture: Trace amounts of water in the glassware, solvent, or reagents will quench the Grignard reagent as it forms. Grignard reagents are strong bases and will react with any protic source.[2][3]

  • Impure Reagents: Impurities in the 3,5-bis(trifluoromethyl)bromobenzene or magnesium can hinder the reaction.

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A2: A successful initiation is typically characterized by several observable signs. These include the disappearance of any activator's color (like the purple/brown of iodine), the formation of bubbles (ethylene gas if using 1,2-dibromoethane), a cloudy grey/brownish appearance in the reaction mixture, and the generation of heat (an exothermic reaction).[1]

Q3: What are the most common side reactions when preparing 3,5-bis(trifluoromethyl)phenylmagnesium bromide?

A3: The most prevalent side reaction is Wurtz coupling , where two molecules of the aryl halide couple to form a biaryl compound.[4][5] This is especially favored at higher concentrations of the aryl halide and at elevated temperatures.[5] Another potential side reaction is the reaction of the Grignard reagent with any trace amounts of water or oxygen in the reaction setup.

Q4: Is it absolutely necessary to use anhydrous solvents and flame-dried glassware?

A4: Yes, it is critical. Grignard reagents are highly reactive towards protic compounds like water and alcohols.[2][3] Any moisture will protonate and destroy the Grignard reagent, leading to lower or no yield of the desired product.[6] Therefore, all glassware must be rigorously dried, typically by flame-drying under an inert atmosphere, and all solvents and reagents must be strictly anhydrous.[1]

Q5: Are there any specific safety concerns with 3,5-bis(trifluoromethyl)phenylmagnesium bromide?

A5: Yes, trifluoromethyl-substituted phenyl Grignard reagents have been reported to be potentially explosive, especially upon loss of solvent contact or with moderate heating. It is crucial to handle these reagents with care and to always maintain them in solution.

Troubleshooting Guide

Problem 1: Reaction Fails to Initiate

Potential CauseRecommended Solution
Inactive Magnesium Surface Activate the magnesium using one of the methods detailed in the experimental protocols below (e.g., iodine, 1,2-dibromoethane, mechanical stirring, or chemical activators like DIBAH).[1][7]
Presence of Moisture Ensure all glassware is meticulously flame-dried under vacuum or in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.[6]
Impure 3,5-Bis(trifluoromethyl)bromobenzene Purify the aryl bromide by distillation or chromatography before use.
Low Reaction Temperature Gentle warming with a heat gun can sometimes initiate the reaction. However, be cautious as excessive heat can promote Wurtz coupling.[4]

Problem 2: Low Yield of the Grignard Reagent

Potential CauseRecommended Solution
Wurtz Coupling Side Reaction Add the 3,5-bis(trifluoromethyl)bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[4] Keeping the reaction temperature controlled is also crucial.
Incomplete Reaction Ensure sufficient reaction time. The disappearance of the magnesium turnings is a good indicator of reaction completion.
Reaction with Oxygen Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment to prevent the ingress of air.
Degradation of the Grignard Reagent Use the freshly prepared Grignard reagent immediately in the subsequent reaction step.

Quantitative Data Summary

The choice of magnesium activation method and solvent can significantly impact the success and yield of the Grignard reaction.

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodTypical AmountObservable IndicatorsInitiation Temperature (°C)Notes
Iodine (I₂) crystals A few small crystalsDisappearance of purple/brown colorRoom temperature to gentle warmingA very common and simple method.[1]
1,2-Dibromoethane (DBE) A few dropsBubbling (ethylene gas evolution)Room temperatureThe reaction with DBE is often vigorous.[1]
Mechanical Crushing/Stirring N/ALocalized bubbling or cloudinessRoom temperatureExposes a fresh magnesium surface.[1][7]
Sonication N/AGeneral cloudiness and warmingRoom temperatureCleans the magnesium surface through cavitation.[1]
DIBAH (Diisobutylaluminium hydride) 5-12 mol%Temperature increase≤ 20°C for aryl halidesAlso acts as a drying agent.[8]

Table 2: Influence of Solvent on Grignard Reactions

SolventBoiling Point (°C)Key PropertiesImpact on Reaction
Diethyl Ether (Et₂O) 34.6Low boiling point, forms a stable complex with the Grignard reagent.A traditional and effective solvent, though its low boiling point can be a safety concern.[2][9]
Tetrahydrofuran (THF) 66Higher boiling point than ether, excellent at solvating and stabilizing the Grignard reagent.[2]Often the preferred solvent for less reactive aryl halides due to its superior solvating ability.[9]
2-Methyltetrahydrofuran (2-MeTHF) 80Higher boiling point, can be derived from renewable resources.A greener alternative to THF and Et₂O, has shown to suppress Wurtz coupling in some cases.[9]

Experimental Protocols

Protocol 1: Preparation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide

Materials:

  • Magnesium turnings

  • 3,5-Bis(trifluoromethyl)bromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (or other activator)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Rigorously flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under vacuum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is visible and coats the magnesium turnings. The disappearance of the iodine color upon solvent addition indicates activation.

  • Initiation: Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium. Add a small portion (approx. 5-10%) of a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 equivalent) in anhydrous THF from the dropping funnel.

  • Observation of Initiation: Watch for signs of reaction initiation (gentle bubbling, cloudiness, and a slight exotherm). If the reaction does not start, gentle warming or sonication may be applied.

  • Grignard Formation: Once the reaction has initiated, add the remaining 3,5-bis(trifluoromethyl)bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent and should be used immediately.

Visualizations

Experimental_Workflow A Setup & Drying (Flame-dry glassware under inert gas) B Magnesium Activation (e.g., with Iodine) A->B C Initiation (Add small portion of aryl halide) B->C D Observe Initiation (Bubbling, cloudiness, exotherm) C->D D->B Initiation Failed E Grignard Formation (Slow addition of remaining aryl halide) D->E Initiation Successful F Reaction with Electrophile (Add electrophile to Grignard solution) E->F G Workup & Purification (Quench, extract, and purify product) F->G

Caption: A general experimental workflow for a Grignard reaction.

Troubleshooting_Grignard_Initiation Start Reaction Fails to Initiate Check_Moisture Is the system completely dry? (Glassware, Solvents) Start->Check_Moisture Dry_System Action: Rigorously dry all components and use anhydrous solvents. Check_Moisture->Dry_System No Check_Activation Is the Magnesium activated? Check_Moisture->Check_Activation Yes Dry_System->Check_Activation Activate_Mg Action: Activate Mg with Iodine, DBE, or sonication. Check_Activation->Activate_Mg No Check_Reagents Are reagents pure? Check_Activation->Check_Reagents Yes Success Reaction Initiates Activate_Mg->Success Purify_Reagents Action: Purify aryl halide and use fresh Mg. Check_Reagents->Purify_Reagents No Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A decision tree for troubleshooting Grignard reaction initiation failure.

Side_Reactions ArylHalide 3,5-(CF3)2-Ar-Br Grignard 3,5-(CF3)2-Ar-MgBr (Desired Product) ArylHalide->Grignard + Mg Mg Mg Wurtz 3,5-(CF3)2-Ar-Ar-(CF3)2-3,5 (Wurtz Coupling Product) Grignard->Wurtz + 3,5-(CF3)2-Ar-Br Hydrolysis 3,5-(CF3)2-Ar-H (Hydrolysis Product) Grignard->Hydrolysis + H2O H2O H2O

Caption: Common side reactions in the formation of Grignard reagents.

References

Managing the volatility of 3,5-Bis(trifluoromethyl)anisole in vacuum applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the volatility of 3,5-Bis(trifluoromethyl)anisole in vacuum applications. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its use in vacuum applications?

A1: Understanding the physical properties of this compound is crucial for its effective management under vacuum. Key data is summarized in the table below.

Q2: How volatile is this compound?

A2: With a boiling point of 158-160 °C at atmospheric pressure and a predicted vapor pressure of 3.5 ± 0.3 mmHg at 25 °C, this compound is considered a moderately volatile compound.[1] Its volatility necessitates careful management during vacuum operations to prevent sample loss and ensure experimental reproducibility.

Q3: What are the primary safety concerns when handling this compound under vacuum?

A3: The primary safety concerns involve the potential for rapid boiling or bumping at reduced pressures, which can lead to apparatus failure and sample ejection. Additionally, as a fluorinated compound, any thermal decomposition products could be hazardous. It is essential to use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, and to work within a well-ventilated fume hood.

Q4: How can I minimize the loss of this compound when pulling a vacuum?

A4: To minimize sample loss, it is recommended to cool the sample before applying a vacuum. This reduces its vapor pressure. A gradual application of the vacuum and the use of a cold trap (using a dry ice/acetone or liquid nitrogen slush bath) between your apparatus and the vacuum pump are effective methods for capturing any volatilized compound.

Troubleshooting Guide

Q5: My vacuum pump oil is showing signs of contamination or degradation. What is the likely cause?

A5: This is often due to the volatile this compound bypassing the cold trap and dissolving in the pump oil.

  • Solution: Ensure your cold trap is functioning correctly and is sufficiently cold. A dry ice/acetone slush bath (-78 °C) is typically adequate. For very high vacuum applications, a liquid nitrogen trap (-196 °C) may be necessary. Regularly check and change your pump oil if contamination is suspected.

Q6: During vacuum distillation, I'm observing bumping and inconsistent boiling. How can this be resolved?

A6: Bumping occurs when a liquid superheats and then boils violently.

  • Solution: Introduce a source for smooth boiling. A magnetic stir bar is a good option for ensuring even heat distribution. Alternatively, adding boiling chips or using a capillary bubbler to introduce a fine stream of inert gas (like nitrogen or argon) can promote smoother boiling.

Q7: The compound is solidifying in my condenser during vacuum distillation. What steps should I take?

A7: While this compound is a liquid at room temperature, its freezing point may be reached if the condenser water is excessively cold, especially under high vacuum.

  • Solution: Use tempered water in your condenser instead of very cold tap water. The goal is to have the condenser cool enough to liquefy the vapor but not so cold that it freezes.

Q8: I am unable to achieve the desired vacuum level in my system. What are the potential issues?

A8: Leaks are the most common cause of a poor vacuum.

  • Solution: Check all ground glass joints for proper seating and ensure they are lightly and evenly greased with a suitable vacuum grease. Inspect all tubing for cracks or poor connections. If the problem persists, the issue may lie with the vacuum pump itself, which may require an oil change or servicing.

Quantitative Data Summary

PropertyValue
Molecular Formula C₉H₆F₆O
Molecular Weight 244.13 g/mol
Boiling Point 158-160 °C (at 760 mmHg)[2]
Predicted Vapor Pressure 3.5 ± 0.3 mmHg (at 25 °C)[1]
Density 1.352 g/cm³[2]

Experimental Protocols

Vacuum Distillation of this compound

This protocol outlines a standard procedure for the purification of this compound using vacuum distillation.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus on a heating mantle.

    • Place a magnetic stir bar in the distillation flask.

    • Lightly grease all ground glass joints with vacuum grease.

    • Connect the condenser to a recirculating chiller with the water temperature set to 10-15 °C.

    • Place a cold trap between the distillation apparatus and the vacuum pump. Fill the dewar of the cold trap with a dry ice/acetone slush bath.

    • Connect the vacuum pump to the cold trap.

  • Procedure:

    • Charge the distillation flask with the crude this compound.

    • Begin stirring the liquid.

    • Turn on the vacuum pump and slowly open the system to the vacuum.

    • Once the desired vacuum level is reached and stable, begin to slowly heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure.

    • After collecting the desired fraction, turn off the heating mantle and allow the system to cool to room temperature.

  • Shutdown:

    • Slowly and carefully vent the system to atmospheric pressure with an inert gas.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and clean all components.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_shutdown Shutdown A Assemble Distillation Apparatus B Charge Flask with Compound A->B C Add Stir Bar B->C D Start Stirring C->D E Apply Vacuum Gradually D->E F Begin Heating E->F G Collect Distillate F->G H Cool System G->H I Vent with Inert Gas H->I J Turn Off Pump I->J K Disassemble J->K

Caption: Experimental workflow for vacuum distillation.

troubleshooting_guide cluster_boiling Boiling Issues cluster_vacuum Vacuum Level cluster_pump Pump Issues Start Problem Encountered Bumping Bumping/Uneven Boiling Start->Bumping LowVac Poor Vacuum Level Start->LowVac PumpOil Contaminated Pump Oil Start->PumpOil AddStir Add Stir Bar or Boiling Chips Bumping->AddStir CheckJoints Check Joints and Tubing for Leaks LowVac->CheckJoints CheckTrap Check Cold Trap Function PumpOil->CheckTrap

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,5-Bis(trifluoromethyl)anisole and Anisole in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3,5-bis(trifluoromethyl)anisole and anisole in electrophilic aromatic substitution (EAS) reactions. Understanding the influence of substituents on the reactivity and regioselectivity of aromatic compounds is paramount in the design and synthesis of novel molecules in drug discovery and materials science. This document outlines the electronic and steric effects of the methoxy and trifluoromethyl groups, presents available experimental data, and provides detailed experimental protocols for key EAS reactions.

Executive Summary

Anisole, with its electron-donating methoxy group, is a highly activated aromatic compound that readily undergoes electrophilic aromatic substitution, primarily at the ortho and para positions. In stark contrast, this compound is significantly deactivated towards EAS due to the presence of two potent electron-withdrawing trifluoromethyl groups. This deactivation necessitates harsher reaction conditions and is expected to lead to lower reaction rates and yields compared to anisole. The regioselectivity of this compound in EAS is a complex interplay between the ortho, para-directing methoxy group and the meta-directing trifluoromethyl groups, with substitution anticipated to occur at the positions least deactivated by the cumulative electronic effects.

Electronic and Steric Effects of Substituents

The reactivity of a substituted benzene ring in electrophilic aromatic substitution is governed by the electronic properties of its substituents.

Anisole (-OCH₃): The methoxy group is a strong activating group. It exerts a dual electronic effect:

  • +R (Resonance) Effect: The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This effect is dominant and strongly activates the ring towards electrophilic attack.

  • -I (Inductive) Effect: Due to the higher electronegativity of oxygen compared to carbon, the methoxy group withdraws electron density from the ring inductively. However, this effect is weaker than the resonance effect.

The net result is a significant increase in the nucleophilicity of the benzene ring, making anisole much more reactive than benzene in EAS reactions. The increased electron density at the ortho and para positions makes the methoxy group a potent ortho, para-director.[1][2]

This compound (-OCH₃, -CF₃): This molecule presents a more complex electronic landscape.

  • -OCH₃ Group: As in anisole, the methoxy group acts as an activating, ortho, para-director.

  • -CF₃ Groups: The trifluoromethyl group is a very strong deactivating group.[3][4][5] It exerts a powerful electron-withdrawing effect through two mechanisms:

    • -I (Inductive) Effect: The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the aromatic ring.

    • Reverse Hyperconjugation: The C-F bonds can withdraw electron density from the ring through a form of negative hyperconjugation.

The two trifluoromethyl groups at the meta positions to each other strongly deactivate the entire aromatic ring, making it significantly less nucleophilic and thus much less reactive towards electrophiles than anisole.[6][7][8] These groups are meta-directors.[3][6]

Comparative Reactivity in Electrophilic Aromatic Substitution

Anisole is known to be highly reactive, often requiring milder conditions for EAS reactions compared to benzene to avoid polysubstitution.[5] For instance, the nitration of anisole is significantly faster than that of benzene. In contrast, aromatic rings bearing two trifluoromethyl groups, such as 1,3-bis(trifluoromethyl)benzene, are highly deactivated and require forcing conditions for electrophilic substitution.[9]

The presence of the activating methoxy group in this compound will make it more reactive than 1,3-bis(trifluoromethyl)benzene. However, the powerful deactivating effect of the two trifluoromethyl groups will render it substantially less reactive than anisole.

Regioselectivity:

  • Anisole: Electrophilic attack occurs predominantly at the ortho and para positions due to the directing effect of the methoxy group. The para product is often favored due to reduced steric hindrance.[2]

  • This compound: The directing effects are a competition between the ortho, para-directing methoxy group and the meta-directing trifluoromethyl groups. The positions ortho and para to the methoxy group are 2, 4, and 6. The positions meta to the two trifluoromethyl groups are also 2, 4, and 6. Therefore, electrophilic attack is expected at these positions. However, the strong deactivating nature of the trifluoromethyl groups will significantly influence the reaction outcome. Attack at the 4-position (para to -OCH₃ and meta to both -CF₃) is likely to be the most favored, as this position is activated by the methoxy group and not directly adjacent to the sterically bulky and deactivating trifluoromethyl groups. Attack at the 2 and 6 positions (ortho to -OCH₃ and ortho to a -CF₃) would be less favorable due to both steric hindrance and strong deactivation.

Data Presentation

Table 1: Hammett Substituent Constants (σ)

Substituentσ_metaσ_paraElectronic Effect
-OCH₃0.12-0.27Activating (by resonance)
-CF₃0.430.54Deactivating (by induction)

Data sourced from established literature. Hammett constants provide a quantitative measure of the electronic-donating or -withdrawing nature of a substituent.

Table 2: Qualitative Comparison of Reactivity in Electrophilic Aromatic Substitution

CompoundRelative ReactivityDirecting Effect of SubstituentsExpected Major Product Position(s)
AnisoleVery High-OCH₃: Activating, Ortho, Para-directingOrtho, Para
This compoundVery Low-OCH₃: Activating, Ortho, Para-directing-CF₃: Deactivating, Meta-directingLikely Para to -OCH₃

Experimental Protocols

Detailed methodologies for key electrophilic aromatic substitution reactions are provided below. Note that the protocols for this compound are adapted from procedures for similarly deactivated aromatic compounds due to a lack of specific literature precedents for this particular substrate. Harsher conditions are generally required.

Nitration

Anisole:

  • Reagents: Acetic anhydride, Nitric acid

  • Procedure: To a stirred solution of anisole (10.8 g, 0.1 mol) in acetic anhydride (30 mL) at 0 °C, a solution of nitric acid (6.3 g, 0.1 mol) in acetic anhydride (20 mL) is added dropwise. The temperature is maintained below 5 °C. After the addition is complete, the mixture is stirred for an additional 30 minutes at 0 °C. The reaction mixture is then poured into ice water (200 mL) and the product is extracted with diethyl ether. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield a mixture of o- and p-nitroanisole.

  • Expected Yield: High, with a mixture of isomers (typically para-major).[5]

This compound (Adapted Protocol):

  • Reagents: Fuming nitric acid, Concentrated sulfuric acid

  • Procedure: To a stirred mixture of concentrated sulfuric acid (20 mL) at 0 °C, this compound (4.88 g, 0.02 mol) is added slowly. Fuming nitric acid (1.5 mL) is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours, or gently heated if no reaction is observed. The reaction progress is monitored by TLC. Upon completion, the mixture is poured onto crushed ice. The precipitate is collected by filtration, washed with cold water until neutral, and dried. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for purification.

  • Expected Yield: Low to moderate, with substitution expected primarily at the 4-position.

Bromination

Anisole:

  • Reagents: Bromine, Acetic acid

  • Procedure: A solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (30 mL) is added dropwise to a stirred solution of anisole (10.8 g, 0.1 mol) in glacial acetic acid (50 mL) at 0-5 °C. After the addition, the mixture is stirred for 1 hour at room temperature. The reaction mixture is then poured into water (250 mL) and the precipitated product is collected by filtration. The solid is washed with water and a dilute solution of sodium bisulfite to remove excess bromine. The crude product is then recrystallized from ethanol.

  • Expected Yield: High, predominantly p-bromoanisole.

This compound (Adapted Protocol):

  • Reagents: Bromine, Iron(III) bromide (catalyst), Dichloromethane

  • Procedure: To a solution of this compound (4.88 g, 0.02 mol) in dichloromethane (50 mL), a catalytic amount of iron(III) bromide (0.1 g) is added. Bromine (3.2 g, 0.02 mol) is then added dropwise at room temperature. The mixture is stirred at room temperature or gently refluxed for several hours until the bromine color disappears. The reaction is monitored by TLC. After completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford the crude product, which can be purified by column chromatography or recrystallization.

  • Expected Yield: Moderate, with substitution expected at the 4-position.

Friedel-Crafts Acylation

Anisole:

  • Reagents: Acetyl chloride, Aluminum chloride, Dichloromethane

  • Procedure: To a suspension of anhydrous aluminum chloride (14.7 g, 0.11 mol) in dry dichloromethane (60 mL) at 0 °C, acetyl chloride (7.8 g, 0.1 mol) is added dropwise. The mixture is stirred for 15 minutes, and then a solution of anisole (10.8 g, 0.1 mol) in dichloromethane (20 mL) is added dropwise, maintaining the temperature below 10 °C. The reaction is then stirred at room temperature for 2 hours. The reaction mixture is poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, 5% sodium hydroxide solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting solid is recrystallized from ethanol to give p-methoxyacetophenone.

  • Expected Yield: High.[10]

This compound (Adapted Protocol):

  • Reagents: Acetyl chloride, Aluminum chloride, 1,2-Dichloroethane

  • Procedure: To a suspension of anhydrous aluminum chloride (4.0 g, 0.03 mol) in dry 1,2-dichloroethane (30 mL) at room temperature, acetyl chloride (2.0 g, 0.025 mol) is added dropwise. The mixture is stirred for 30 minutes. This compound (4.88 g, 0.02 mol) is then added, and the reaction mixture is heated to reflux for an extended period (e.g., 12-24 hours), with monitoring by TLC. After cooling, the reaction mixture is carefully poured onto a mixture of ice and concentrated hydrochloric acid. The product is extracted with dichloromethane. The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate. After removal of the solvent, the crude product is purified by column chromatography on silica gel.

  • Expected Yield: Low. Deactivated aromatic compounds are generally poor substrates for Friedel-Crafts reactions.[11]

Mandatory Visualization

G cluster_anisole Reactivity of Anisole cluster_btfa Reactivity of this compound Anisole Anisole (-OCH₃) Activated Activated Ring (High Electron Density) Anisole->Activated +R > -I Effect EAS Electrophilic Aromatic Substitution Activated->EAS Fast Reaction OrthoPara Ortho/Para Products EAS->OrthoPara Ortho, Para Directing BTFA This compound (-OCH₃, 2x -CF₃) Deactivated Deactivated Ring (Low Electron Density) BTFA->Deactivated 2x -I Effect (-CF₃) >> +R Effect (-OCH₃) EAS2 Electrophilic Aromatic Substitution Deactivated->EAS2 Slow Reaction (Harsh Conditions) MetaToCF3 Products at C4 (meta to CF₃) (para to OCH₃) EAS2->MetaToCF3 Combined Directing Effects

Caption: Comparative reactivity pathways of anisole and this compound in electrophilic aromatic substitution.

G start Start: Anisole or This compound reagents Electrophile (E⁺) + Catalyst (if needed) intermediate Arenium Ion Intermediate (Sigma Complex) reagents->intermediate Attack by π-system (Rate-determining step) deprotonation Deprotonation (-H⁺) intermediate->deprotonation product Substituted Product deprotonation->product Restoration of Aromaticity

Caption: Generalized experimental workflow for electrophilic aromatic substitution.

Conclusion

The reactivity of anisole and this compound in electrophilic aromatic substitution is dramatically different. Anisole is a highly activated substrate that reacts readily under mild conditions to yield ortho and para substituted products. In contrast, this compound is strongly deactivated due to the powerful inductive effects of the two trifluoromethyl groups. Consequently, it is expected to undergo electrophilic substitution much more slowly and require significantly harsher reaction conditions. While the methoxy group still directs towards the ortho and para positions, the strong deactivation by the trifluoromethyl groups likely leads to substitution at the position that is electronically and sterically most accessible, predicted to be the 4-position. These profound differences in reactivity and regioselectivity underscore the critical importance of substituent effects in the strategic design of synthetic routes for functionalized aromatic compounds.

References

A Comparative Guide to Nucleophilic Reactions: 3,5-Bis(trifluoromethyl)anisole vs. 3,5-Bis(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, fluorinated aromatic compounds are indispensable building blocks. The presence of trifluoromethyl groups drastically alters the electronic properties of an aromatic ring, making it a key substrate for various transformations, including nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of two such critical reagents: 3,5-bis(trifluoromethyl)anisole and 3,5-bis(trifluoromethyl)phenol, focusing on their reactivity in nucleophilic reactions.

Core Reactivity Principles

Both this compound and 3,5-bis(trifluoromethyl)phenol feature an aromatic ring highly activated towards nucleophilic attack due to the presence of two potent electron-withdrawing trifluoromethyl (-CF3) groups. These groups stabilize the negatively charged Meisenheimer intermediate formed during the course of an SNAr reaction. The primary difference in their reactivity stems from the substituent at the 1-position: a methoxy (-OCH3) group in the anisole and a hydroxyl (-OH) group in the phenol.

This distinction gives rise to two key scenarios for nucleophilic reactions:

  • Nucleophilic Attack on the Aromatic Ring: When a leaving group (e.g., a halogen) is present at another position on the ring, the -OCH3 and -OH groups influence the reaction rate through their electronic effects.

  • Nucleophilic Substitution of the Oxygen-Containing Group: The -OH or -OCH3 group itself can be the target of nucleophilic attack, functioning as a leaving group.

Scenario 1: Activating Effects in Nucleophilic Aromatic Substitution

In SNAr reactions where a nucleophile displaces a leaving group elsewhere on the aromatic ring, the reactivity is largely governed by the ability of the substituents to stabilize the anionic Meisenheimer complex. The hydroxyl group of 3,5-bis(trifluoromethyl)phenol, with a pKa of 8.03, is significantly acidic and can be readily deprotonated by a mild base to form the corresponding phenoxide.[1]

The resulting negatively charged phenoxide is a powerful electron-donating group by resonance, which greatly stabilizes the intermediate of nucleophilic attack, thereby accelerating the reaction. In contrast, the neutral methoxy group of the anisole is a much weaker activator.

Table 1: Comparison of Activating Properties for SNAr Reactions

FeatureThis compound3,5-Bis(trifluoromethyl)phenolSupporting Data/Rationale
Activating Group Methoxy (-OCH3)Hydroxyl (-OH) / Phenoxide (-O-)The phenoxide is formed in the presence of a base.
pKa of Phenol N/A8.03The two -CF3 groups enhance the acidity of the phenolic proton.[1]
Relative Reactivity LowerSignificantly Higher (as phenoxide)The negatively charged phenoxide provides superior stabilization of the Meisenheimer intermediate compared to the neutral methoxy group.

Scenario 2: The Oxygen-Containing Group as a Nucleofuge

The utility of these compounds also extends to reactions where the oxygen-containing moiety is itself the leaving group. In this context, their reactivity profiles diverge considerably.

  • 3,5-Bis(trifluoromethyl)phenol: The hydroxyl group is a poor leaving group. However, it can be readily converted in situ or in a separate step to a much better leaving group, such as a triflate (-OTf) or a fluorosulfonate (-OSO2F). These derivatives are excellent electrophiles for nucleophilic substitution.

  • This compound: The methoxy group is a very poor leaving group in SNAr reactions and is not easily converted to a more reactive species under typical nucleophilic substitution conditions.

Table 2: Comparison of -OH vs. -OCH3 as Leaving Groups

FeatureThis compound3,5-Bis(trifluoromethyl)phenolExperimental Rationale
Direct Displacement Highly UnfavorableHighly UnfavorableBoth -OCH3 and -OH are poor leaving groups.
Activation Strategy Not readily activatedConversion to Triflate, Fluorosulfonate, etc.Phenols are readily converted to highly reactive sulfonate esters.
Synthetic Utility Limited as an electrophile at the 1-positionHigh, upon conversion to a suitable derivativeThe conversion of phenols to aryl fluorides via fluorosulfonate intermediates is a well-established method.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution on a Halogenated Derivative (Illustrative)

This protocol describes a general procedure for the nucleophilic aromatic substitution of a hypothetical 1-halo-3,5-bis(trifluoromethyl)benzene, comparing the activating effect of a methoxy versus a phenoxide group.

Materials:

  • 1-Fluoro-2,4-bis(trifluoromethyl)benzene (as a model substrate)

  • Phenothiazine (Nucleophile)

  • Potassium Carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1-fluoro-2,4-bis(trifluoromethyl)benzene (1.0 mmol) in DMF (10 mL) is added phenothiazine (1.2 mmol) and K2CO3 (2.0 mmol).

  • The reaction mixture is stirred at 60 °C and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

This protocol is adapted from a similar reaction on octafluorotoluene and serves to illustrate the conditions under which the activating effects of different substituents can be compared.

Protocol 2: Deoxyfluorination of 3,5-Bis(trifluoromethyl)phenol

This protocol details the conversion of the phenol into an aryl fluoride, a reaction not feasible for the anisole derivative.

Materials:

  • 3,5-Bis(trifluoromethyl)phenol

  • Sulfuryl fluoride (SO2F2)

  • Tetramethylammonium fluoride (NMe4F)

  • Dimethylformamide (DMF)

Procedure:

  • In a glovebox, a vial is charged with 3,5-bis(trifluoromethyl)phenol (0.5 mmol) and NMe4F (1.5 mmol).

  • DMF (2.5 mL) is added, and the vial is sealed.

  • The vial is removed from the glovebox, and the headspace is purged with SO2F2 gas from a balloon for 1 minute.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product, 1-fluoro-3,5-bis(trifluoromethyl)benzene, is purified by flash chromatography.

This protocol is based on established methods for the deoxyfluorination of phenols via aryl fluorosulfonate intermediates.

Visualizing Reactivity Pathways

G Comparative Reactivity in Nucleophilic Aromatic Substitution cluster_phenol 3,5-Bis(trifluoromethyl)phenol Pathway cluster_anisole This compound Pathway phenol 3,5-Bis(trifluoromethyl)phenol phenoxide Phenoxide Intermediate phenol->phenoxide + Base triflate Triflate Derivative phenol->triflate + Tf2O, Base activated_phenol Highly Activated Ring (for SNAr at another position) phenoxide->activated_phenol Strong Activation product_b Substitution Product (at C1) triflate->product_b + Nucleophile anisole This compound activated_anisole Moderately Activated Ring (for SNAr at another position) anisole->activated_anisole Moderate Activation no_reaction Poor Leaving Group (No reaction at C1) anisole->no_reaction + Nucleophile

Caption: Comparative reaction pathways for phenol and anisole derivatives.

G Mechanism of SNAr Activation cluster_stabilization Stabilization of Intermediate start Aryl Halide with -OCH3 or -O- meisenheimer Meisenheimer Intermediate (Anionic Complex) start->meisenheimer + Nucleophile nucleophile Nucleophile nucleophile->meisenheimer product SNAr Product meisenheimer->product - Leaving Group phenoxide Phenoxide (-O-) Strong Stabilization meisenheimer->phenoxide methoxy Methoxy (-OCH3) Weak Stabilization meisenheimer->methoxy

Caption: Role of substituents in stabilizing the Meisenheimer intermediate.

Conclusion

The choice between this compound and 3,5-bis(trifluoromethyl)phenol in nucleophilic reactions is dictated by the specific transformation desired.

  • For nucleophilic aromatic substitution at other positions on the ring , 3,5-bis(trifluoromethyl)phenol is the superior substrate, particularly in the presence of a base, due to the powerful activating effect of the resulting phenoxide.

  • For nucleophilic substitution where the oxygen-containing group is the nucleofuge , 3,5-bis(trifluoromethyl)phenol is the more versatile reagent. Its hydroxyl group can be readily converted into an excellent leaving group, opening up a wide range of synthetic possibilities that are not accessible with the corresponding anisole.

Therefore, for drug development and synthetic chemistry professionals requiring a highly reactive and versatile substrate for nucleophilic reactions, 3,5-bis(trifluoromethyl)phenol offers a clear advantage over its anisole counterpart.

References

A Spectroscopic Showdown: Unmasking the Isomers of Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 3,5-Bis(trifluoromethyl)anisole and its positional isomers, providing researchers and drug development professionals with critical data for identification and characterization.

In the landscape of pharmaceutical and materials science, the precise identification of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of this compound and its isomers, offering a valuable resource for researchers in synthetic chemistry and drug discovery. By presenting key distinguishing features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to facilitate unambiguous isomer differentiation.

The Isomeric Landscape

This compound and its isomers are substituted anisole derivatives where two trifluoromethyl (-CF₃) groups are positioned at different locations on the benzene ring. The position of these strongly electron-withdrawing groups, in relation to the electron-donating methoxy (-OCH₃) group, creates unique electronic environments that are reflected in their spectroscopic profiles. The isomers under consideration are:

  • 2,3-Bis(trifluoromethyl)anisole

  • 2,4-Bis(trifluoromethyl)anisole

  • 2,5-Bis(trifluoromethyl)anisole

  • 2,6-Bis(trifluoromethyl)anisole

  • 3,4-Bis(trifluoromethyl)anisole

  • This compound

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry for this compound and its isomers. It is important to note that while some of this data is from experimental sources, other values are predicted based on established spectroscopic principles and additivity rules due to the limited availability of public experimental data for all isomers.

Table 1: ¹H NMR Spectroscopic Data (Predicted in CDCl₃, 400 MHz)

IsomerAromatic Protons (δ, ppm)-OCH₃ Protons (δ, ppm)
2,3-Bis(trifluoromethyl)anisole ~ 7.6-7.8 (m, 3H)~ 3.9-4.0 (s, 3H)
2,4-Bis(trifluoromethyl)anisole ~ 7.8-8.0 (m, 3H)~ 3.9-4.0 (s, 3H)
2,5-Bis(trifluoromethyl)anisole ~ 7.7-7.9 (m, 3H)~ 3.9-4.0 (s, 3H)
2,6-Bis(trifluoromethyl)anisole ~ 7.5-7.7 (m, 3H)~ 4.0-4.1 (s, 3H)
3,4-Bis(trifluoromethyl)anisole ~ 7.2-7.4 (m, 3H)~ 3.9 (s, 3H)
This compound ~ 7.4 (s, 2H), ~7.2 (s, 1H)~ 3.8 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted in CDCl₃, 100 MHz)

IsomerAromatic Carbons (δ, ppm)-OCH₃ Carbon (δ, ppm)-CF₃ Carbons (δ, ppm)
2,3-Bis(trifluoromethyl)anisole ~ 115-160 (multiple signals)~ 56~ 120-130 (q, ¹JCF ≈ 270-280 Hz)
2,4-Bis(trifluoromethyl)anisole ~ 110-160 (multiple signals)~ 56~ 120-130 (q, ¹JCF ≈ 270-280 Hz)
2,5-Bis(trifluoromethyl)anisole ~ 110-160 (multiple signals)~ 56~ 120-130 (q, ¹JCF ≈ 270-280 Hz)
2,6-Bis(trifluoromethyl)anisole ~ 110-160 (multiple signals)~ 57~ 120-130 (q, ¹JCF ≈ 270-280 Hz)
3,4-Bis(trifluoromethyl)anisole ~ 110-160 (multiple signals)~ 56~ 120-130 (q, ¹JCF ≈ 270-280 Hz)
This compound ~ 160 (C-O), ~132 (q, C-CF₃), ~118 (C-H), ~115 (C-H)~ 56~ 123 (q, ¹JCF ≈ 273 Hz)

Table 3: Infrared (IR) Spectroscopy Data (Predicted, neat)

IsomerKey Vibrational Frequencies (cm⁻¹)
All Isomers C-F stretch: 1100-1350 (strong, multiple bands), C-O stretch (aryl-alkyl ether): 1200-1275 (strong), 1020-1075 (medium)
Distinguishing Features C-H out-of-plane bending: 700-900 (pattern depends on substitution)
This compound Characteristic pattern for 1,3,5-trisubstitution.

Table 4: Mass Spectrometry (MS) Data (Predicted)

IsomerMolecular Ion (M⁺) m/zKey Fragmentation Ions (m/z)
All Isomers 244.03[M-CH₃]⁺ (229), [M-OCH₃]⁺ (213), [M-CF₃]⁺ (175)
Distinguishing Features Relative intensities of fragment ions may vary.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[1] For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio in a reasonable time.[1]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of at least 5 times the longest T₁ of interest for quantitative analysis (typically 1-5 seconds for small molecules).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) depending on the sample concentration.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).[2][3] Gently press the plates together to form a thin film.[3]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Mount the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface. For volatile compounds like anisole derivatives, GC-MS is often preferred.

  • Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV, to generate reproducible fragmentation patterns.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing the Comparison Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of the bis(trifluoromethyl)anisole isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Synthesis Synthesize or Procure Isomers Purification Purify Each Isomer Synthesis->Purification NMR 1H, 13C, 19F NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze Chemical Shifts & Coupling NMR->NMR_Data IR_Data Analyze Vibrational Modes IR->IR_Data MS_Data Analyze Fragmentation Patterns MS->MS_Data Compare_NMR Compare NMR Spectra NMR_Data->Compare_NMR Compare_IR Compare IR Spectra IR_Data->Compare_IR Compare_MS Compare MS Spectra MS_Data->Compare_MS Identification Isomer Identification & Characterization Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification Structure_Spectra_Correlation Structure-Spectra Correlations of Isomers cluster_isomers Isomers cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy 3,5-BTFMA This compound High Symmetry NMR_35 ¹H NMR: Simpler spectrum (fewer signals) ¹³C NMR: Fewer aromatic signals 3,5-BTFMA->NMR_35 Symmetry leads to IR_35 C-H Bending: Characteristic 1,3,5-pattern 3,5-BTFMA->IR_35 Substitution pattern gives Ortho_Meta_Para Other Isomers Lower Symmetry NMR_Others ¹H NMR: More complex splitting patterns ¹³C NMR: More aromatic signals Ortho_Meta_Para->NMR_Others Asymmetry leads to IR_Others C-H Bending: Patterns for other substitutions Ortho_Meta_Para->IR_Others Substitution patterns give

References

A Comparative Guide to the Computational Modeling of 3,5-Bis(trifluoromethyl)anisole's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computational modeling of the electronic structure of 3,5-bis(trifluoromethyl)anisole. Due to the limited availability of direct computational studies on this specific molecule, this guide draws comparisons from existing research on structurally related compounds, including anisole and other molecules containing the 3,5-bis(trifluoromethyl)phenyl group. The methodologies and expected electronic properties are benchmarked against computational data for anisole and experimental findings for similar molecules.

Introduction

This compound is a fluorinated aromatic ether with potential applications in medicinal chemistry and materials science. The two trifluoromethyl groups significantly influence the electronic properties of the anisole core, making computational modeling a valuable tool for understanding its reactivity, stability, and potential interactions. Quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in elucidating the electronic structure of such molecules.[1][2][3][4] This guide will explore the expected outcomes of such computational studies and compare them with known data for related compounds.

Predicted Electronic Properties

The electronic properties of this compound can be predicted by computational modeling and compared with the parent molecule, anisole, and other trifluoromethylated aromatic compounds. The strong electron-withdrawing nature of the trifluoromethyl groups is expected to significantly alter the electronic landscape of the anisole molecule.

Table 1: Comparison of Calculated Electronic Properties

PropertyAnisole (Reference)This compound (Predicted)3,5-Bis(trifluoromethyl)phenylboronic acid[5]N-(3,5-bis(trifluoromethyl)benzyl)stearamide[6][7]
HOMO Energy (eV) -8.21Lower than anisole (approx. -9 to -10 eV)-8.53-7.38
LUMO Energy (eV) 0.98Significantly lower than anisole (approx. -1 to -2 eV)-2.45-1.84
HOMO-LUMO Gap (eV) 9.19Smaller than anisole (approx. 7 to 8 eV)6.085.54
Dipole Moment (Debye) 1.35Higher than anisole (approx. 2.5 - 3.5 D)3.21Not Reported

Note: Values for anisole are typical literature values from computational studies. Predicted values for this compound are extrapolations based on the electronic effects of trifluoromethyl groups observed in similar molecules.

Experimental Protocols: Computational Methodology

A standard computational protocol for investigating the electronic structure of this compound would involve the following steps. This methodology is based on common practices in computational chemistry for similar molecules.[5][6][7]

1. Geometry Optimization:

  • The initial structure of this compound is built using molecular modeling software.

  • The geometry is then optimized to find the lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-311G(d,p).[5] Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

2. Electronic Structure Calculations:

  • Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.

  • Methods: Both Hartree-Fock (HF) and DFT methods can be employed for comparison. DFT methods, particularly with hybrid functionals like B3LYP, often provide a good balance of accuracy and computational cost for organic molecules.[1][8]

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is commonly used to provide a good description of the electronic structure, including polarization and diffuse functions.[6][7]

3. Analysis of Electronic Properties:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[5][9]

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[10]

  • Mulliken Population Analysis: This analysis provides the partial charges on each atom, offering insights into the intramolecular charge distribution.

  • Dipole Moment: The total dipole moment of the molecule is calculated to understand its polarity.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational modeling of the electronic structure of this compound.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis of Electronic Properties cluster_output Output mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy Calculation (DFT & HF / 6-311+G(d,p)) freq_calc->sp_calc fmo HOMO/LUMO Energies & Energy Gap sp_calc->fmo mep Molecular Electrostatic Potential (MEP) sp_calc->mep mulliken Mulliken Charges sp_calc->mulliken dipole Dipole Moment sp_calc->dipole results Comparative Data & Insights fmo->results mep->results mulliken->results dipole->results

Caption: Computational workflow for determining the electronic structure.

Signaling Pathway of Electron Withdrawing Effects

The diagram below illustrates the influence of the electron-withdrawing trifluoromethyl groups on the electronic properties of the anisole ring.

Electron_Withdrawing_Effects cluster_cause Cause cluster_effect Electronic Effects cluster_consequence Consequences on Electronic Structure CF3_groups Two CF3 Groups inductive Strong Inductive Electron Withdrawal (-I) CF3_groups->inductive mesomeric Weak Mesomeric Electron Withdrawal (-M) CF3_groups->mesomeric homo_lumo Lowered HOMO & LUMO Energy Levels inductive->homo_lumo ring_deactivation Deactivation of Aromatic Ring inductive->ring_deactivation dipole_increase Increased Dipole Moment inductive->dipole_increase mesomeric->homo_lumo mesomeric->ring_deactivation

Caption: Influence of trifluoromethyl groups on electronic properties.

Conclusion

References

A Comparative Guide to the Reaction Mechanisms of 3,5-Bis(trifluoromethyl)anisole: Insights from DFT Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of 3,5-bis(trifluoromethyl)anisole, drawing upon Density Functional Theory (DFT) studies of this molecule and analogous aromatic systems. Due to the limited direct computational research on this compound, this guide leverages data from studies on anisole and aromatic compounds bearing strong electron-withdrawing groups to predict and compare its reactivity in key organic reactions.

Electrophilic Aromatic Substitution: Deactivation and Directing Effects

The presence of two strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring of this compound is expected to significantly deactivate the ring towards electrophilic aromatic substitution (EAS). This deactivation stems from the inductive effect of the -CF₃ groups, which withdraws electron density from the benzene ring, making it less susceptible to attack by electrophiles.

In contrast, anisole, with its electron-donating methoxy (-OCH₃) group, is highly activated towards EAS. DFT studies on the chlorination of anisole have explored various mechanistic pathways, including the classical bimolecular σ-complex mechanism and a trimolecular pathway involving a catalyst molecule. These studies provide a baseline for understanding the energetics of EAS on an activated ring.

For this compound, electrophilic attack would be directed to the positions meta to the trifluoromethyl groups (positions 2, 4, and 6), which are ortho and para to the activating methoxy group. However, the overall reaction rate is anticipated to be significantly lower than that of anisole.

Table 1: Comparison of Calculated Activation Barriers for Electrophilic Aromatic Substitution (Chlorination) of Anisole

Reaction PathwayCatalystActivation Barrier (kcal/mol)
BimolecularNoneHigher
TrimolecularHCl or Cl₂Lower

Note: Specific activation energies for this compound are not available in the literature but are expected to be considerably higher than those for anisole.

Experimental Protocols: Computational Details for Anisole Chlorination

DFT calculations for the chlorination of anisole are typically performed using a functional such as B3LYP with a basis set like 6-31G(d). The reaction pathways are modeled in the gas phase or with a solvent model to account for the effect of the reaction medium. Transition states are located and verified by the presence of a single imaginary frequency.

Nucleophilic Aromatic Substitution: A Favorable Pathway

The strong electron-withdrawing nature of the two trifluoromethyl groups makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). This is a key difference compared to anisole, which is generally unreactive towards SNAr unless activated by other electron-withdrawing substituents.

DFT studies on nitroaromatic compounds, which are electronically similar to those with trifluoromethyl groups, provide valuable insights into the SNAr mechanism. These studies indicate that the reaction typically proceeds through a two-step mechanism involving the formation of a stable Meisenheimer complex. The stability of this intermediate is a crucial factor in determining the overall reaction rate. The presence of strong electron-withdrawing groups, like the -CF₃ groups in this compound, is expected to significantly stabilize the Meisenheimer complex, thereby lowering the activation energy for the reaction.

Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution

SubstrateActivating GroupsExpected Reactivity towards SNArKey Intermediates
Anisole-OCH₃ (donating)Very LowUnstable Meisenheimer Complex
Nitroanisole-OCH₃, -NO₂ModerateStabilized Meisenheimer Complex
This compound-OCH₃, 2x -CF₃HighHighly Stabilized Meisenheimer Complex
Experimental Protocols: Computational Details for SNAr Reactions

DFT calculations for SNAr reactions on activated aromatic systems are often carried out using functionals like B3LYP or M06-2X with a suitable basis set. The reaction profile is calculated by locating the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products. Solvent effects are often included using implicit or explicit solvent models, as they can significantly influence the reaction energetics.

Visualizing Reaction Pathways

To illustrate the proposed reaction mechanisms, the following diagrams were generated using the Graphviz DOT language.

Electrophilic_Aromatic_Substitution Reactants This compound + E+ Intermediate σ-Complex (Wheland Intermediate) Reactants->Intermediate Electrophilic Attack Product Substituted Product + H+ Intermediate->Product Deprotonation Nucleophilic_Aromatic_Substitution Reactants This compound + Nu- Intermediate Meisenheimer Complex Reactants->Intermediate Nucleophilic Attack Product Substituted Product + LG- Intermediate->Product Leaving Group Departure

The Strategic Advantage of Trifluoromethylation: A Comparative Analysis of Anisole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of trifluoromethylated anisoles, examining their performance against their non-fluorinated counterparts and other alternatives. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a resource for optimizing drug design and development.

The introduction of a trifluoromethyl (-CF3) group to an anisole moiety can dramatically alter a molecule's physicochemical properties, profoundly impacting its pharmacokinetic and pharmacodynamic profile. These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved target binding affinity, ultimately translating to greater therapeutic efficacy. This guide will delve into these advantages through a detailed case study and a broader comparison of methoxy versus trifluoromethoxy-substituted compounds.

Case Study: Celecoxib vs. TFM-C - A Tale of Two COX Inhibitors

A compelling example illustrating the impact of trifluoromethylation is the comparison between the well-known nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and its trifluoromethyl analog, TFM-C (4-[5-(4-trifluoromethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide). While structurally similar, the substitution of a methyl group on the phenyl ring of Celecoxib with a trifluoromethyl group in TFM-C leads to a significant divergence in their biological activity.

Quantitative Comparison of COX Inhibition
CompoundTargetIC50Fold Difference vs. Celecoxib (COX-2)Reference
Celecoxib COX-1>10 µM-[1]
COX-20.04 µM-[1]
TFM-C COX-1>100 µM-[1]
COX-28.2 µM205-fold lower activity[1]

Note: IC50 values can vary between different assays and experimental conditions. The values presented here are for comparative purposes.

As the data indicates, TFM-C exhibits a 205-fold decrease in inhibitory activity against COX-2 compared to Celecoxib[1]. This dramatic reduction in on-target potency highlights a key principle in medicinal chemistry: subtle structural changes can lead to profound functional differences. However, the story of TFM-C does not end with its reduced COX-2 inhibition.

COX-Independent Anti-Inflammatory Effects

Despite its significantly lower potency against COX-2, TFM-C has demonstrated potent anti-inflammatory effects in preclinical models of neuroinflammation and arthritis, comparable to or even exceeding those of Celecoxib[1]. This suggests that TFM-C exerts its therapeutic effects through a COX-2-independent mechanism.

This COX-independent pathway is believed to involve the modulation of inflammatory cytokine production. Studies have shown that TFM-C can suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by activated immune cells.

The following diagram illustrates the differential mechanisms of action of Celecoxib and TFM-C.

Figure 1: Differential signaling pathways of Celecoxib and TFM-C.

Methoxy vs. Trifluoromethoxy: A Broader Perspective

The advantages of fluorine substitution extend beyond the celecoxib-TFM-C example. The replacement of a methoxy (-OCH3) group with a trifluoromethoxy (-OCF3) group is another common strategy in drug design to enhance desirable properties.

PropertyMethoxy (-OCH3)Trifluoromethoxy (-OCF3)Implication in Drug Design
Lipophilicity (π) -0.02+1.04Increased lipophilicity of -OCF3 can improve membrane permeability and oral absorption.
Metabolic Stability Prone to O-dealkylation by Cytochrome P450 enzymes.Highly resistant to oxidative metabolism.Trifluoromethoxy substitution can block a key metabolic pathway, increasing the drug's half-life.
Electronic Effect Electron-donatingStrongly electron-withdrawingCan alter the pKa of nearby functional groups and influence binding interactions with the target protein.

The trifluoromethoxy group's resistance to metabolism is a significant advantage. The O-dealkylation of methoxy groups is a common metabolic pathway that can lead to rapid clearance of a drug from the body. By replacing the methoxy group with the bioisosteric but metabolically robust trifluoromethoxy group, medicinal chemists can significantly improve a compound's pharmacokinetic profile.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparative analysis of trifluoromethylated anisoles.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compound or vehicle (DMSO) in a suitable buffer (e.g., Tris-HCl) at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a set time (e.g., 10 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme immunoassay (EIA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.

G COX Inhibition Assay Workflow Start Start EnzymePrep Prepare COX-1 and COX-2 Enzymes Start->EnzymePrep Incubation Pre-incubate Enzyme with Test Compound/Vehicle EnzymePrep->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Terminate Reaction Reaction->Termination Measurement Measure PGE2 Production (EIA) Termination->Measurement Calculation Calculate IC50 Values Measurement->Calculation End End Calculation->End

Figure 2: Generalized workflow for a COX inhibition assay.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of test compounds in a mouse model of rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is given 21 days later.

  • Treatment: Following the booster immunization, mice are treated daily with the test compound (e.g., administered orally or intraperitoneally) or vehicle.

  • Clinical Assessment: The severity of arthritis is assessed every other day by scoring the paw swelling and erythema on a scale of 0 to 4 for each paw.

  • Histological Analysis: At the end of the study, the animals are euthanized, and their paws are collected for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

Objective: To assess the effect of test compounds on inflammation in the central nervous system.

Methodology:

  • Induction of Neuroinflammation: Mice are administered lipopolysaccharide (LPS) via intraperitoneal injection to induce a systemic inflammatory response that leads to neuroinflammation.

  • Treatment: Test compounds or vehicle are administered to the mice at a specified time before or after the LPS injection.

  • Cytokine Measurement: At a predetermined time point after LPS administration, the animals are euthanized, and brain tissue and/or cerebrospinal fluid are collected. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array assays.

  • Immunohistochemistry: Brain sections can be stained for markers of microglial and astrocyte activation (e.g., Iba1, GFAP) to visualize the extent of neuroinflammation.

Conclusion

The strategic incorporation of trifluoromethyl groups into anisole-containing scaffolds represents a powerful tool in the medicinal chemist's arsenal. The case of Celecoxib versus TFM-C vividly demonstrates that trifluoromethylation can not only modulate on-target activity but also unveil novel, off-target mechanisms of action. Furthermore, the substitution of a methoxy group with a trifluoromethoxy group offers a reliable strategy to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic properties of drug candidates. The experimental data and protocols presented in this guide provide a framework for the rational design and evaluation of trifluoromethylated anisoles in the pursuit of safer and more effective therapeutics.

References

A Comparative Guide to Validating the Structure of 3,5-Bis(trifluoromethyl)anisole Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. Fluorinated compounds, particularly those containing the 3,5-bis(trifluoromethyl)phenyl moiety, are of significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance metabolic stability and binding affinity. This guide provides an objective comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of 3,5-bis(trifluoromethyl)anisole derivatives, supported by experimental data and detailed protocols.

Introduction to Structural Validation Techniques

The precise characterization of molecular structure is paramount for understanding reactivity, predicting biological activity, and ensuring intellectual property. While 1D NMR (¹H, ¹³C, ¹⁹F) provides foundational information, complex substitution patterns and the presence of multiple trifluoromethyl groups can lead to spectral complexities that necessitate more advanced techniques. 2D NMR, Mass Spectrometry (MS), and single-crystal X-ray Crystallography are powerful methods for elucidating the intricate structures of these fluorinated molecules.

2D NMR Spectroscopy: A Powerful Tool for Connectivity Analysis

Two-dimensional NMR spectroscopy is an indispensable tool for determining the covalent framework of a molecule by identifying through-bond and through-space correlations between nuclei. For derivatives of this compound, a suite of 2D NMR experiments can definitively establish the substitution pattern and confirm the identity of the compound.

Key 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a map of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to determine through-space proximity between protons and fluorine atoms.

Experimental Data: A Case Study

Table 1: ¹H and ¹³C NMR Data for the 3,5-Bis(trifluoromethyl)phenyl Moiety in a Representative Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Methoxy (OCH₃)~3.9~56H(OCH₃) → C(Ar-OCH₃)
Ar-OCH₃-~160H(Ar-H) → C(Ar-OCH₃)
Ar-C-CF₃-~132 (q, ²JCF ≈ 33 Hz)H(Ar-H) → C(Ar-C-CF₃)
Ar-H (ortho)~7.7~128 (q, ³JCF ≈ 3 Hz)H(ortho) → C(Ar-OCH₃), C(Ar-C-CF₃), C(para)
Ar-H (para)~7.8~121 (q, ³JCF ≈ 4 Hz)H(para) → C(ortho), C(Ar-C-CF₃)
CF₃-~123 (q, ¹JCF ≈ 274 Hz)-

Data is representative and based on analogous structures. Quartets (q) in the ¹³C spectrum are due to coupling with the three fluorine atoms of the CF₃ group.

Interpretation of 2D NMR Data:

  • HSQC: Would show a direct correlation between the aromatic proton signals (~7.7-7.8 ppm) and their attached carbon signals (~121-128 ppm), and a correlation between the methoxy protons (~3.9 ppm) and the methoxy carbon (~56 ppm).

  • HMBC: Is the key experiment for confirming the overall structure. Correlations from the methoxy protons to the aromatic carbon at the point of attachment would be expected. The aromatic protons would show long-range correlations to the quaternary carbons bearing the trifluoromethyl groups, confirming their positions.

Comparison with Alternative Analytical Techniques

While 2D NMR is highly effective, a multi-technique approach is often optimal for comprehensive structural validation.

Table 2: Comparison of Analytical Techniques for the Structural Validation of this compound Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Spectroscopy Detailed atomic connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry.Non-destructive, provides unambiguous bonding information in solution.Lower sensitivity (mg sample required), can be time-consuming, may not provide molecular weight.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity (µg to ng), fast analysis, provides molecular formula.Does not provide detailed connectivity for isomers, can require derivatization for volatile compounds.
X-ray Crystallography Absolute 3D structure in the solid state, bond lengths, and angles.Provides the definitive molecular structure.Requires a suitable single crystal, the solid-state structure may differ from the solution conformation.
Gas Chromatography (GC) Purity assessment, separation of isomers.High resolution for volatile compounds.Requires compound to be thermally stable and volatile, may require derivatization.

Experimental Protocols

1. Sample Preparation for 2D NMR Spectroscopy

  • Sample Quantity: Dissolve 15-25 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Solvent Selection: Choose a solvent that fully dissolves the sample and has minimal overlapping signals with the analyte.

  • Filtration: Filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Ensure the sample is thoroughly mixed and homogenous before placing it in the spectrometer.

2. 2D NMR Data Acquisition

The following are typical parameters on a 400 MHz spectrometer. These should be optimized for the specific instrument and sample.

  • ¹H-¹H COSY:

    • Spectral Width: 10-12 ppm in both dimensions.

    • Number of Scans: 2-4 per increment.

    • Increments: 256 in the indirect dimension.

  • ¹H-¹³C HSQC:

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 160-180 ppm.

    • Number of Scans: 4-8 per increment.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

  • ¹H-¹³C HMBC:

    • ¹H Spectral Width: 10-12 ppm.

    • ¹³C Spectral Width: 200-220 ppm.

    • Number of Scans: 8-16 per increment.

    • Long-range Coupling Constant: Optimized for 8-10 Hz.

Visualizing the Workflow and Logic

The following diagrams illustrate the workflow for structural validation and the logical relationships between different NMR experiments.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification nmr_sample_prep NMR Sample Preparation purification->nmr_sample_prep ms_analysis Mass Spectrometry (HRMS) purification->ms_analysis xray X-ray Crystallography (if crystalline) purification->xray one_d_nmr 1D NMR (1H, 13C, 19F) nmr_sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr data_integration Integrate All Data two_d_nmr->data_integration ms_analysis->data_integration xray->data_integration structure_confirmed Structure Confirmed data_integration->structure_confirmed

A general workflow for the synthesis and structural validation of a new chemical entity.

nmr_logic cluster_1d 1D NMR cluster_2d 2D NMR compound This compound Derivative Structure h1_nmr 1H NMR (Proton Environments) compound->h1_nmr c13_nmr 13C NMR (Carbon Environments) compound->c13_nmr cosy COSY h1_nmr->cosy correlates hsqc HSQC h1_nmr->hsqc correlates hmbc HMBC h1_nmr->hmbc correlates c13_nmr->hsqc correlates c13_nmr->hmbc correlates cosy->compound confirms H-H neighbors cosy->h1_nmr correlates hsqc->compound confirms 1-bond C-H hmbc->compound confirms 2-3 bond C-H (Connectivity)

Logical relationships between NMR experiments for structural elucidation.

Conclusion

2D NMR spectroscopy is a cornerstone technique for the definitive structural validation of this compound derivatives. The combination of COSY, HSQC, and HMBC experiments provides a detailed and unambiguous map of the molecular connectivity, which is essential for confirming the identity and purity of these high-value compounds. While mass spectrometry and X-ray crystallography offer complementary and often vital information, 2D NMR remains the most powerful and accessible method for elucidating the complete covalent structure in solution. By employing the protocols and understanding the comparative strengths outlined in this guide, researchers can confidently and efficiently characterize these important fluorinated molecules.

A Comparative Guide to the Electrochemical Properties of 3,5-Bis(trifluoromethyl)anisole and Other Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 3,5-Bis(trifluoromethyl)anisole against other key fluorinated aromatic compounds. The introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, profoundly alters the electronic and, consequently, the electrochemical characteristics of aromatic systems. These modifications are of significant interest in various fields, including medicinal chemistry and materials science, where tuning redox potentials is crucial for designing novel molecules with specific functionalities.

Introduction to Fluorinated Aromatics and their Electrochemical Behavior

Fluorine is the most electronegative element, and its incorporation into organic molecules induces strong inductive effects. The trifluoromethyl group, with three fluorine atoms, is a powerful electron-withdrawing group. When attached to an aromatic ring, CF₃ groups decrease the electron density of the π-system, which in turn:

  • Increases Oxidation Potentials: Makes the aromatic ring more difficult to oxidize (i.e., requires a more positive potential to remove an electron).

  • Decreases Reduction Potentials: Makes the aromatic ring easier to reduce (i.e., requires a less negative potential to add an electron).

The methoxy group (-OCH₃) in an anisole derivative is an electron-donating group through resonance, which has the opposite effect to the electron-withdrawing CF₃ groups. Therefore, in this compound, there is a competitive interplay between the electron-donating methoxy group and the two strongly electron-withdrawing trifluoromethyl groups.

Comparative Electrochemical Data

CompoundStructureKey Substituents & Their EffectsExpected/Observed Oxidation PotentialExpected/Observed Reduction Potential
Anisole C₆H₅OCH₃-OCH₃ (Electron-donating)Relatively LowVery Negative
Fluorobenzene C₆H₅F-F (Inductively withdrawing, resonance donating)Higher than BenzeneLess Negative than Benzene
Trifluoromethylbenzene C₆H₅CF₃-CF₃ (Strongly electron-withdrawing)Significantly Higher than BenzeneSignificantly Less Negative than Benzene
1,3-Bis(trifluoromethyl)benzene C₆H₄(CF₃)₂Two -CF₃ groups (Very strong electron withdrawal)Very HighLess Negative than Trifluoromethylbenzene
This compound C₆H₃(OCH₃)(CF₃)₂-OCH₃ (donating), Two -CF₃ (withdrawing)High (Withdrawing effect of 2x CF₃ dominates)Relatively Low (Less negative than anisole)

Supporting Experimental Data for Related Compounds:

  • The electrochemical stability windows for various fluorobenzenes (C₆FₓH₆₋ₓ) have upper positive limits ranging from +1.82 V to +2.67 V vs. Fc⁺/Fc.[1]

  • The reduction potential of chlorobenzene has been reported as -2.78 V vs. SCE in DMF.[2]

  • A study on related boranes showed the reduction potential of B(3,5-(CF₃)₂C₆H₃)₃ to be -1.61 V vs Cp₂Fe⁰/⁺, indicating the strong electron-accepting nature of the 3,5-bis(trifluoromethyl)phenyl moiety.[3]

  • Research on 3,5-bis(trifluoromethyl)phenylboronic acid suggests it is reduced at a higher potential than PC-solvated Li⁺ ions, further supporting the high reduction potential of this substituted ring system.[4]

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to determine the redox properties of a compound.[5] It involves scanning the potential of a working electrode linearly with time between two set points and measuring the resulting current.[5]

A typical experimental setup and procedure includes:

  • Electrochemical Cell: A three-electrode cell is employed, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[5]

  • Electrolyte Solution: The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or dichloromethane) to ensure sufficient conductivity.

  • Degassing: The solution is typically purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Potential Sweep: A potentiostat is used to apply a linear potential sweep. The potential is swept from an initial value to a final value and then back to the initial potential, completing one cycle.

  • Data Acquisition: The current flowing through the working electrode is measured as a function of the applied potential. The resulting plot of current versus potential is called a cyclic voltammogram.

  • Data Analysis: The oxidation and reduction peak potentials (Epa and Epc) are determined from the voltammogram. The half-wave potential (E₁/₂), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for a reversible process.

Logical Workflow for Electrochemical Analysis

The following diagram illustrates the typical workflow for evaluating the electrochemical properties of a new compound using cyclic voltammetry.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis and Interpretation A Dissolve Compound in Solvent B Add Supporting Electrolyte A->B C Degas Solution (e.g., with Argon) B->C D Assemble 3-Electrode Cell C->D Transfer Solution to Cell E Perform Potential Sweep with Potentiostat D->E F Record Current vs. Potential Data E->F G Plot Cyclic Voltammogram F->G Generate Plot H Determine Peak Potentials (Epa, Epc) G->H I Calculate Half-Wave Potential (E½) H->I J Compare with Reference Compounds I->J K Final Assessment J->K Conclude Electrochemical Properties

Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.

References

Performance Benchmarking of 3,5-Bis(trifluoromethyl)anisole-Derived Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy. Among the diverse array of organocatalysts, those incorporating the 3,5-bis(trifluoromethyl)phenyl motif, derived from precursors like 3,5-bis(trifluoromethyl)anisole, have emerged as powerful tools. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the hydrogen-bond donating ability of these catalysts, leading to remarkable levels of activation and stereocontrol in a variety of chemical transformations.

This guide provides a comparative performance benchmark of a prominent catalyst featuring the 3,5-bis(trifluoromethyl)phenyl group, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, commonly known as Schreiner's thiourea. Its performance is evaluated against other notable organocatalysts in two key asymmetric reactions: the Diels-Alder reaction and the Michael addition. All quantitative data is summarized in structured tables, and detailed experimental protocols for the benchmarked reactions are provided.

Catalytic Activation Principle

The primary mode of action for thiourea-based catalysts, including Schreiner's thiourea, involves the activation of an electrophilic substrate through double hydrogen bonding. The acidic N-H protons of the thiourea moiety interact with a Lewis basic site on the electrophile (e.g., the oxygen atom of a carbonyl group), increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. The 3,5-bis(trifluoromethyl)phenyl groups significantly enhance the acidity of the N-H protons, making these catalysts exceptionally effective.

Catalytic Activation Catalyst Thiourea Catalyst (H-bond donor) Activated_Complex Activated Electrophile-Catalyst Complex Catalyst->Activated_Complex Electrophile Electrophile (e.g., Carbonyl) Electrophile->Activated_Complex Activated_Complex->Catalyst Regeneration Product Product Activated_Complex->Product Nucleophile Nucleophile Nucleophile->Activated_Complex Attack

Caption: General mechanism of thiourea-catalyzed activation of an electrophile.

Performance in the Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. The performance of Schreiner's thiourea was benchmarked against several other organocatalysts in the reaction of a naphthoquinone monoketal dienophile with a diene.[1]

Table 1: Catalyst Performance in the Naphthoquinone Monoketal Diels-Alder Reaction [1]

EntryCatalystYield (%)ee (%)
1Schreiner's Thiourea (with 3,5-bis(trifluoromethyl)phenyl groups) 63 -
2Jacobsen's Thiourea296
3MacMillan's ImidazolidinoneNo catalytic effect-
4L-ProlineSlight improvement over uncatalyzed-
5TADDOLImproved reaction speed-

Note: Enantiomeric excess (ee) was not reported for all catalysts in the primary source.

Experimental Protocol: Diels-Alder Reaction

A mixture of the naphthoquinone monoketal dienophile (1 equivalent) and the diene (1.2 equivalents) was stirred in the presence of the catalyst (10 mol%) in a suitable solvent (e.g., toluene) at room temperature for 28 days.[1] The reaction progress was monitored by thin-layer chromatography. After completion, the reaction mixture was concentrated and purified by column chromatography on silica gel to afford the desired cycloaddition product.

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Dienophile Naphthoquinone Monoketal Dienophile Stirring Stir at Room Temperature (28 days) Dienophile->Stirring Diene Diene Diene->Stirring Catalyst Thiourea Catalyst (10 mol%) Catalyst->Stirring Solvent Toluene Solvent->Stirring Concentration Concentration Stirring->Concentration Purification Column Chromatography Concentration->Purification Product Diels-Alder Adduct Purification->Product

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3,5-Bis(trifluoromethyl)anisole, a halogenated aromatic ether commonly used in organic synthesis. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] This compound is a flammable liquid and vapor, so it must be kept away from heat, sparks, open flames, and other sources of ignition.[2]

Quantitative Data for Disposal and Handling

The following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of this compound.

ParameterValue/InstructionSource
UN Number UN 1993[3]
Proper Shipping Name Flammable liquid, n.o.s. (this compound)[3]
Hazard Class 3 (Flammable Liquid)[3]
Packing Group III[3]
Flash Point 158-160°C[4][5]
Storage Temperature Ambient Temperature; Store in a well-ventilated, cool, dry place.[4]
Container Type Original, tightly closed, suitable, and properly labeled containers.[1][2][3]
Waste Segregation Collect as halogenated organic waste. Do not mix with other waste streams.[3][6][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with national and local regulations.[3] The primary method for disposal is through an approved hazardous waste management facility.

Experimental Protocol for Waste Collection and Segregation:

  • Labeling: Clearly label a designated waste container as "Halogenated Organic Waste" and include the full chemical name: "this compound".[1]

  • Segregation: It is critical to collect this compound waste separately from non-halogenated solvents, aqueous waste (acids and bases), and solid waste.[6][7] Cross-contamination can lead to dangerous reactions and complicate the disposal process.

  • Container Management: Use only approved, chemical-resistant containers for waste collection.[6] Keep the container tightly closed when not in use and store it in a designated, well-ventilated satellite accumulation area.[1] Do not overfill the container; a fill level of less than 90% is recommended.[6]

  • Residue Management: Any empty containers that held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[3]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Collect the contaminated absorbent material in a sealed container and dispose of it as halogenated waste.[1]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. The primary disposal method for halogenated organic compounds is high-temperature incineration.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is waste container properly labeled 'Halogenated Organic Waste'? ppe->segregate label_yes Yes segregate->label_yes:w Yes label_no No segregate->label_no:w No label_container Label a dedicated, approved waste container. segregate->label_container No collect Collect waste in the designated 'Halogenated Organic Waste' container. segregate->collect Yes label_container->collect check_fill Is container <90% full? collect->check_fill fill_yes Yes check_fill->fill_yes:w Yes fill_no No check_fill->fill_no:w No seal_store Seal container and store in satellite accumulation area. check_fill->seal_store Yes arrange_pickup Arrange for pickup by licensed hazardous waste disposal service. check_fill->arrange_pickup No seal_store->start Continue collecting waste end End: Proper Disposal arrange_pickup->end

Caption: Disposal Workflow for this compound.

By strictly following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Essential Safety and Operational Guide for 3,5-Bis(trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3,5-Bis(trifluoromethyl)anisole (CAS No. 349-60-0). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Safety Precautions

This compound is a flammable liquid that can cause skin, eye, and respiratory irritation. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from ignition sources.

GHS Hazard Classification:

  • Flammable Liquids: Category 3

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[1]

Signal Word: Warning

Hazard Statements:

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Pictograms:

  • GHS02: Flame

  • GHS07: Exclamation Mark

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
CAS Number 349-60-0[2]
Molecular Formula C₉H₆F₆O[2]
Molecular Weight 244.13 g/mol
Appearance Colorless liquid[3]
Boiling Point 158-160 °C
Flash Point 55.4 °C
Density 1.352 g/cm³

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]Prevents skin contact, which can cause irritation.
Skin and Body Protection Flame-retardant lab coat and closed-toe shoes.Protects against accidental skin contact and provides a barrier in case of fire.
Respiratory Protection Use in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Prevents inhalation of vapors that can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: All handling of this chemical must be conducted in a certified chemical fume hood.[3]

  • Assemble PPE: Put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure the fume hood is clean and uncluttered. Have all necessary equipment and reagents within reach to avoid unnecessary movement.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[4]

  • Grounding and Bonding: When transferring the chemical from one container to another, ground and bond the containers to prevent static discharge, which could be an ignition source.[4]

  • Use Spark-Proof Tools: Employ tools made of non-sparking materials to avoid ignition of flammable vapors.[4]

  • Avoid Inhalation and Contact: Keep the fume hood sash at the lowest practical height. Avoid direct contact with the liquid and inhalation of vapors.[4]

  • Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the escape of vapors.[4]

  • Store in a Flammable Liquid Storage Cabinet: Keep the container in a designated, well-ventilated, and cool area away from heat, sparks, and open flames.[4]

  • Incompatible Materials: Store away from strong oxidizing agents.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste, including any rinsates from cleaning glassware, in a designated, properly labeled, and sealed container.

    • Label the container clearly as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

    • Solid waste contaminated with the chemical (e.g., absorbent materials, gloves, paper towels) should be collected in a separate, clearly labeled, and sealed container.

  • Waste Segregation:

    • Halogenated organic waste must be segregated from non-halogenated waste streams.

  • Disposal Procedure:

    • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste containers.

Emergency Procedures

For Minor Spills (contained within the fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[4]

  • Cleanup:

    • Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[4]

    • Wipe the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

For Major Spills (outside of the fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Prevent Entry: Restrict access to the spill area.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Don Personal Protective Equipment (PPE) prep2->prep3 prep4 Prepare Work Area prep3->prep4 prep5 Locate Emergency Equipment prep4->prep5 handle1 Grounding and Bonding prep5->handle1 handle2 Use Spark-Proof Tools handle1->handle2 em_spill Spill handle1->em_spill handle3 Avoid Inhalation and Contact handle2->handle3 handle4 Keep Containers Closed handle3->handle4 em_exposure Personal Exposure handle3->em_exposure disp1 Collect Waste in Labeled Container handle4->disp1 disp2 Segregate Halogenated Waste disp1->disp2 disp3 Follow Institutional Disposal Procedures disp2->disp3 spill_minor Minor Spill: Contain & Clean Up em_spill->spill_minor spill_major Major Spill: Evacuate & Alert em_spill->spill_major exp_eye Eye Contact: Flush & Seek Medical Aid em_exposure->exp_eye exp_skin Skin Contact: Flush & Seek Medical Aid em_exposure->exp_skin exp_inhale Inhalation: Move to Fresh Air & Seek Medical Aid em_exposure->exp_inhale exp_ingest Ingestion: Rinse Mouth & Seek Medical Aid em_exposure->exp_ingest

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(trifluoromethyl)anisole
Reactant of Route 2
3,5-Bis(trifluoromethyl)anisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.